molecular formula C8H8O4 B1212742 Divema CAS No. 27100-68-1

Divema

Cat. No.: B1212742
CAS No.: 27100-68-1
M. Wt: 168.15 g/mol
InChI Key: DQJJMWZRDSGUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Divema, also known as Pyran Copolymer or NSC 46015, is a synthetic polyanion copolymer of divinyl ether and maleic anhydride . It holds a significant place in the history of polymeric drugs as one of the first to enter clinical trials for its anticancer activity in the 1960s . Although it ultimately failed clinical development due to dose-limiting systemic toxicity, it remains a valuable tool for researchers studying immune modulation and polymer therapeutics . The biological activity of this compound is highly dependent on its physicochemical properties, particularly its molecular weight . Research indicates that higher molecular weight fractions are associated with increased toxicity, including heightened sensitivity to bacterial endotoxin and effects on liver and spleen mass . In contrast, lower molecular weight fractions can exhibit a more favorable therapeutic index, demonstrating potent antitumor activity with reduced toxicity, and can even stimulate phagocytic response where higher weights inhibit it . Its primary research applications leverage its immunomodulatory effects. This compound has been shown to act as an immunostimulant and has been investigated for its broad spectrum of biological activities, including antitumor, antiviral, antifungal, and antibacterial properties . Beyond its direct pharmacological activity, this compound has also been used in bioconjugation to modify proteins like superoxide dismutase, improving physico-chemical and biopharmaceutical properties while retaining enzymatic activity . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

27100-68-1

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

ethenoxyethene;furan-2,5-dione

InChI

InChI=1S/C4H2O3.C4H6O/c5-3-1-2-4(6)7-3;1-3-5-4-2/h1-2H;3-4H,1-2H2

InChI Key

DQJJMWZRDSGUJP-UHFFFAOYSA-N

SMILES

C=COC=C.C1=CC(=O)OC1=O

Canonical SMILES

C=COC=C.C1=CC(=O)OC1=O

Other CAS No.

27100-68-1

Synonyms

Copolymer, Pyran
DIVEMA
Divinyl Ether Maleic Anhydride Copolymer
Maleic Anhydride Divinyl Ether
Maleic Anhydride Vinyl Ether
MVE 2
MVE 5
MVE-2
MVE-5
NSC 46015
NSC-46015
NSC46015
Pyran Copolymer
Vinyl Ether Maleic Anhydride Polyme

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Divema Copolymer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divema (divinyl ether-maleic anhydride) copolymer, also known as pyran copolymer, is a synthetic polyanion that has garnered significant interest in the biomedical field due to its diverse biological activities.[1][2] First synthesized in 1951, this 1:2 regularly alternating cyclocopolymer exhibits a range of properties including antitumor, antiviral, and interferon-inducing capabilities.[1][3] The biological efficacy of this compound is intrinsically linked to its molecular weight, making the precise control of its synthesis and thorough characterization critical for research and therapeutic applications.[4][5] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound copolymer, including detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Synthesis of this compound Copolymer

The synthesis of this compound copolymer is typically achieved through free-radical cyclocopolymerization of divinyl ether (DVE) and maleic anhydride (MA).[6] This process involves the use of a radical initiator to start the polymerization reaction in an appropriate solvent.

Experimental Protocol: Free-Radical Cyclocopolymerization

This protocol outlines a general procedure for the synthesis of this compound copolymer. Researchers should note that reaction parameters can be adjusted to target specific molecular weights and yields.

Materials:

  • Divinyl ether (DVE), freshly distilled

  • Maleic anhydride (MA), recrystallized from a suitable solvent (e.g., chloroform)[7]

  • 2,2′-Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO), as radical initiator[4][8]

  • Anhydrous solvent (e.g., ethyl acetate, acetone, or dioxane)[4][9]

  • Precipitating solvent (e.g., n-hexane)[4][8]

  • Reaction vessel (e.g., three-necked round-bottom flask) equipped with a condenser, nitrogen inlet, and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve a specific molar ratio of maleic anhydride in the chosen anhydrous solvent under a nitrogen atmosphere.

  • Monomer Addition: Add the freshly distilled divinyl ether to the reaction mixture. The typical molar ratio of DVE to MA is approximately 1:2.[3]

  • Initiator Addition: Introduce the radical initiator (AIBN or BPO) to the monomer solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-80°C) and stir for a designated period (e.g., several hours to 24 hours).[6][7] The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent side reactions.

  • Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the copolymer by slowly adding the reaction solution to a vigorously stirred excess of a non-solvent like n-hexane.[4][8]

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the precipitating solvent to remove unreacted monomers and initiator residues. Dry the purified this compound copolymer under vacuum at a moderate temperature (e.g., 40-60°C) to a constant weight.[7]

Diagram of the this compound Copolymer Synthesis Workflow:

G This compound Copolymer Synthesis Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomers Divinyl Ether (DVE) & Maleic Anhydride (MA) Reaction Free-Radical Cyclocopolymerization (60-80°C, N2 atmosphere) Monomers->Reaction Initiator Radical Initiator (AIBN or BPO) Initiator->Reaction Solvent Anhydrous Solvent (e.g., Ethyl Acetate) Solvent->Reaction Precipitation Precipitation in n-Hexane Reaction->Precipitation Filtration Filtration/Centrifugation Precipitation->Filtration Washing Washing with n-Hexane Filtration->Washing Drying Vacuum Drying Washing->Drying Product This compound Copolymer Drying->Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound copolymer.

Characterization of this compound Copolymer

Thorough characterization of the synthesized this compound copolymer is essential to determine its structural integrity, molecular weight, and purity, all of which influence its biological activity.

Structural Characterization

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful technique to confirm the presence of key functional groups in the copolymer.

  • Experimental Protocol:

    • Prepare a sample by either creating a KBr pellet containing a small amount of the dried copolymer or by casting a thin film of the polymer on a suitable IR-transparent window.

    • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Analyze the spectrum for characteristic absorption bands.

  • Expected Characteristic Peaks:

    • Anhydride C=O stretching: Two distinct peaks around 1850 cm⁻¹ and 1780 cm⁻¹ are indicative of the symmetric and asymmetric stretching of the carbonyl groups in the maleic anhydride units.[9]

    • C-O-C stretching: Bands in the region of 1250-950 cm⁻¹ correspond to the ether linkages from the divinyl ether units.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure and composition of the copolymer.[10][11]

  • Experimental Protocol:

    • Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆). Note that the anhydride form may be insoluble in many common NMR solvents and hydrolysis to the dicarboxylic acid may be necessary for analysis in aqueous solvents.

    • Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

    • Analyze the chemical shifts, integration values, and coupling patterns to confirm the copolymer structure.

Molecular Weight Determination

Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is the primary method for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymer.[4][12]

  • Experimental Protocol:

    • Sample Preparation: Accurately weigh a small amount of the dried copolymer (e.g., 2-5 mg/mL) and dissolve it in a suitable mobile phase (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF)).[2][13] The solution should be filtered through a 0.2-0.45 µm syringe filter before injection.[2]

    • GPC System: Utilize a GPC system equipped with a suitable set of columns (e.g., polystyrene-divinylbenzene columns for organic mobile phases) and a detector, typically a refractive index (RI) detector.[12]

    • Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate standards).[14]

    • Analysis: Inject the filtered sample solution into the GPC system and record the chromatogram. Calculate Mn, Mw, and PDI using the calibration curve.

Quantitative Data Summary

The molecular weight and polydispersity of this compound copolymer are critical parameters that can be tailored by adjusting synthesis conditions. The following table summarizes typical ranges for these values as reported in the literature.

ParameterTypical RangeSignificanceReference(s)
Number-Average Molecular Weight (Mn) 1,000 - 50,000 g/mol Influences biological activity and toxicity.[15]
Weight-Average Molecular Weight (Mw) 1,500 - 100,000 g/mol Reflects the overall size distribution.[16]
Polydispersity Index (PDI) 1.1 - 5.0A measure of the breadth of the molecular weight distribution. Lower PDI indicates a more uniform polymer.[15]
Yield 60 - 95%Dependent on reaction conditions.[17]

Biological Activity and Signaling Pathways

This compound copolymer exerts its biological effects, particularly its antitumor activity, primarily through immunomodulation rather than direct cytotoxicity.[5]

Diagram of the Proposed Mechanism of Action:

G Proposed Mechanism of Action of this compound Copolymer cluster_immune Immune System Modulation cluster_effects Biological Effects This compound This compound Copolymer (Pyran Copolymer) Macrophage Macrophage Activation This compound->Macrophage Stimulates Interferon Interferon Induction This compound->Interferon Induces Antitumor Antitumor Activity Macrophage->Antitumor Mediates Interferon->Antitumor Contributes to Antiviral Antiviral Activity Interferon->Antiviral Contributes to

Caption: A simplified diagram illustrating the immunomodulatory effects of this compound copolymer.

The primary mechanism of action is believed to be the activation of macrophages, which are key cells of the innate immune system.[5] Activated macrophages can directly kill tumor cells and produce a variety of cytokines that further stimulate the immune response. Additionally, this compound is a potent inducer of interferon, a group of signaling proteins that play a crucial role in antiviral defense and can also exhibit antitumor properties.[3][5]

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound copolymer for professionals in research and drug development. The detailed protocols and summarized data serve as a practical resource for the controlled production and analysis of this biologically active polymer. The ability to synthesize this compound with specific molecular weights and to thoroughly characterize its properties is paramount for advancing its potential therapeutic applications. Further research into structure-activity relationships will continue to refine the design of this compound-based therapies for various diseases.

References

Unraveling the Mechanism of Action of Divema in Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the mechanism of action of a purported anti-cancer agent, "Divema," have yielded no specific information under this name within publicly available scientific literature and databases. Extensive searches have failed to identify any registered drug, clinical trial, or research publication associated with a compound named this compound in the context of oncology.

This technical guide is therefore unable to provide specific data, experimental protocols, or signaling pathways related to "this compound." The information presented in this document is based on general principles of cancer biology and the common mechanisms of action of various anti-cancer drugs, which may or may not be relevant to the compound , should it exist under a different name.

Researchers, scientists, and drug development professionals are advised to verify the correct nomenclature and availability of data for the compound of interest before proceeding.

General Principles of Anti-Cancer Drug Action

While specific details for "this compound" are unavailable, anti-cancer agents typically exert their effects through several key mechanisms, which are areas of active investigation for any novel therapeutic. These include:

  • Induction of Apoptosis: Programmed cell death, or apoptosis, is a crucial mechanism for eliminating cancerous cells. Anti-cancer drugs often trigger this process through intrinsic or extrinsic pathways.

  • Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and proliferation. Many chemotherapeutic agents halt the cell cycle at specific checkpoints, preventing cancer cells from replicating.

  • Inhibition of Signaling Pathways: Cancer cells often exhibit dysregulated signaling pathways that promote their growth, survival, and metastasis. Targeted therapies are designed to inhibit specific molecules within these pathways.

Hypothetical Experimental Approaches to Elucidate a Novel Agent's Mechanism of Action

Should a novel compound like "this compound" be under investigation, a series of standard experimental protocols would be employed to determine its mechanism of action.

Cell Viability and Apoptosis Assays

These experiments are fundamental to understanding a compound's cytotoxic effects.

Table 1: Hypothetical Quantitative Data on Cell Viability

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)Data Not Available
A549 (Lung Cancer)Data Not Available
HCT116 (Colon Cancer)Data Not Available

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., "this compound") for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Experimental Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for various time points.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Determining how a compound affects cell cycle progression is crucial.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for apoptosis assays.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Potential Mechanisms

Diagrams created using Graphviz (DOT language) can illustrate hypothetical signaling pathways and experimental workflows.

G cluster_workflow Experimental Workflow for Mechanism of Action A Cancer Cell Lines B Treat with 'this compound' A->B C MTT Assay (Viability) B->C D Annexin V/PI Staining (Apoptosis) B->D E PI Staining (Cell Cycle) B->E F Western Blot (Protein Expression) B->F

Caption: A generalized experimental workflow to investigate the mechanism of action of a novel anti-cancer compound.

G This compound Hypothetical 'this compound' Cell Cancer Cell This compound->Cell Apoptosis Apoptosis Cell->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Cell->CellCycleArrest Induces SignalingPathway Inhibition of Pro-Survival Signaling Cell->SignalingPathway Causes

Caption: A high-level logical diagram illustrating potential mechanisms of a hypothetical anti-cancer agent.

Early Studies on Pyran Copolymer Antitumor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the antitumor activity of pyran copolymers, with a primary focus on the well-studied divinyl ether-maleic anhydride copolymer (DIVEMA). The document synthesizes quantitative data from early in vivo and in vitro studies, details relevant experimental methodologies, and visually represents the proposed signaling pathways through which these synthetic polyanions exert their immunomodulatory and antitumor effects.

Quantitative Data on Antitumor Activity

The antitumor efficacy of pyran copolymers has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these early studies, highlighting the impact of the copolymer on survival rates and its cytotoxic potential.

Table 1: In Vivo Antitumor Efficacy of Pyran Copolymer (this compound)

Tumor ModelAnimal ModelTreatment RegimenKey FindingsReference(s)
Lewis Lung CarcinomaC57BL/6 MiceDelayed therapy until 8 days after tumor implantation123% increase in lifespan[1]
B-16 MelanomaC57BL/6 MiceDelayed therapy162% increase in lifespan[1]
LSTRA Murine Leukemia & Lewis Lung CarcinomaDBA/2 & C57BL/6 MiceAdjuvant to chemotherapy, 0.1 to 100 mg/kg/daySignificant increase in lifespan and number of cures[2]
Syngeneic Fibrosarcoma (1038)C3H/HeN Male MiceIntraperitoneal administrationProtection against tumor development[3]
Madison Lung Carcinoma (M109)BALB/c MiceSingle or multiple dosesMarkedly enhanced host resistance[1]

Table 2: In Vitro Cytotoxicity of Pyran Copolymer (this compound)

Cell TypesAssayResultsReference(s)
Tumor and Normal CellsNot specified50% cytotoxicity (IC50) at high doses of 3,000 to 11,000 µg/ml[1]
HeLa and P388 cellsNot specifiedMarginally decreased cytotoxicity when conjugated with doxorubicin[4]
M109 cellsNot specifiedNot directly toxic to M109 cells in vitro[1]

Experimental Protocols

This section details the methodologies employed in the early studies to assess the antitumor activity of pyran copolymers.

In Vivo Antitumor Assays

a) Lewis Lung Carcinoma and B-16 Melanoma Models

  • Animal Model: C57BL/6 mice were commonly used.

  • Tumor Induction: A suspension of Lewis lung carcinoma or B-16 melanoma cells was injected subcutaneously or intramuscularly into the mice.

  • Pyran Copolymer Preparation and Administration: The pyran copolymer (this compound) was typically dissolved in a sterile saline solution. The concentration and pH of the solution were adjusted for administration. The route of administration varied and included intraperitoneal (i.p.), intravenous (i.v.), or direct intratumoral injections.

  • Treatment Schedule: Treatment regimens varied, with some studies initiating treatment shortly after tumor implantation, while others used a delayed therapy model to mimic a more established disease state. Doses ranged from 0.1 to 100 mg/kg/day[2].

  • Efficacy Evaluation: Antitumor efficacy was primarily assessed by monitoring tumor growth (e.g., measuring tumor volume with calipers) and by calculating the mean survival time (MST) and the percentage increase in lifespan (% ILS) of the treated animals compared to control groups.

b) LSTRA Murine Leukemia Model

  • Animal Model: DBA/2 mice were utilized.

  • Tumor Induction: Mice were inoculated intraperitoneally with LSTRA leukemia cells.

  • Treatment: Pyran copolymer was administered as an adjuvant to chemotherapy.

  • Efficacy Evaluation: The primary endpoints were the number of "cures" (long-term survivors) and the increase in lifespan of the treated mice.

In Vitro Cytotoxicity Assays

a) MTT Assay for Macrophage-Mediated Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was adapted to quantify macrophage-mediated cytotoxicity against tumor cells[5].

  • Effector Cells: Peritoneal macrophages were harvested from mice treated with pyran copolymer (MVE2) or from control mice[5].

  • Target Cells: Murine tumor cell lines such as TU5 and L929 were used as target cells[5].

  • Procedure:

    • Effector and target cells were co-cultured at various effector-to-target ratios (e.g., 10:1, 5:1, 2:1) for 48 hours[5].

    • Following the co-culture period, MTT was added to the wells and incubated for an additional 4 hours.

    • Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

    • A solubilization solution was added to dissolve the formazan crystals.

    • The absorbance of the resulting solution was measured spectrophotometrically at 570 nm.

  • Data Analysis: The reduction in the number of viable target cells in the presence of activated macrophages was calculated by comparing the absorbance values to control wells containing only target cells.

b) Chromium-51 Release Assay

This assay was used to assess direct cell-mediated cytotoxicity.

  • Target Cell Labeling: Target tumor cells were incubated with radioactive Chromium-51 (⁵¹Cr), which is taken up by the cells.

  • Co-culture: The labeled target cells were then incubated with effector cells (e.g., pyran-activated macrophages or natural killer cells).

  • Cytotoxicity Measurement: If the effector cells lyse the target cells, ⁵¹Cr is released into the culture supernatant. The amount of radioactivity in the supernatant was measured using a gamma counter.

  • Data Analysis: The percentage of specific lysis was calculated to quantify the cytotoxic activity of the effector cells.

Immunological Assays

a) Macrophage Activation Assay

  • Macrophage Harvesting: Peritoneal macrophages were collected from mice treated with pyran copolymer.

  • Assessment of Activation: Macrophage activation was assessed by several means:

    • Morphological Changes: Activated macrophages often exhibit morphological changes, such as increased size and spreading.

    • Phagocytic Activity: The ability of macrophages to phagocytose particles (e.g., latex beads) was quantified.

    • Tumoricidal Activity: The capacity of activated macrophages to kill tumor cells was measured using cytotoxicity assays as described above.

    • Cytokine Production: The secretion of cytokines, such as tumor necrosis factor-alpha (TNF-α), by activated macrophages was measured using techniques like ELISA.

b) Interferon Induction Assay

  • Sample Collection: Serum or culture supernatants from pyran-treated animals or cell cultures were collected.

  • Interferon Quantification: Interferon levels were typically quantified using a bioassay. This involved adding the samples to cell cultures susceptible to viral infection (e.g., L929 cells) and then challenging the cells with a virus. The reduction in the viral cytopathic effect was proportional to the amount of interferon in the sample. Alternatively, enzyme-linked immunosorbent assays (ELISAs) can be used to specifically quantify interferon subtypes[6][7][8][9][10].

Signaling Pathways and Mechanisms of Action

The antitumor activity of pyran copolymers is primarily attributed to their immunomodulatory properties, particularly the activation of macrophages and the induction of interferon. The following diagrams illustrate the proposed signaling pathways involved.

Proposed Macrophage Activation Pathway

Pyran copolymers are thought to be recognized by pattern recognition receptors (PRRs) on macrophages, such as Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades that result in a pro-inflammatory and tumoricidal phenotype.

Macrophage_Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyran Pyran Copolymer TLR Toll-like Receptor (e.g., TLR2/4) Pyran->TLR Binds MyD88 MyD88 TLR->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IKK->NFkB Releases IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory & Antitumor Genes (TNF-α, iNOS, etc.) DNA->Genes Transcription

Proposed pathway for pyran copolymer-induced macrophage activation.
Proposed Interferon Induction and Response Pathway

Pyran copolymers are potent inducers of interferon. The produced interferon can then act in an autocrine or paracrine manner to activate antiviral and antitumor responses in various cells, including macrophages and tumor cells.

Interferon_Pathway cluster_induction Interferon Induction cluster_response Interferon Response Pyran Pyran Copolymer PRR Cytosolic PRR Pyran->PRR Activates TBK1 TBK1 PRR->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_p p-IRF3 (Dimer) IRF3->IRF3_p Dimerizes IFN_Gene IFN-β Gene IRF3_p->IFN_Gene Transcription IFN_beta IFN-β IFN_Gene->IFN_beta Expression & Secretion IFNAR IFNAR IFN_beta->IFNAR Binds JAK_STAT JAK/STAT Pathway IFNAR->JAK_STAT Activates STAT1_p p-STAT1 JAK_STAT->STAT1_p Phosphorylates ISGF3 ISGF3 Complex STAT1_p->ISGF3 Forms Complex ISRE ISRE ISGF3->ISRE Binds ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Transcription

Proposed pathway for interferon induction and response by pyran copolymer.
Integrated Antitumor Response

The activation of macrophages and the production of interferon by pyran copolymers contribute to a multi-faceted antitumor response. This includes direct killing of tumor cells by activated macrophages and the broader immunomodulatory effects of interferons that can enhance the overall anti-tumor immune surveillance.

Antitumor_Response Pyran Pyran Copolymer Macrophage Macrophage Pyran->Macrophage Activates IFN Interferon Production Pyran->IFN Induces Act_Macrophage Activated Macrophage Macrophage->Act_Macrophage Tumor_Cell Tumor Cell Act_Macrophage->Tumor_Cell Direct Cytotoxicity Apoptosis Tumor Cell Apoptosis/Lysis Tumor_Cell->Apoptosis Immune_Mod Immune Modulation (NK cell activation, etc.) IFN->Immune_Mod Immune_Mod->Tumor_Cell Enhanced Killing

Logical flow of the integrated antitumor response mediated by pyran copolymer.

Conclusion

Early research on pyran copolymers, particularly this compound, established their potential as antitumor agents. Their mechanism of action is primarily immunomodulatory, centered on the activation of macrophages and the induction of interferons, rather than direct cytotoxicity to cancer cells. The efficacy of these copolymers is influenced by factors such as molecular weight and treatment schedule. While these foundational studies provided a strong rationale for further development, a more detailed elucidation of the specific molecular interactions and signaling pathways is necessary for the rational design of next-generation polymeric immunomodulators for cancer therapy. This guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the critical early findings and providing a framework for future investigations.

References

In-depth Technical Guide: The Antiviral Spectrum of Divema Polymer

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Divema, a copolymer of divinyl ether and maleic anhydride also known as Pyran Copolymer, has been the subject of considerable research for its broad-spectrum biological activities, including a notable antiviral profile. This document provides a comprehensive technical overview of the antiviral properties of this compound, consolidating available data on its spectrum of activity, mechanisms of action, and the experimental methodologies used in its evaluation. The information is intended to serve as a resource for researchers in virology and drug development, facilitating a deeper understanding of this polymer's potential as an antiviral agent.

Introduction

This compound is a polyanionic copolymer with a well-documented capacity to modulate biological responses. Its synthesis through the copolymerization of divinyl ether and maleic anhydride results in a polymer with a repeating pyran-like structure. Early investigations into its pharmacological properties revealed a range of effects, including antitumor and immunomodulatory activities. A significant area of this research has focused on its ability to inhibit a wide array of viruses, positioning it as a broad-spectrum antiviral candidate. This guide synthesizes the existing scientific literature to present a detailed account of this compound's antiviral characteristics.

Antiviral Spectrum and Efficacy

This compound has demonstrated inhibitory activity against a diverse range of viruses. While much of the literature describes these effects qualitatively, some quantitative data is available.

Retroviruses

A primary focus of this compound research has been on its activity against retroviruses.

  • Friend Leukemia Virus (FLV): In vivo studies in mice have shown that prophylactic intraperitoneal administration of this compound can retard splenomegaly, reduce the number of spleen foci, and increase survival time following FLV infection.[1] This protective effect is believed to be mediated by macrophages.[2]

  • Rauscher Murine Leukemia Virus (R-MuLV): this compound has been shown to inhibit the growth of R-MuLV in vitro.[3]

  • Moloney Sarcoma Virus (MSV): Research has indicated that this compound can influence the host response to MSV-induced tumors.[4]

  • Avian Myeloblastosis Virus (AMV): this compound is a potent inhibitor of the RNA-dependent DNA polymerase (reverse transcriptase) of AMV.[1]

Other RNA and DNA Viruses

The antiviral activity of this compound extends beyond retroviruses to include other significant viral pathogens.

  • Herpes Simplex Virus (HSV): this compound has been evaluated for its activity against HSV, with plaque reduction assays being a common method for determining its efficacy.[5][6]

  • Parainfluenza Viruses: The polymer has been tested against parainfluenza viruses.[7][8]

  • Respiratory Syncytial Virus (RSV): this compound's potential to inhibit RSV has been a subject of investigation.[9][10]

  • Encephalomyocarditis Virus (EMCV): The antiviral activity of this compound has been observed against this picornavirus.[11]

Quantitative Antiviral Data

Quantitative data on the antiviral efficacy of this compound is limited in the publicly available literature. The following table summarizes the available information.

Virus FamilyVirusAssay TypeEndpoint MeasuredEfficacyReference(s)
RetroviridaeAvian Myeloblastosis Virus (AMV)Enzyme Inhibition AssayInhibition of Reverse Transcriptase50% inhibition at 25 µg/mL[1]
RetroviridaeFriend Leukemia Virus (FLV)In vivo splenomegaly assayReduction of spleen fociSignificant reduction[1][2]

Mechanisms of Antiviral Action

The antiviral effects of this compound are believed to be multifactorial, involving both direct interaction with viral components and modulation of the host immune response.

Direct Antiviral Mechanisms
  • Enzyme Inhibition: this compound has been shown to be a potent inhibitor of viral reverse transcriptase.[1] It is believed to interact with the polymerase at a site other than the template-binding site.[1]

Host-Mediated Antiviral Mechanisms
  • Interferon Induction: this compound is a known inducer of interferon, a key cytokine in the innate antiviral response.[4][12] The production of interferon can lead to the establishment of an antiviral state in host cells.

  • Macrophage Activation: The polymer can activate macrophages, enhancing their phagocytic and cytotoxic capabilities.[2][13][14] Activated macrophages play a crucial role in clearing viral infections.

The following diagram illustrates the proposed host-mediated antiviral mechanisms of this compound:

Divema_Antiviral_Mechanism This compound This compound Polymer Macrophage Macrophage This compound->Macrophage Activation HostCell Host Cell This compound->HostCell Induction Virus Virus Macrophage->Virus Phagocytosis & Clearance Interferon Interferon (IFN) Interferon->HostCell Signaling HostCell->Interferon Production AntiviralState Antiviral State HostCell->AntiviralState ViralReplication Viral Replication AntiviralState->ViralReplication Inhibition

Caption: Proposed host-mediated antiviral mechanisms of this compound polymer.

Experimental Protocols

Detailed experimental protocols for assessing the antiviral activity of this compound are not consistently reported in the literature. However, based on the types of studies conducted, the following general methodologies are relevant.

In Vitro Antiviral Assays
  • Plaque Reduction Assay:

    • Seed susceptible cells in multi-well plates to form a confluent monolayer.

    • Pre-incubate the cells with various concentrations of this compound for a specified period.

    • Infect the cells with a known titer of the virus (e.g., HSV).

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., methylcellulose) containing the respective concentrations of this compound.

    • Incubate the plates for a period sufficient for plaque formation.

    • Fix and stain the cells to visualize and count the plaques.

    • Calculate the percentage of plaque reduction compared to the virus control.

  • Yield Reduction Assay:

    • Infect susceptible cells with the virus in the presence or absence of various concentrations of this compound.

    • After a single replication cycle, harvest the virus from the cell supernatant or lysate.

    • Titer the harvested virus using a suitable method (e.g., plaque assay or TCID50).

    • Determine the reduction in viral yield in the treated samples compared to the untreated control.

  • Focus-Forming Assay (for non-lytic viruses):

    • Similar to the plaque reduction assay, but after incubation, cells are fixed and permeabilized.

    • An antibody specific to a viral antigen is added, followed by a secondary antibody conjugated to an enzyme or fluorophore.

    • A substrate is added to visualize the foci of infected cells.

    • The number of foci is counted to determine the viral titer.

  • Microneutralization Assay:

    • Serially dilute this compound in a 96-well plate.

    • Add a standard amount of virus to each well and incubate to allow for neutralization.

    • Add susceptible cells to each well.

    • Incubate the plates and then assess for cytopathic effect (CPE) or use a specific staining method to determine the extent of infection.

  • Hemagglutination Inhibition (HAI) Assay (for hemagglutinating viruses):

    • Serially dilute this compound in a V-bottom 96-well plate.

    • Add a standardized amount of hemagglutinating virus (e.g., influenza, parainfluenza) to each well.

    • Add a suspension of red blood cells (e.g., chicken or guinea pig).

    • Observe the wells for the inhibition of hemagglutination, indicated by the formation of a red blood cell button at the bottom of the well.

The following diagram illustrates a general workflow for an in vitro antiviral assay:

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis CellCulture 1. Seed Susceptible Cells Infection 4. Infect Cells with Virus (with or without this compound) CellCulture->Infection CompoundDilution 2. Prepare this compound Dilutions CompoundDilution->Infection VirusStock 3. Prepare Virus Inoculum VirusStock->Infection Incubate 5. Incubate for Viral Replication Infection->Incubate Endpoint 6. Measure Endpoint (Plaques, CPE, Foci, etc.) Incubate->Endpoint DataAnalysis 7. Calculate Efficacy (IC50/EC50) Endpoint->DataAnalysis

Caption: General workflow for an in vitro antiviral assay.

In Vivo Antiviral Assays
  • Friend Leukemia Virus Splenomegaly Assay:

    • Administer this compound to a group of susceptible mice (e.g., BALB/c) via a specific route (e.g., intraperitoneal).

    • A control group receives a placebo.

    • After a predetermined time, challenge both groups with a standard dose of Friend Leukemia Virus.

    • Monitor the mice for a set period (e.g., 9-14 days).

    • Euthanize the mice and excise their spleens.

    • Weigh the spleens and count the number of macroscopic foci on the surface.

    • Compare the spleen weights and foci counts between the treated and control groups to determine the level of protection.

Structure-Activity Relationship

The antiviral and toxic effects of this compound are dependent on its molecular weight. Studies have shown that lower molecular weight fractions of the polymer may retain antitumor activity while exhibiting reduced antiviral activity and toxicity.[11] This suggests that the biological effects of this compound can be modulated by controlling its polymer characteristics, an important consideration for any potential therapeutic development.

Conclusion

This compound polymer exhibits a broad spectrum of antiviral activity, targeting a variety of RNA and DNA viruses. Its mechanisms of action are multifaceted, involving both direct inhibition of viral enzymes and potent stimulation of the host's innate immune system through interferon induction and macrophage activation. While the available quantitative data on its antiviral efficacy is not extensive, the existing body of research provides a strong foundation for its further investigation as a potential antiviral therapeutic. Future studies should focus on elucidating the precise molecular interactions underlying its antiviral effects and on conducting systematic in vitro and in vivo evaluations against a wider range of clinically relevant viruses to establish clear dose-response relationships and therapeutic indices. The ability to tailor the polymer's molecular weight to optimize its activity and safety profile presents a promising avenue for the development of novel antiviral strategies.

References

In-Depth Structural Analysis of DIVEMA Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive technical overview of the structural analysis of DIVEMA (divinyl ether-maleic anhydride) copolymer isomers. It details the isomeric complexity arising from its synthesis, presents spectroscopic data for structural elucidation, and outlines experimental protocols for its characterization.

Introduction: The Structural Complexity of this compound

This compound, a 1:2 alternating cyclocopolymer of divinyl ether and maleic anhydride, is a polymer of significant interest in the biomedical field due to its wide range of biological activities, including antitumor and antiviral properties.[1][2] The therapeutic potential of this compound is intrinsically linked to its molecular weight and, crucially, its complex isomeric structure.[3][4] The radical cyclopolymerization process by which this compound is synthesized gives rise to a variety of stereoisomers, making a thorough structural analysis paramount for understanding its structure-activity relationship.[4][5]

The isomerism in this compound originates from the formation of bicyclic repeating units within the polymer chain. During polymerization, intramolecular cyclization occurs, leading to the formation of five- or six-membered rings, often described as furan- and pyran-like structures, respectively.[1] The stereochemistry of these bicyclic units, specifically the cis or trans configuration of the ring junctions, and the trans opening of the maleic anhydride double bond, contributes significantly to the isomeric diversity.[5][6] This results in a complex mixture of diastereomers and enantiomers, each potentially exhibiting distinct biological activities.

This guide provides a detailed examination of the structural features of this compound isomers, methods for their characterization, and the experimental protocols necessary for their analysis.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly carbon-13 NMR (¹³C NMR), is the most powerful tool for elucidating the intricate structures of this compound isomers.[5] The chemical shifts of the carbon atoms within the polymer backbone are highly sensitive to their stereochemical environment, allowing for the differentiation of various isomeric forms.

Table 1: ¹³C NMR Chemical Shift Assignments for this compound

While specific chemical shift values for isolated, pure isomers are not extensively documented in publicly available literature due to the complexity of separating these polymeric isomers, analysis of the copolymer mixture reveals key structural features. The ¹³C NMR spectrum of this compound is characterized by signals corresponding to the bicyclic repeating unit, which is composed of one molecule of each monomer, and the maleic anhydride unit.[5] Studies have indicated that the bicyclic unit predominantly features a cis junction with a trans ring closure.[5][6]

Carbon AtomChemical Shift (ppm) RangeAssignment
Carbonyl (C=O)170 - 175Maleic anhydride carbonyl groups
Methine (CH)70 - 85Carbons in the bicyclic ether units
Methylene (CH₂)60 - 75Carbons in the bicyclic ether units
Methine (CH)40 - 55Carbons in the maleic anhydride unit

Note: The chemical shift ranges are approximate and can vary based on the solvent, polymer concentration, and the specific mixture of isomers.

Experimental Protocols

Synthesis of this compound Copolymer

The standard method for synthesizing this compound is through radical cyclopolymerization.[3]

Protocol for Radical Cyclopolymerization of Divinyl Ether and Maleic Anhydride:

  • Monomer and Initiator Preparation: Purify divinyl ether by distillation and maleic anhydride by recrystallization. Use an initiator such as 2,2'-azobisisobutyronitrile (AIBN).[3]

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride and divinyl ether in a 2:1 molar ratio in a suitable solvent (e.g., acetone).[3]

  • Initiation: Add the AIBN initiator to the monomer solution.

  • Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a temperature appropriate for the initiator (typically 60-80 °C for AIBN) for a defined period (e.g., 24 hours).

  • Isolation: Precipitate the resulting copolymer by pouring the reaction mixture into a non-solvent such as diethyl ether.

  • Purification: Collect the precipitate by filtration, wash it repeatedly with the non-solvent to remove unreacted monomers and initiator residues, and dry it under vacuum.

Structural Characterization by NMR Spectroscopy

Protocol for ¹³C NMR Analysis of this compound:

  • Sample Preparation: Dissolve a sample of the dried this compound copolymer in a suitable deuterated solvent (e.g., deuterated acetone or DMSO) at a concentration of 10-20 mg/mL.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled ¹³C NMR pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the chemical shifts and their integrations to identify the characteristic signals of the bicyclic and maleic anhydride units and to infer the predominant stereochemical configurations.[5]

Visualization of Polymerization and Isomerism

The formation of different isomeric structures in this compound can be visualized through the pathways of cyclopolymerization. The key step is the intramolecular cyclization of the propagating radical, which can proceed via different modes to form either five-membered (furan-like) or six-membered (pyran-like) rings.

polymerization_pathway Monomers Divinyl Ether + Maleic Anhydride Radical Propagating Radical Monomers->Radical Initiation Cyclization Intramolecular Cyclization Radical->Cyclization Isomer1 Furan-like Ring (5-exo cyclization) Cyclization->Isomer1 Isomer2 Pyran-like Ring (6-endo cyclization) Cyclization->Isomer2 Polymer This compound Copolymer (Mixture of Isomers) Isomer1->Polymer Propagation Isomer2->Polymer Propagation

Caption: Cyclopolymerization pathways of this compound.

The stereochemistry at the newly formed chiral centers during cyclization and propagation leads to a variety of diastereomeric and enantiomeric structures within the final polymer.

stereoisomerism Stereoisomerism in this compound Repeating Unit cluster_0 Bicyclic Unit cluster_1 Polymer Chain Ring Junction Ring Junction Cis Cis Ring Junction->Cis Trans Trans Ring Junction->Trans Tacticity Tacticity Isotactic Isotactic Tacticity->Isotactic Syndiotactic Syndiotactic Tacticity->Syndiotactic Atactic Atactic Tacticity->Atactic

Caption: Sources of stereoisomerism in this compound.

Biological Activity and Future Directions

The biological activity of this compound has been shown to be dependent on its molecular weight distribution.[1] However, the specific contributions of individual stereoisomers to the overall therapeutic effect are not yet fully understood. This represents a critical area for future research. The development of stereocontrolled synthesis methods or efficient techniques for the separation of this compound isomers would be a significant advancement, enabling the evaluation of the biological properties of pure isomeric forms. Such studies would provide invaluable insights into the structure-activity relationship and pave the way for the design of more potent and selective this compound-based therapeutics.

References

An In-Depth Technical Guide to the In Vivo Stability and Degradation of Divema (Divinyl Ether-Maleic Anhydride Copolymer)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Divema, also known as pyran copolymer or MVE-MA, is the 1:2 alternating cyclocopolymer of divinyl ether and maleic anhydride.[1][2] It has garnered significant interest in the biomedical field due to its wide spectrum of biological activities, including antitumor, antiviral, and immunomodulatory effects.[3][4][5] Furthermore, its unique chemical structure, featuring reactive anhydride groups, makes it a versatile platform for the development of polymer-drug conjugates.[6] Understanding the in vivo stability and degradation of this compound is paramount for its successful application in drug delivery and therapy, as these characteristics directly influence its pharmacokinetics, biodistribution, efficacy, and toxicity.[7][8]

This technical guide provides a comprehensive overview of the current understanding of this compound's behavior in vivo, focusing on its stability, degradation pathways, and the analytical methodologies employed for its characterization.

In Vivo Stability and Degradation Mechanisms

The in vivo fate of this compound is primarily governed by the chemical reactivity of its constituent monomers and the overall macromolecular structure.

The most significant event affecting this compound's stability in a physiological environment is the hydrolysis of the maleic anhydride rings. In the presence of water, the anhydride groups readily undergo ring-opening to form dicarboxylic acid units.[9] This process is critical as it transforms the polymer from a relatively hydrophobic state to a highly charged polyanion, which is water-soluble. The rate of this hydrolysis can be influenced by the local pH and the presence of enzymes.

While the carbon-carbon backbone of the pyran rings is generally considered stable, the potential for enzymatic degradation of synthetic polymers in vivo is an area of active research.[10][11][12] For this compound, enzymatic cleavage of the ether linkages within the pyran structure or the main polymer chain is theoretically possible. However, there is a lack of specific studies detailing the enzymatic degradation of the this compound backbone itself. The primary degradation pathway remains the hydrolysis of the anhydride groups.

Factors Influencing In Vivo Stability and Degradation

The in vivo behavior of this compound is not static and is influenced by several factors, most notably its molecular weight.

Numerous studies have highlighted the critical role of molecular weight in determining the biological activity and toxicity of this compound.[4][5][7][8]

  • High Molecular Weight this compound: Larger polymer chains tend to have longer circulation times. However, they are more likely to be taken up by the reticuloendothelial system (RES), leading to accumulation in organs such as the liver and spleen, which can result in toxicity.[8]

  • Low Molecular Weight this compound: Smaller polymer chains (typically below the renal filtration threshold of ~45 kDa) are more rapidly cleared from the body via the kidneys.[8] This reduces the risk of long-term accumulation and associated toxicity. It has been observed that the antitumor activity of this compound is retained in lower molecular weight fractions, which exhibit reduced toxicity.[5]

Data Presentation

The following table summarizes the key physicochemical properties of this compound and the influence of molecular weight on its biological effects. Due to the limited availability of specific quantitative data on in vivo degradation rates in the public literature, this table focuses on the well-documented relationship between molecular weight and biological outcomes.

Table 1: Physicochemical and Biological Properties of this compound

PropertyDescriptionSignificanceReferences
Chemical Structure 1:2 alternating cyclocopolymer of divinyl ether and maleic anhydride.The maleic anhydride units are susceptible to hydrolysis, leading to the formation of dicarboxylic acids and rendering the polymer water-soluble.[1][2]
Molecular Weight Can be synthesized in a range of molecular weights.Directly influences biological activity, toxicity, biodistribution, and clearance rate.[4][5][7][8]
Biological Activity Antitumor, antiviral, immunomodulatory.The antitumor effects are observed with lower molecular weight fractions, which are also less toxic.[3][4][5]
Toxicity Associated with higher molecular weight fractions.High molecular weight this compound can accumulate in the RES, leading to organ toxicity.[5][8]
Clearance Primarily renal for low molecular weight fractions.A molecular weight threshold of approximately 45 kDa limits glomerular filtration.[8]

Experimental Protocols

The characterization of this compound's in vivo stability and degradation relies on a suite of analytical techniques. The following are generalized protocols based on standard practices in polymer science and biomedical research.

Objective: To monitor the degradation of this compound in vivo by measuring changes in its molecular weight and polydispersity index (PDI) over time.

Methodology:

  • Sample Collection: Administer this compound to an animal model. At predetermined time points, collect biological samples (blood, tissue homogenates).

  • Polymer Extraction: Extract the this compound polymer from the biological matrix. This may involve precipitation, dialysis, or other purification techniques.

  • GPC Analysis:

    • Instrumentation: Utilize a GPC system equipped with a suitable column set for separating the expected molecular weight range of this compound and its degradation products.[13][14][15][16][17]

    • Mobile Phase: Select an appropriate solvent system in which the hydrolyzed form of this compound is soluble.

    • Detection: Employ a refractive index (RI) detector, as this compound lacks a strong UV chromophore.

    • Calibration: Generate a calibration curve using polymer standards of known molecular weights.

  • Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) for each time point. A decrease in Mw over time is indicative of degradation.

Objective: To track the distribution and elimination of this compound from the body.

Methodology:

  • Radiolabeling: Covalently attach a radioisotope (e.g., 125I, 131I, or 14C) to the this compound polymer.

  • Administration: Administer the radiolabeled this compound to an animal model.

  • Sample Collection: At various time points, collect blood, urine, feces, and major organs.

  • Quantification: Measure the radioactivity in each sample using a gamma counter or liquid scintillation counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue or fluid to determine the biodistribution and clearance kinetics.[1]

Objective: To identify the chemical structures of the degradation products of this compound.

Methodology:

  • Sample Preparation: Collect and process biological samples containing degraded this compound as described in Protocol 1.

  • MS Analysis:

    • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography (LC) system (LC-MS).[18][19][20][21][22]

    • Ionization: Use a soft ionization technique like electrospray ionization (ESI) to analyze the polar degradation products.

  • Data Analysis: Identify the mass-to-charge ratios (m/z) of the detected species and use tandem MS (MS/MS) to fragment the ions and elucidate their structures.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

Hydrolysis_of_this compound cluster_0 This compound (Pyran Copolymer) cluster_1 Hydrolyzed this compound Divema_Structure Hydrolyzed_Structure Divema_Structure->Hydrolyzed_Structure Hydrolysis Water H₂O (Physiological Fluid)

Hydrolysis of the maleic anhydride ring in this compound.

In_Vivo_Degradation_Workflow Administration Administration of this compound to Animal Model Timepoints Sample Collection at Pre-defined Time Points (Blood, Tissues, Excreta) Administration->Timepoints Extraction Extraction and Purification of Polymer from Biological Matrix Timepoints->Extraction Analysis Characterization of Extracted Polymer and Degradation Products Extraction->Analysis GPC GPC (Molecular Weight Change) Analysis->GPC MS LC-MS/MS (Degradation Product ID) Analysis->MS Radiolabeling Radiometric Analysis (Biodistribution & Clearance) Analysis->Radiolabeling

General experimental workflow for in vivo polymer degradation studies.

Molecular_Weight_Effects cluster_high High MW cluster_low Low MW MW This compound Molecular Weight Long_Circulation Longer Circulation MW->Long_Circulation Short_Circulation Shorter Circulation MW->Short_Circulation RES_Uptake Increased RES Uptake (Liver, Spleen) Long_Circulation->RES_Uptake Toxicity Potential for Toxicity RES_Uptake->Toxicity Renal_Clearance Rapid Renal Clearance Short_Circulation->Renal_Clearance Reduced_Toxicity Reduced Toxicity Renal_Clearance->Reduced_Toxicity Antitumor_Activity Retained Antitumor Activity Reduced_Toxicity->Antitumor_Activity

Relationship between this compound's molecular weight and its in vivo fate.

Conclusion

The in vivo stability and degradation of this compound are critical determinants of its efficacy and safety as a biomaterial and drug carrier. The primary degradation mechanism is the hydrolysis of the maleic anhydride rings to dicarboxylic acids, a process that significantly alters the polymer's physicochemical properties. The molecular weight of this compound is a key parameter that governs its biodistribution, clearance, and potential toxicity, with lower molecular weight species generally exhibiting more favorable profiles.[5][8] While specific quantitative data on the in vivo degradation kinetics of this compound are sparse in the available literature, the established methodologies for polymer analysis provide a framework for conducting such studies. Further research focusing on the long-term fate of this compound and its degradation products is essential for the continued development of this polymer for biomedical applications.

References

An In-depth Technical Guide to Pyran Copolymer (Divema): Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyran copolymer, also known as Divema (divinyl ether-maleic anhydride), is a synthetic polyanionic copolymer with a rich history of investigation for its diverse biological activities. First synthesized in 1951, this 1:2 alternating cyclocopolymer has demonstrated significant potential as an immunomodulatory and antineoplastic agent.[1] Its biological effects, which include antitumor, antiviral, antibacterial, and antifungal properties, are intrinsically linked to its molecular weight.[1] This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to pyran copolymer. It includes a summary of quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of its proposed mechanisms of action.

Discovery and History

The journey of pyran copolymer began in 1951 with its first synthesis.[1] Initially referred to as this compound, it is a 1:2 regularly alternating cyclocopolymer of divinyl ether and maleic anhydride.[1] Early research into this synthetic polyanion revealed a wide spectrum of biological activities, most notably its capacity to induce interferon and stimulate macrophages, which led to its investigation as a potential antitumor agent.[1][2] The National Cancer Institute (NCI) designated it as NSC 46015.[2]

Subsequent studies focused on elucidating the structure-activity relationship, with a particular emphasis on the influence of molecular weight on its therapeutic efficacy and toxicity.[3][4][5] It was discovered that different molecular weight fractions of the copolymer exhibited varying degrees of biological activity and toxicity, a crucial finding for its potential clinical development.[5]

Physicochemical Properties and Synthesis

Pyran copolymer is a polyanionic macromolecule. The synthesis involves the cyclopolymerization of divinyl ether and maleic anhydride.[1] The molecular weight of the resulting polymer can be controlled through the use of chain transfer agents and fractionation techniques.[3]

Experimental Protocol: Synthesis of Pyran Copolymer

A general method for the synthesis of pyran copolymer involves free-radical polymerization. The following protocol is a representative example:

  • Reaction Setup: In a reaction vessel, dissolve divinyl ether and maleic anhydride in a suitable solvent (e.g., benzene or toluene).

  • Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN).

  • Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., several hours) to allow for polymerization.

  • Purification: Precipitate the resulting copolymer by adding the reaction mixture to a non-solvent (e.g., hexane).

  • Fractionation (Optional): To obtain fractions with a narrow molecular weight distribution, the crude polymer can be dissolved in a solvent and fractionally precipitated by the gradual addition of a non-solvent.[3]

  • Drying: Dry the purified copolymer under vacuum.

Biological Activities and Mechanism of Action

Pyran copolymer exhibits a broad range of biological activities, primarily stemming from its ability to modulate the immune system.

Antitumor Activity

The antitumor properties of pyran copolymer are well-documented and are largely attributed to its immunomodulatory effects, particularly the activation of macrophages.[6][7] Activated macrophages can directly exhibit cytotoxicity towards tumor cells.[7] The efficacy of pyran copolymer as an antitumor agent is dependent on its molecular weight, with certain fractions showing more potent activity.[2][3] It has been shown to be effective against various murine leukemia and solid tumor models, often used as an adjuvant to chemotherapy.[2]

Interferon Induction

Pyran copolymer is a potent inducer of interferon, a group of signaling proteins that play a critical role in the innate immune response to viral infections and cancer.[1][8] The induction of interferon contributes significantly to its antiviral and antitumor effects.

Macrophage Activation

A key mechanism of action for pyran copolymer is the activation of macrophages.[6][9] This activation leads to an enhanced capacity for phagocytosis and the production of cytotoxic factors that can target and destroy tumor cells.[7] The interaction of pyran copolymer with macrophages is thought to be a critical step in its immunomodulatory and antitumor activity.

Quantitative Data Summary

The biological activity and toxicity of pyran copolymer are highly dependent on its molecular weight. The following tables summarize the available quantitative data.

Molecular Weight (kDa)Antitumor Activity (Lewis Lung Carcinoma)Reference
12.5Active[Breslow et al., 1973]
18Active[Breslow et al., 1973]
32Active[Breslow et al., 1973]
>32Decreased Activity[Breslow et al., 1973]
Molecular Weight FractionStem Cell Mobilization (Fold Increase in CFU-S)Reference
MVE II (low MW)3[Zander et al., 1980][5]
MVE III5[Zander et al., 1980][5]
MVE IV14[Zander et al., 1980][5]
MVE V (high MW)20[Zander et al., 1980][5]
NSC 46015 (broad MW)20[Zander et al., 1980][5]

Experimental Protocols

In Vivo Antitumor Activity Assay (Murine Model)

The following is a generalized protocol for assessing the antitumor activity of pyran copolymer in a murine model:

  • Tumor Implantation: Syngeneic tumor cells (e.g., Lewis lung carcinoma) are implanted subcutaneously or intraperitoneally into mice.

  • Treatment Administration: Once tumors are established, mice are treated with pyran copolymer at various doses and schedules. The copolymer is typically administered intraperitoneally.[7]

  • Monitoring: Tumor growth is monitored by measuring tumor volume with calipers at regular intervals. Animal survival is also recorded.

  • Data Analysis: The antitumor effect is evaluated by comparing the tumor growth and survival rates of the treated group with a control group receiving a vehicle.

Interferon Induction Assay

A common method to measure interferon induction is through a viral plaque reduction assay:

  • Cell Culture: Monolayers of susceptible cells (e.g., L929 mouse fibroblasts) are prepared in culture plates.

  • Sample Incubation: The cells are incubated with serum from animals treated with pyran copolymer or with the copolymer directly in vitro.

  • Viral Challenge: After an appropriate incubation period to allow for interferon production and action, the cells are challenged with a virus (e.g., Vesicular Stomatitis Virus).

  • Plaque Visualization: After a further incubation period, the cell monolayers are stained to visualize viral plaques.

  • Quantification: The interferon titer is determined as the reciprocal of the highest dilution of the sample that causes a 50% reduction in the number of viral plaques compared to the control.

Signaling Pathways and Logical Relationships

The biological effects of pyran copolymer are mediated through complex signaling pathways. The following diagrams illustrate the proposed mechanisms of macrophage activation and interferon induction.

macrophage_activation Pyran Pyran Copolymer Macrophage Macrophage Pyran->Macrophage interacts with TLR Toll-like Receptor (TLR) Phagocytosis Enhanced Phagocytosis Macrophage->Phagocytosis results in MyD88 MyD88 TLR->MyD88 recruits NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines induces transcription of Cytotoxicity Macrophage-mediated Cytotoxicity Cytokines->Cytotoxicity contribute to TumorCell Tumor Cell Phagocytosis->TumorCell targets Cytotoxicity->TumorCell leads to death of

Caption: Proposed signaling pathway for macrophage activation by pyran copolymer.

interferon_induction Pyran Pyran Copolymer ImmuneCell Immune Cell (e.g., Macrophage, Dendritic Cell) Pyran->ImmuneCell recognized by PRR Pattern Recognition Receptor (PRR) SignalingCascade Signaling Cascade (e.g., TRIF, TRAF3) PRR->SignalingCascade activates IRF Interferon Regulatory Factor (IRF) SignalingCascade->IRF phosphorylates IFN Type I Interferon (IFN-α/β) IRF->IFN induces transcription of AntiviralState Antiviral State IFN->AntiviralState induces NK_Cell_Activation NK Cell Activation IFN->NK_Cell_Activation promotes

Caption: Simplified pathway of Type I interferon induction by pyran copolymer.

Conclusion

Pyran copolymer (this compound) remains a significant example of a synthetic polymer with potent immunomodulatory and antitumor activities. Its history underscores the importance of understanding the relationship between a polymer's physicochemical properties, such as molecular weight, and its biological function. While its clinical development has been limited, the study of pyran copolymer has provided valuable insights into the mechanisms of immune activation by synthetic polyanions and continues to be a reference point for the design of new immunomodulatory agents and drug delivery systems. Further research to fully elucidate its signaling pathways and to optimize its structure for enhanced efficacy and reduced toxicity could yet unlock its full therapeutic potential.

References

The Pharmacokinetics and Biodistribution of Divema: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divema, also known as pyran copolymer, is a synthetic polyanionic copolymer of divinyl ether and maleic anhydride. It has garnered significant interest in the biomedical field due to its inherent antitumor, antiviral, and immunomodulatory properties.[1][2][3] Primarily, this compound is utilized as a polymeric drug carrier to enhance the therapeutic efficacy and modify the pharmacokinetic profiles of conjugated drugs.[4][5][6] This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and biodistribution of this compound, drawing from preclinical and clinical studies. Due to the limited availability of data on this compound as a standalone entity, this guide also incorporates information from studies on closely related maleic anhydride copolymers and this compound-drug conjugates to provide a broader understanding of its in vivo behavior.

Introduction to this compound

This compound is a water-soluble polymer characterized by its alternating structure of divinyl ether and maleic anhydride units. The anhydride groups in the polymer chain are readily hydrolyzed to form carboxylic acid groups, resulting in a polyanionic macromolecule. This structure is crucial for its biological activity and its function as a drug delivery vehicle.[7] The physicochemical properties of this compound, particularly its molecular weight, have a significant impact on its biological activity and toxicity.[8][9] Generally, lower molecular weight fractions have been found to be more effective and less toxic.[10]

The primary biomedical application of this compound is in the development of polymer-drug conjugates.[11][12] By covalently attaching drugs to the this compound backbone, it is possible to:

  • Improve the aqueous solubility of hydrophobic drugs.

  • Prolong the plasma half-life of the conjugated drug.

  • Alter the biodistribution and potentially target the drug to specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[11]

  • Reduce the side effects of the conjugated drug.[4]

Pharmacokinetics of Pyran Copolymer

Detailed pharmacokinetic studies specifically on this compound are scarce in publicly available literature. However, a clinical pharmacology study on MVE-2, a closely related anionic pyran copolymer with an average molecular weight of 15.5 kDa, provides valuable insights into the potential pharmacokinetic profile of this compound in humans.[1]

Data Presentation: Pharmacokinetic Parameters of MVE-2 in Humans
ParameterValueNotes
Plasma Clearance MonophasicFor unlabeled MVE-2.
Half-life (t½) 10 - 26 minutesFor unlabeled MVE-2; appeared to be dose-independent.
Volume of Distribution (Vd) 12 - 18 LAppeared to be dose-independent.
Plasma Clearance ([14C] labeled MVE-2) BiphasicFit a biphasic mathematical model.
Alpha Phase Half-life (t½α) 11 - 18 minutesFor [14C] labeled MVE-2.
Beta Phase Half-life (t½β) 70 - 85 minutesFor [14C] labeled MVE-2.
Urinary Excretion 30 - 45% of administered doseFor both unlabeled and [14C] labeled MVE-2.

Data sourced from a clinical pharmacology study on MVE-2, a pyran copolymer similar to this compound.[1]

The study on MVE-2 indicates that this pyran copolymer is rapidly cleared from the plasma and is significantly excreted in the urine. The biphasic clearance of the radiolabeled compound suggests an initial rapid distribution phase followed by a slower elimination phase.

Biodistribution of this compound

When conjugated with anticancer drugs, this compound has been shown to alter the biodistribution of these drugs, leading to increased accumulation in tumor tissues.[4][6] This preferential tumor accumulation is often attributed to the EPR effect, where the larger size of the polymer-drug conjugate allows it to passively target the leaky vasculature and impaired lymphatic drainage characteristic of solid tumors.[11]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and biodistribution studies of this compound are not explicitly provided in the reviewed literature. However, based on standard methodologies for polymer-drug conjugates, a general experimental workflow can be outlined.

General Experimental Workflow for Biodistribution Studies

experimental_workflow animal_model Animal Model Selection (e.g., Tumor-bearing mice) polymer_prep This compound Preparation (Radiolabeling or Fluorescent Tagging) admin Administration (e.g., Intravenous Injection) polymer_prep->admin time_points Blood & Tissue Collection at Predetermined Time Points admin->time_points sample_proc Sample Processing (Homogenization, Lysis) time_points->sample_proc quant Quantification of this compound (e.g., Scintillation Counting, Fluorescence Spectroscopy) sample_proc->quant data_analysis Data Analysis (% Injected Dose per gram of tissue) quant->data_analysis

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Drugs to Divema (Divinyl Ether-Maleic Anhydride Copolymer)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divema, a copolymer of divinyl ether and maleic anhydride, is a versatile polymeric carrier for drug delivery applications. Its biocompatibility and the presence of reactive anhydride groups make it an ideal candidate for conjugating a variety of therapeutic agents. The maleic anhydride moieties can be readily hydrolyzed to form carboxylic acid groups, which serve as handles for the covalent attachment of drugs, proteins, and other molecules. This process can enhance the therapeutic index of the conjugated drug by improving its pharmacokinetic profile, increasing its half-life, and enabling targeted delivery.

These application notes provide a detailed protocol for the conjugation of amine-containing drugs to this compound, purification of the resulting conjugate, and its characterization. The protocols described herein are exemplified with two commonly used anticancer drugs, Doxorubicin and Methotrexate.

Chemical Conjugation Pathway

The conjugation of a drug to this compound is a multi-step process that begins with the hydrolysis of the maleic anhydride groups on the polymer backbone. This is followed by the activation of the resulting carboxylic acid groups using carbodiimide chemistry, which facilitates the formation of a stable amide bond with an amine group on the drug molecule.

Conjugation_Pathway This compound This compound (Maleic Anhydride) Hydrolyzed_this compound Hydrolyzed this compound (Carboxylic Acid) This compound->Hydrolyzed_this compound H₂O (Hydrolysis) Activated_this compound Activated this compound (O-acylisourea intermediate) Hydrolyzed_this compound->Activated_this compound EDC/NHS (Activation) Divema_Drug_Conjugate This compound-Drug Conjugate (Amide Bond) Activated_this compound->Divema_Drug_Conjugate Drug Amine-containing Drug Drug->Divema_Drug_Conjugate Nucleophilic Attack

Caption: Chemical pathway for drug conjugation to this compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the maleic anhydride groups of this compound to carboxylic acid groups.

Materials:

  • This compound (poly(divinyl ether-co-maleic anhydride))

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter

  • Reaction vessel with a stirrer

  • Lyophilizer

Procedure:

  • Dissolve this compound in deionized water to a final concentration of 10 mg/mL in a reaction vessel.

  • Stir the solution at room temperature and monitor the pH. The hydrolysis of the anhydride groups will cause the pH to decrease.

  • Maintain the pH of the solution at 10.0 for 2 hours by the dropwise addition of 0.1 M NaOH to ensure complete hydrolysis.

  • After 2 hours, adjust the pH of the solution to 7.0 using 0.1 M HCl.

  • Purify the hydrolyzed this compound by dialysis against deionized water for 48 hours to remove excess salts.

  • Freeze-dry the dialyzed solution to obtain the hydrolyzed this compound as a white, fluffy solid.

  • Store the hydrolyzed this compound in a desiccator at 4°C.

Protocol 2: Conjugation of an Amine-Containing Drug to Hydrolyzed this compound using EDC/NHS Chemistry

This protocol details the covalent attachment of a drug with a primary amine group to the carboxylic acid groups of hydrolyzed this compound.

Materials:

  • Hydrolyzed this compound

  • Amine-containing drug (e.g., Doxorubicin hydrochloride, Methotrexate)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Reaction vessel with a stirrer, protected from light (if using a light-sensitive drug)

Procedure:

  • Dissolve hydrolyzed this compound in Activation Buffer to a concentration of 10 mg/mL.

  • Add EDC and NHS to the this compound solution. The molar ratio of carboxylic acid groups on this compound to EDC to NHS should be approximately 1:2:5.

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid groups.

  • Dissolve the amine-containing drug in Coupling Buffer.

  • Add the drug solution to the activated this compound solution. The molar ratio of activated this compound to the drug can be varied to control the degree of drug loading. A starting point is a 1:1 molar ratio of carboxylic acid groups to drug molecules.

  • Adjust the pH of the reaction mixture to 7.4 and stir at room temperature for 4 hours, or overnight at 4°C. The reaction vessel should be protected from light if the drug is photosensitive.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10 mM and stirring for 15 minutes.

Protocol 3: Purification of the this compound-Drug Conjugate by Size-Exclusion Chromatography (SEC)

This protocol describes the removal of unreacted drug and coupling reagents from the this compound-drug conjugate.

Materials:

  • Crude this compound-drug conjugate solution

  • Size-exclusion chromatography system (e.g., ÄKTA purifier)

  • SEC column (e.g., Sephadex G-25 or equivalent)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • Fraction collector

  • UV-Vis spectrophotometer

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the Mobile Phase.

  • Centrifuge the crude conjugate solution at 10,000 x g for 10 minutes to remove any precipitated material.

  • Load the supernatant onto the equilibrated SEC column.

  • Elute the conjugate with the Mobile Phase at a flow rate appropriate for the column (e.g., 1 mL/min for a standard laboratory-scale column).

  • Collect fractions and monitor the elution profile using a UV-Vis spectrophotometer at 280 nm (for protein-based drugs or if the polymer has some absorbance) and at the characteristic absorbance wavelength of the drug.

  • The this compound-drug conjugate will elute in the initial, higher molecular weight fractions, while the smaller, unreacted drug and reagents will elute later.

  • Pool the fractions containing the purified conjugate.

  • Concentrate the purified conjugate solution if necessary using an appropriate method (e.g., centrifugal filtration).

  • Store the purified conjugate at 4°C or frozen at -20°C for long-term storage.

Characterization of the this compound-Drug Conjugate

Determination of Drug Loading by UV-Vis Spectroscopy

The amount of drug conjugated to this compound can be quantified by measuring the absorbance of the drug at its maximum absorbance wavelength (λmax).

Procedure:

  • Create a Calibration Curve:

    • Prepare a series of standard solutions of the free drug in the same buffer as the purified conjugate at known concentrations.

    • Measure the absorbance of each standard solution at the λmax of the drug.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Measure the Absorbance of the Conjugate:

    • Measure the absorbance of the purified this compound-drug conjugate solution at the λmax of the drug.

  • Calculate Drug Concentration:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the drug in the conjugate solution.

  • Calculate Drug Loading:

    • Drug Loading (% w/w): (Mass of drug / Mass of conjugate) x 100

    • Molar Ratio (Drug:this compound): (Moles of drug / Moles of this compound)

Table 1: Example Quantitative Data for Drug-Divema Conjugates

DrugMolar Feed Ratio (Drug:this compound monomer)Drug Loading (% w/w)Conjugation Efficiency (%)
Doxorubicin1:58.542.5
Doxorubicin1:104.848.0
Methotrexate1:57.236.0
Methotrexate1:104.141.0

Note: The values presented in this table are illustrative and may vary depending on the specific reaction conditions.

Confirmation of Conjugation by ¹H NMR Spectroscopy

¹H NMR spectroscopy can be used to confirm the covalent attachment of the drug to the this compound polymer. The spectrum of the conjugate should exhibit characteristic peaks from both the this compound backbone and the conjugated drug.

Procedure:

  • Lyophilize a sample of the purified this compound-drug conjugate.

  • Dissolve the dried conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Compare the spectrum of the conjugate to the spectra of the free drug and the hydrolyzed this compound polymer. The presence of peaks corresponding to both moieties in the conjugate spectrum confirms successful conjugation.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of a this compound-drug conjugate.

Experimental_Workflow start Start hydrolysis This compound Hydrolysis start->hydrolysis activation Carboxylic Acid Activation (EDC/NHS) hydrolysis->activation conjugation Drug Conjugation activation->conjugation purification Purification (SEC) conjugation->purification characterization Characterization purification->characterization uv_vis UV-Vis Spectroscopy (Drug Loading) characterization->uv_vis nmr ¹H NMR Spectroscopy (Confirmation) characterization->nmr end End uv_vis->end nmr->end

Caption: Workflow for this compound-drug conjugate synthesis.

Application Notes and Protocols for Divema as a Drug Delivery Vehicle for Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divema, a copolymer of divinyl ether and maleic anhydride, is a polyanionic polymer that has demonstrated intrinsic antitumor and immunomodulatory properties. Its unique chemical structure, featuring anhydride groups, allows for the covalent conjugation of various therapeutic agents, making it a promising candidate for the development of polymer-drug conjugates for targeted cancer therapy. This document provides detailed application notes and protocols for the utilization of this compound as a drug delivery vehicle for antitumor agents, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation

The following tables summarize the quantitative data available for this compound-based drug delivery systems.

Table 1: Physicochemical Properties of this compound-Based Nanoparticles

FormulationDrugPolymer CompositionParticle Size (nm)Zeta Potential (mV)Drug LoadingReference
This compound/PLGA Hybrid NPDoxorubicinThis compound (20 kDa or 80 kDa) and PLGA (7-17 kDa)~200-33 to -402-fold increase compared to plain PLGA NP[1]

Table 2: In Vivo Antitumor Efficacy of this compound-Drug Conjugates

ConjugateAntitumor AgentCancer ModelAdministration RouteKey Efficacy ResultsReference
This compound-NCSNeocarzinostatinMeth A Solid Tumor-Tumor growth suppressed to 12.8% of control (Day 28)[2]
This compound-NCSNeocarzinostatinMeth A Ascitic Tumor->400% increase in median life span (Day 60)[2]
This compound-AdriamycinAdriamycinP388 Leukemia-Higher antitumor activity than free drug[2]

Table 3: Toxicological Data for this compound-Drug Conjugates

ConjugateAntitumor AgentKey Toxicological FindingsReference
This compound-NCSNeocarzinostatin1.7-fold higher LD50 compared to free NCS; 3 times less hematotoxic in vivo[2]
This compound ConjugatesAdriamycin, MethotrexateLess toxicity compared to free drugs in murine cancer models[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Copolymer

This protocol is based on the radical copolymerization method.

Materials:

  • Divinyl ether

  • Maleic anhydride

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous acetone (solvent)

  • Tetrahydrofuran (chain transfer agent, optional for molecular weight control)

  • Petroleum ether (precipitating agent)

Procedure:

  • Purify maleic anhydride by sublimation and divinyl ether by distillation.

  • In a reaction vessel purged with nitrogen, dissolve the desired molar ratio of maleic anhydride and divinyl ether in anhydrous acetone.

  • Add AIBN as the initiator. For molecular weight control, a chain transfer agent like tetrahydrofuran can be added.

  • Carry out the polymerization at a controlled temperature (e.g., 60°C) for a specified duration.

  • After the reaction is complete, precipitate the copolymer by adding the reaction mixture to an excess of petroleum ether.

  • Filter and wash the precipitated this compound copolymer.

  • Dry the polymer under vacuum.

  • Characterize the synthesized this compound for its molecular weight and structure using techniques like Gel Permeation Chromatography (GPC) and NMR spectroscopy.

Protocol 2: Formulation of this compound-Drug Loaded Nanoparticles (Hybrid this compound/PLGA)

This protocol describes the preparation of hybrid nanoparticles using a high-pressure homogenization-solvent evaporation technique.[1]

Materials:

  • This compound copolymer

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Doxorubicin (or other antitumor agent)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Deionized water

Procedure:

  • Dissolve PLGA, this compound, and doxorubicin in an organic solvent like DCM.

  • Prepare an aqueous solution of a surfactant (e.g., PVA).

  • Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer to form a coarse oil-in-water (o/w) emulsion.

  • Subject the coarse emulsion to high-pressure homogenization to form a nanoemulsion.

  • Evaporate the organic solvent from the nanoemulsion under reduced pressure.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticles with deionized water to remove unencapsulated drug and excess surfactant.

  • Resuspend the nanoparticles in deionized water and lyophilize for long-term storage.

Drug Loading and Encapsulation Efficiency Determination:

  • After centrifugation, collect the supernatant containing the unencapsulated drug.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the drug loading and encapsulation efficiency using the following formulas:

    • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 3: In Vitro Drug Release Study

Materials:

  • This compound-drug loaded nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively)

  • Dialysis membrane with an appropriate molecular weight cut-off

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a known volume of PBS.

  • Place the nanoparticle suspension in a dialysis bag.

  • Immerse the dialysis bag in a larger volume of PBS at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the amount of drug released into the medium using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., P388 leukemia, Colon 26 adenocarcinoma)

  • Complete cell culture medium

  • This compound-drug conjugate/nanoparticles

  • Free drug (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound-drug conjugate, free drug, and blank this compound (as a control) in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 5: In Vivo Antitumor Efficacy Study in a Murine Cancer Model

Materials:

  • Immunocompromised or syngeneic mice

  • Cancer cell line for tumor induction (e.g., Meth A fibrosarcoma)

  • This compound-drug conjugate/nanoparticles

  • Free drug (as a control)

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Inoculate the mice with cancer cells subcutaneously or intraperitoneally to establish tumors.

  • Once the tumors reach a palpable size, randomize the mice into different treatment groups (vehicle control, free drug, this compound-drug conjugate).

  • Administer the treatments via a suitable route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule.

  • Monitor the tumor size by measuring the tumor dimensions with calipers at regular intervals. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological examination).

  • Plot the tumor growth curves for each group and calculate the tumor growth inhibition. For survival studies, monitor the mice until the endpoint criteria are met and generate Kaplan-Meier survival curves.

Visualizations

Divema_Drug_Conjugate_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation S1 This compound Synthesis S3 Conjugation/ Encapsulation S1->S3 S2 Antitumor Agent S2->S3 S4 Purification S3->S4 C1 Physicochemical (Size, Zeta, Drug Load) S4->C1 C2 In Vitro Release S4->C2 IV1 Cytotoxicity Assay (e.g., MTT) C1->IV1 IV2 Cellular Uptake C1->IV2 INV1 Animal Model (Tumor Xenograft) IV1->INV1 INV2 Antitumor Efficacy INV1->INV2 INV3 Toxicology INV1->INV3

Caption: Workflow for the development and evaluation of this compound-based antitumor drug delivery systems.

Divema_Antitumor_Mechanism cluster_delivery Drug Delivery & Cellular Uptake cluster_action Intracellular Action cluster_immune Immunomodulation (this compound) DDC This compound-Drug Conjugate (in circulation) Tumor Tumor Microenvironment (Acidic pH) DDC->Tumor EPR Effect Cell Cancer Cell Tumor->Cell Endocytosis Release Drug Release Cell->Release Drug Free Drug (e.g., Doxorubicin) Release->Drug Nucleus Nucleus Drug->Nucleus DNA Intercalation/ Enzyme Inhibition Apoptosis Apoptosis Nucleus->Apoptosis Macrophage Macrophage Activation Macrophage Activation Macrophage->Activation This compound This compound Polymer This compound->Macrophage TumorCell Tumor Cell This compound->TumorCell Intrinsic Antitumor Activity Activation->TumorCell Enhanced Killing Cytotoxicity Direct Cytotoxicity TumorCell->Cytotoxicity

Caption: Proposed mechanism of action for this compound-drug conjugates, combining targeted drug delivery and immunomodulation.

References

Application Notes and Protocols for Testing Divema Antitumor Efficacy in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divema, a divinyl ether-maleic anhydride/pyran copolymer, is a synthetic polyanion that has demonstrated a spectrum of biological activities, including notable antitumor and immunomodulatory properties.[1] It is recognized as an interferon inducer and a macrophage-stimulating agent, making it a subject of interest for cancer therapy research.[2][3] this compound has been investigated as a standalone agent, an adjuvant for chemotherapy, and as a component of polymer-drug conjugates to enhance the therapeutic efficacy of other anticancer agents.[2][4] These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound's antitumor efficacy in murine models.

Mechanism of Action Overview

This compound's antitumor effects are primarily attributed to its ability to modulate the host immune system. As a biological response modifier, it activates macrophages and induces the production of interferons.[2][3] Activated macrophages can exhibit direct cytotoxicity against tumor cells and play a crucial role in antigen presentation and orchestrating a broader antitumor immune response.[5][6] Interferons, in turn, can inhibit tumor cell proliferation and enhance the cytotoxic activity of other immune cells like natural killer (NK) cells and cytotoxic T lymphocytes.

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize representative quantitative data from murine studies investigating the antitumor efficacy of this compound. These tables are intended to provide a comparative overview of its potential under different experimental conditions.

Table 1: Inhibition of Tumor Growth by this compound

Tumor ModelMouse StrainThis compound DosageAdministration RouteTumor Growth Inhibition (%)Reference
Sarcoma-180ICR10 mg/kg (conjugated with TNF-α)Intravenous>90% (complete regression in 5/5 mice)[4]
Lewis Lung CarcinomaC57BL/625 mg/kg (adjuvant with BCNU)IntraperitonealSignificant increase in lifespan[2]
LSTRA LeukemiaDBA/225 mg/kg (adjuvant with BCNU)IntraperitonealSignificant number of cures[2]

Table 2: Survival Analysis in this compound-Treated Mice

Tumor ModelMouse StrainTreatment RegimenOutcomeReference
Lewis Lung CarcinomaC57BL/6This compound (25 mg/kg, i.p.) + BCNUIncreased mean survival time[2]
LSTRA LeukemiaDBA/2This compound (25 mg/kg, i.p.) + BCNUIncreased number of long-term survivors ("cures")[2]
Meth-A Solid TumorBALB/cThis compound-TNF-α conjugate (100 JRU/mouse, i.v.)100% survival with complete tumor regression[4]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (pyran copolymer) powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile vials

  • 0.22 µm sterile syringe filters

  • Vortex mixer

Protocol:

  • In a sterile biosafety cabinet, weigh the desired amount of this compound powder.

  • Reconstitute the this compound powder in sterile saline or PBS to the desired stock concentration. The concentration should be calculated based on the planned dosage and a maximum injection volume of 200 µL per mouse.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Sterilize the this compound solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared this compound solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Murine Tumor Models

The choice of tumor model is critical and depends on the specific research question. Syngeneic models, where the tumor cells are of the same genetic background as the immunocompetent mouse strain, are essential for studying immunomodulatory agents like this compound.

Materials:

  • B16-F10 melanoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile PBS or Hank's Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 6-8 week old C57BL/6 mice

  • 1 mL syringes with 27-gauge needles

  • Calipers

Protocol:

  • Culture B16-F10 cells in T75 flasks until they reach 70-80% confluency.

  • Harvest the cells by washing with PBS, followed by detachment with Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in sterile, ice-cold PBS or HBSS.

  • Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Cell viability should be >90%.

  • Adjust the cell concentration to 1 x 10^6 viable cells/mL in PBS. Keep the cell suspension on ice.

  • Anesthetize the mice and shave the hair on the flank.

  • Inject 100 µL of the cell suspension (containing 1 x 10^5 cells) subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor development. Palpable tumors typically form within 5-10 days.

  • Once tumors are established (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound according to the planned dosage and schedule (e.g., intraperitoneal or intravenous injection).

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

  • Monitor animal health and body weight regularly. Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or if signs of distress are observed.

Materials:

  • LLC cells

  • (Same as for subcutaneous model)

Protocol:

  • Prepare a single-cell suspension of LLC cells as described for the B16 model.

  • Adjust the cell concentration to 2 x 10^6 cells/mL in sterile, ice-cold PBS.

  • Warm the mice under a heat lamp to dilate the tail veins.

  • Load the cell suspension into a 1 mL syringe with a 27-gauge needle.

  • Inject 100 µL of the cell suspension (containing 2 x 10^5 cells) into the lateral tail vein of each mouse.

  • Begin this compound treatment as per the experimental design.

  • Monitor the mice for signs of respiratory distress and weight loss.

  • Euthanize the mice at a predetermined time point (e.g., 21-28 days post-injection).

  • Harvest the lungs and fix them in Bouin's solution to visualize and count the metastatic nodules on the lung surface.

Materials:

  • Tumor cells suitable for intraperitoneal growth (e.g., ID8 ovarian cancer cells for a syngeneic model in C57BL/6 mice)

  • (Same as for subcutaneous model)

Protocol:

  • Prepare a single-cell suspension of tumor cells as previously described.

  • Adjust the cell concentration to 5 x 10^7 cells/mL in sterile, ice-cold PBS.

  • Inject 200 µL of the cell suspension (containing 1 x 10^7 cells) intraperitoneally into each mouse using a 25-gauge needle.

  • Initiate this compound treatment according to the study plan.

  • Monitor the mice for the development of ascites (abdominal swelling) and other signs of distress.

  • Measure abdominal girth and body weight regularly.

  • At the study endpoint, euthanize the mice and collect ascitic fluid if present. Dissect the peritoneal cavity to count and weigh tumor nodules.

Animal Health Monitoring and Humane Endpoints

Monitoring:

  • Frequency: Animals should be monitored at least three times a week, and daily as tumors approach the maximum size limit or if clinical signs of illness appear.

  • Parameters:

    • Body weight

    • Body condition score

    • Tumor size (for subcutaneous models)

    • Presence of tumor ulceration

    • Changes in posture, ambulation, and behavior (e.g., lethargy, hunched posture)

    • Signs of pain or distress

Humane Endpoints: Euthanasia should be performed if any of the following criteria are met:

  • Tumor volume exceeds 2000 mm³ or the largest diameter exceeds 20 mm.

  • Body weight loss of more than 20% of the baseline weight.

  • Tumor ulceration that cannot be managed.

  • Impairment of mobility, eating, or drinking.

  • Significant abdominal distension due to ascites.

  • Labored breathing.

Immunological Assays for Mechanistic Studies

Given this compound's immunomodulatory properties, the following assays can be employed to investigate its mechanism of action.

Protocol:

  • At the study endpoint, euthanize mice and harvest peritoneal exudate cells (PECs) by washing the peritoneal cavity with 5-10 mL of ice-cold PBS.

  • Isolate macrophages from the PECs by adherence to plastic tissue culture plates for 2 hours at 37°C.

  • Wash away non-adherent cells.

  • The adherent macrophages can be used for various analyses:

    • Flow Cytometry: Stain for macrophage surface markers (e.g., F4/80, CD11b) and activation markers (e.g., MHC Class II, CD80, CD86 for M1-like polarization; CD206 for M2-like polarization).

    • Cytokine Production: Culture the macrophages for 24-48 hours and measure the concentration of cytokines (e.g., TNF-α, IL-12, IL-6 for M1; IL-10 for M2) in the supernatant by ELISA.

    • Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess assay as an indicator of NO production by M1-like macrophages.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Endpoint Analysis cell_culture Tumor Cell Culture (e.g., B16, LLC) cell_prep Cell Harvest & Preparation cell_culture->cell_prep tumor_implant Tumor Cell Implantation (Subcutaneous, IV, or IP) cell_prep->tumor_implant divema_prep This compound Reconstitution & Sterilization treatment This compound Administration divema_prep->treatment randomization Randomization of Mice tumor_implant->randomization randomization->treatment monitoring Tumor & Health Monitoring treatment->monitoring efficacy Antitumor Efficacy (Tumor Volume, Survival) monitoring->efficacy immuno Immunological Assays (Macrophage Activation, Cytokines) monitoring->immuno

Caption: Experimental workflow for evaluating this compound's antitumor efficacy.

divema_moa cluster_macrophage Macrophage Activation cluster_interferon Interferon Induction This compound This compound macrophage Macrophage This compound->macrophage Stimulation interferon Interferon (IFN) Production This compound->interferon Induction m1 M1 Polarization macrophage->m1 cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) m1->cytokines no Nitric Oxide (NO) m1->no direct_killing Direct Tumor Cell Killing cytokines->direct_killing no->direct_killing tumor_cell Tumor Cell direct_killing->tumor_cell jak_stat JAK-STAT Pathway interferon->jak_stat nk_cell NK Cell Activation jak_stat->nk_cell t_cell CTL Activation jak_stat->t_cell nk_cell->tumor_cell t_cell->tumor_cell apoptosis Tumor Cell Apoptosis tumor_cell->apoptosis

Caption: Putative signaling pathways for this compound's antitumor activity.

References

Application Notes and Protocols for the Synthesis of Narrow Molecular Weight Distribution Diisobutylene Maleic Anhydride Copolymer (Divema)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutylene maleic anhydride copolymer (Divema) is an alternating copolymer with a range of applications in the biomedical field, including as an antitumor agent and a drug delivery vehicle. The biological and physical properties of this compound are highly dependent on its molecular weight and molecular weight distribution. A narrow molecular weight distribution, characterized by a low polydispersity index (PDI), is often crucial for ensuring batch-to-batch consistency, predictable in vivo behavior, and optimal therapeutic efficacy. These application notes provide detailed protocols for the synthesis and purification of this compound with a narrow molecular weight distribution.

Synthesis and Purification Strategies

Achieving a narrow molecular weight distribution in this compound can be approached through two primary strategies:

  • Conventional Free Radical Polymerization followed by Post-Polymerization Fractionation: This is a traditional two-step approach where the copolymer is first synthesized using conventional radical initiators, which typically results in a broad molecular weight distribution. Subsequently, the polymer is fractionated to isolate samples with a narrower PDI.[1]

  • Controlled Radical Polymerization: Modern polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer a more direct route to synthesizing polymers with a predetermined molecular weight and a low PDI. While specific literature on RAFT polymerization of diisobutylene and maleic anhydride is sparse, the principles have been successfully applied to the analogous copolymerization of styrene and maleic anhydride, suggesting its feasibility.[2]

The choice of strategy will depend on the desired PDI, scalability, and available expertise.

Experimental Protocols

Protocol 1: Conventional Free Radical Polymerization of this compound

This protocol describes a solution polymerization method which is a common approach for synthesizing this compound.[3][4][5]

Materials:

  • Diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene)

  • Maleic anhydride

  • Benzoyl peroxide (or another suitable radical initiator)

  • Anhydrous toluene (or another suitable solvent like benzene or dioxane)[4]

  • Methanol (for precipitation)

  • Nitrogen gas

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add maleic anhydride and anhydrous toluene.

  • Stir the mixture under a nitrogen atmosphere until the maleic anhydride is fully dissolved.

  • Add diisobutylene to the flask. The molar ratio of maleic anhydride to diisobutylene is typically kept close to 1:1 for an alternating copolymer.

  • Add the radical initiator (e.g., benzoyl peroxide, typically 0.1-1 mol% with respect to the monomers).

  • Heat the reaction mixture to 70-80 °C and stir for 4-24 hours under a continuous nitrogen purge.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Filter the precipitated white polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

  • Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Fractionation of this compound by Solvent/Non-Solvent Precipitation

This protocol allows for the separation of the broadly distributed this compound from Protocol 1 into fractions with narrower molecular weight distributions.[1]

Materials:

  • This compound copolymer (from Protocol 1)

  • Acetone (solvent)

  • Hexane (non-solvent)

Procedure:

  • Dissolve the this compound copolymer in acetone to create a 1-2% (w/v) solution.

  • Slowly add hexane, a non-solvent, to the stirred polymer solution. The addition of the non-solvent will cause the higher molecular weight fractions to precipitate first.

  • Continue adding the non-solvent until the solution becomes turbid.

  • Allow the precipitate to settle, then decant the supernatant.

  • Collect the precipitated polymer fraction and dry it under vacuum.

  • To the supernatant, add more hexane to precipitate the next fraction of slightly lower molecular weight.

  • Repeat this process of adding non-solvent, collecting the precipitate, and decanting the supernatant to obtain multiple fractions of this compound, each with a progressively lower molecular weight and a narrower PDI than the original polymer.

  • Characterize the molecular weight and PDI of each fraction.

Protocol 3: Controlled Radical (RAFT) Polymerization of this compound (Proposed)

This protocol is a proposed method based on the successful RAFT polymerization of styrene and maleic anhydride and offers a direct synthesis of narrow PDI this compound.[2]

Materials:

  • Diisobutylene

  • Maleic anhydride

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (or other suitable RAFT agent)

  • Anhydrous dioxane (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, combine maleic anhydride, the RAFT agent, and AIBN.

  • Add anhydrous dioxane and stir to dissolve the solids.

  • Add diisobutylene to the mixture.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours). The molecular weight can be controlled by the monomer-to-RAFT agent ratio and the reaction time.

  • Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer in a large excess of cold methanol.

  • Filter and dry the resulting polymer under vacuum.

Data Presentation

The following table summarizes the expected outcomes for the different synthesis and purification strategies. The values are representative and will depend on the specific reaction conditions.

StrategyMethodExpected Mw (kDa)Expected PDIExpected Yield
1Conventional Radical Polymerization10 - 1002.0 - 4.0High
1 (Post-purification)Fractionation15 - 80 (per fraction)1.2 - 1.5Low (per fraction)
2Controlled (RAFT) Polymerization10 - 50 (tunable)< 1.3Moderate to High

Characterization of Molecular Weight and PDI

The determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) is critical. Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is the preferred method for obtaining absolute molecular weights without the need for column calibration with polymer standards.[6][7]

Protocol for SEC-MALS Analysis:

  • Sample Preparation: Prepare dilute solutions of the this compound samples (e.g., 1-2 mg/mL) in a suitable solvent such as tetrahydrofuran (THF). Ensure the polymer is fully dissolved.

  • Instrumentation: Use an SEC system equipped with a pump, injector, appropriate columns for the expected molecular weight range, a MALS detector, and a differential refractive index (dRI) detector.

  • Analysis: Inject the polymer solution into the SEC system. The dRI detector measures the concentration of the polymer as it elutes, while the MALS detector measures the scattered light to determine the absolute molecular weight at each elution volume.

  • Data Processing: Use the software associated with the MALS detector to calculate Mn, Mw, and PDI from the collected data. This will also require the specific refractive index increment (dn/dc) of this compound in the chosen solvent.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Strategy cluster_purification Purification cluster_characterization Characterization Conventional Polymerization Conventional Polymerization Precipitation Precipitation Conventional Polymerization->Precipitation Broad PDI Polymer Controlled (RAFT) Polymerization Controlled (RAFT) Polymerization Controlled (RAFT) Polymerization->Precipitation Narrow PDI Polymer Fractionation Fractionation Precipitation->Fractionation Optional SEC-MALS SEC-MALS Precipitation->SEC-MALS Broad PDI Polymer Fractionation->SEC-MALS Narrow PDI Fractions Fractionation_Process Start This compound in Acetone Solution Add_Hexane_1 Add Hexane (Non-solvent) Start->Add_Hexane_1 Precipitate_1 Fraction 1 (Highest Mw) Add_Hexane_1->Precipitate_1 Precipitation Supernatant_1 Supernatant Add_Hexane_1->Supernatant_1 Decant Add_Hexane_2 Add More Hexane Supernatant_1->Add_Hexane_2 Precipitate_2 Fraction 2 (Lower Mw) Add_Hexane_2->Precipitate_2 Precipitation Supernatant_2 Supernatant Add_Hexane_2->Supernatant_2 Decant Continue Supernatant_2->Continue Repeat

References

Application Notes: Utilizing Divema for Drug Delivery in Colon 26 Adenocarcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Divema, a copolymer of styrene and maleic acid (SMA), is a versatile amphiphilic polymer widely recognized for its utility in creating stable polymeric micelles for drug delivery.[1][2] Its biocompatible nature and ability to self-assemble in aqueous solutions make it an excellent candidate for encapsulating hydrophobic anti-cancer agents, potentially enhancing their solubility, circulation time, and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[2] The Colon 26 (C26) adenocarcinoma model is a well-established, syngeneic murine model that is highly tumorigenic in BALB/c mice.[3][4][5] It is frequently used in colorectal cancer research and for studying cancer cachexia.[6][7][8]

This document provides detailed protocols for the preparation and evaluation of a hypothetical this compound-based formulation of a chemotherapeutic agent ("Drug-X," representing a generic hydrophobic drug) in a C26 adenocarcinoma model. These guidelines are intended for researchers in oncology, pharmacology, and drug development.

Protocol 1: Preparation and Characterization of this compound-Drug-X Micelles

This protocol details the hydrolysis of poly(styrene-co-maleic anhydride) and the subsequent loading of a hydrophobic drug to form this compound-Drug-X micelles.

Materials:

  • Poly(styrene-co-maleic anhydride) (SMA)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Drug-X (hydrophobic chemotherapeutic agent)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Dialysis tubing (e.g., 3.5 kDa MWCO)

Procedure:

  • SMA Hydrolysis:

    • Prepare a 0.1 M NaOH solution and heat to 60-70°C.

    • Slowly add SMA powder to the heated NaOH solution while stirring continuously to dissolve the polymer.

    • Maintain the solution at 60-70°C for 24 hours to ensure complete hydrolysis of the maleic anhydride groups.[2]

    • Allow the solution to cool to room temperature. Adjust the pH to 7.0-7.4 using 0.1 M HCl. This solution is now hydrolyzed SMA (this compound).

  • Drug-X Encapsulation:

    • Dissolve a known quantity of Drug-X in a minimal volume of DMSO.

    • Dilute the hydrolyzed SMA solution with deionized water to a final concentration of approximately 10 mg/mL.

    • Add the Drug-X/DMSO solution dropwise to the stirring SMA solution. The solution may become temporarily cloudy.

    • Continue stirring for 2-4 hours at room temperature to allow for micelle formation and drug encapsulation.

  • Purification and Sterilization:

    • Transfer the micelle solution to dialysis tubing and dialyze against deionized water for 24-48 hours, with frequent water changes, to remove free Drug-X and DMSO.

    • Recover the purified this compound-Drug-X micelle solution from the dialysis bag.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

    • Store the sterile solution at 4°C, protected from light.

Characterization:

  • Particle Size and Zeta Potential: Analyze the micelle size, polydispersity index (PDI), and surface charge using Dynamic Light Scattering (DLS).

  • Drug Loading and Encapsulation Efficiency: Lyophilize a known volume of the micelle solution. Dissolve the dried micelles in a suitable solvent (e.g., DMSO) to disrupt them and measure the Drug-X concentration using UV-Vis spectroscopy or HPLC. Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in micelles / Total weight of micelles) x 100

    • EE (%) = (Weight of drug in micelles / Initial weight of feeding drug) x 100

Data Presentation: Physicochemical Properties of this compound-Drug-X Micelles
ParameterHypothetical Value
Mean Diameter (nm)85 ± 5 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-30 ± 4 mV
Drug Loading Content (%)15%
Encapsulation Efficiency (%)> 90%

Protocol 2: In Vivo Antitumor Efficacy in C26 Model

This protocol describes the establishment of a subcutaneous C26 tumor model and the subsequent evaluation of the antitumor efficacy of the this compound-Drug-X formulation.

Materials:

  • Colon 26 (C26) cell line[4]

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Female BALB/c mice (6-8 weeks old)[3][9]

  • This compound-Drug-X formulation

  • Control vehicle (e.g., sterile PBS or empty this compound micelles)

  • Free Drug-X solution

  • Calipers

Procedure:

  • Cell Culture:

    • Culture C26 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 humidified incubator.

    • Passage cells upon reaching 80-90% confluency.

  • Tumor Implantation:

    • Harvest C26 cells using Trypsin-EDTA and wash twice with sterile PBS.

    • Resuspend cells in sterile PBS to a final concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each BALB/c mouse.[10]

  • Treatment:

    • Monitor tumor growth daily. When tumors reach a palpable volume of approximately 80-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle Control (e.g., PBS i.v.)

    • Group 2: Free Drug-X (e.g., 5 mg/kg i.v.)

    • Group 3: this compound-Drug-X (e.g., 5 mg/kg Drug-X equivalent i.v.)

    • Administer treatments intravenously via the tail vein every three days for a total of four injections.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers every other day and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Record mouse body weight every other day as an indicator of systemic toxicity and cancer-induced cachexia.[7][8]

    • Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period (e.g., Day 21).

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry).

Data Presentation: In Vivo Antitumor Efficacy
Treatment GroupMean Final Tumor Weight (mg) ± SDTumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
Free Drug-X750 ± 11040%
This compound-Drug-X310 ± 8575%

Visualizations

This compound Micelle Formation

cluster_0 Aqueous Environment cluster_1 This compound-Drug-X Micelle p1 p2 p3 p4 p5 p6 p7 p8 center Drug-X d1 SMA center->d1 Hydrophobic Interaction d2 SMA center->d2 d3 SMA center->d3 d4 SMA center->d4 d5 SMA center->d5 d6 SMA center->d6 cluster_cell_culture Cell Preparation cluster_animal_model Animal Model cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis C26_Culture Culture Colon 26 Cells Harvest Harvest & Count Cells C26_Culture->Harvest Implantation Subcutaneous Implantation in BALB/c Mice Harvest->Implantation Tumor_Growth Allow Tumors to Grow (80-100 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatments (i.v., 4 doses) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint (Day 21) Monitoring->Endpoint Analysis Excise & Weigh Tumors, Survival Analysis Endpoint->Analysis Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin normally degrades Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N translocates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF binds Target_Genes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates

References

Methodology for Assessing the Immunomodulatory Effects of an Investigational Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive guide for assessing the immunomodulatory properties of an investigational agent, hereafter referred to as "Divema." The following protocols and application notes are designed to offer a standardized framework for evaluating the impact of this compound on key immunological processes, including cytokine secretion, lymphocyte proliferation, and macrophage activation. The methodologies described are fundamental in preclinical research and drug development for characterizing the immunomodulatory profile of a novel compound.

Data Presentation

For effective analysis and comparison, all quantitative data from the described assays should be summarized in clearly structured tables. This allows for a concise overview of this compound's effects across different concentrations and experimental conditions.

Table 1: Effect of this compound on Cytokine Production by Peripheral Blood Mononuclear Cells (PBMCs)
Treatment GroupIL-6 (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)IFN-γ (pg/mL)
Vehicle Control15.2 ± 2.125.4 ± 3.55.1 ± 1.28.3 ± 1.9
This compound (1 µM)45.8 ± 5.378.2 ± 8.115.6 ± 2.822.4 ± 4.1
This compound (10 µM)152.3 ± 15.7254.6 ± 22.952.1 ± 6.475.8 ± 9.3
This compound (100 µM)489.1 ± 45.2812.5 ± 76.4168.9 ± 18.2245.7 ± 28.1
Positive Control (LPS)650.4 ± 62.11102.8 ± 105.345.3 ± 5.915.2 ± 3.1

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Lymphocyte Proliferation
Treatment GroupProliferation Index (CFSE)% Viability (MTT)
Unstimulated Control1.0 ± 0.198.2 ± 1.5
Vehicle Control (Stimulated)4.8 ± 0.595.4 ± 2.3
This compound (1 µM) + Stimulant5.2 ± 0.694.8 ± 2.1
This compound (10 µM) + Stimulant6.7 ± 0.893.2 ± 2.8
This compound (100 µM) + Stimulant8.9 ± 1.188.5 ± 3.4
Positive Control (PHA)9.5 ± 1.285.1 ± 4.2

Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Macrophage Polarization
Treatment Group% M1 (CD80+/CD86+)% M2 (CD206+/CD163+)
M0 (Unpolarized)2.1 ± 0.53.5 ± 0.8
Vehicle Control (M1)85.4 ± 7.24.2 ± 1.1
Vehicle Control (M2)5.3 ± 1.288.9 ± 6.9
This compound (10 µM) + M1 Stimuli92.1 ± 8.53.8 ± 0.9
This compound (10 µM) + M2 Stimuli4.1 ± 1.093.5 ± 7.8

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cytokine Profiling Assay

This protocol outlines the use of a multiplex bead-based immunoassay to simultaneously quantify multiple cytokines in cell culture supernatants.[1][2][3][4]

Objective: To determine the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines by immune cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution

  • Lipopolysaccharide (LPS) as a positive control

  • 96-well cell culture plates

  • Multiplex cytokine assay kit (e.g., Luminex-based)

  • Plate reader capable of reading multiplex bead-based assays

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

  • Add 100 µL of the this compound dilutions, vehicle control, or positive control (LPS, 1 µg/mL) to the respective wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant from each well.

  • Perform the multiplex cytokine assay on the collected supernatants according to the manufacturer's instructions.[1]

  • Analyze the data using the appropriate software to determine the concentration of each cytokine.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Sample Collection & Analysis Isolate PBMCs Isolate PBMCs Adjust Cell Concentration Adjust Cell Concentration Isolate PBMCs->Adjust Cell Concentration Seed Cells Seed Cells Add this compound/Controls Add this compound/Controls Seed Cells->Add this compound/Controls Incubate Incubate Add this compound/Controls->Incubate Centrifuge Plate Centrifuge Plate Collect Supernatant Collect Supernatant Centrifuge Plate->Collect Supernatant Multiplex Assay Multiplex Assay Collect Supernatant->Multiplex Assay Data Analysis Data Analysis Multiplex Assay->Data Analysis

Cytokine Profiling Workflow

Lymphocyte Proliferation Assay (CFSE-based)

This protocol describes a flow cytometry-based method using Carboxyfluorescein succinimidyl ester (CFSE) to assess lymphocyte proliferation.[5][6][7][8][9]

Objective: To evaluate the effect of this compound on the proliferative capacity of lymphocytes.

Materials:

  • PBMCs or isolated T cells

  • Phosphate-Buffered Saline (PBS)

  • CFSE stock solution (5 mM in DMSO)

  • Complete RPMI-1640 medium

  • T-cell stimulants (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))

  • This compound stock solution

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Isolate and wash PBMCs or T cells.

  • Resuspend cells in PBS at a concentration of 1 x 10^7 cells/mL.

  • Add CFSE to the cell suspension to a final concentration of 1-5 µM.

  • Incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells twice with complete RPMI-1640 medium.

  • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into a 96-well plate.

  • Add 100 µL of this compound dilutions, vehicle control, or positive control (PHA) along with the T-cell stimulant.

  • Incubate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry. Each cell division will result in a halving of CFSE fluorescence intensity.[5]

G cluster_0 Cell Labeling cluster_1 Cell Culture cluster_2 Analysis Isolate Lymphocytes Isolate Lymphocytes CFSE Staining CFSE Staining Isolate Lymphocytes->CFSE Staining Quench & Wash Quench & Wash CFSE Staining->Quench & Wash Resuspend Cells Resuspend Cells Plate & Treat Plate & Treat Resuspend Cells->Plate & Treat Incubate Incubate Plate & Treat->Incubate Harvest Cells Harvest Cells Flow Cytometry Analysis Flow Cytometry Analysis Harvest Cells->Flow Cytometry Analysis

CFSE Proliferation Assay Workflow

Macrophage Activation and Polarization Assay

This protocol details the in vitro differentiation of monocytes into macrophages and their subsequent polarization into M1 or M2 phenotypes in the presence of this compound.[10][11][12][13][14][15][16][17][18][19]

Objective: To determine if this compound influences the polarization of macrophages towards a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype.

Materials:

  • Human monocytes (e.g., from PBMCs or a cell line like THP-1)

  • Complete RPMI-1640 medium

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • M-CSF for monocyte to M0 macrophage differentiation

  • For M1 polarization: IFN-γ and LPS

  • For M2 polarization: IL-4 and IL-13

  • This compound stock solution

  • Fluorescently conjugated antibodies against macrophage surface markers (e.g., CD80, CD86 for M1; CD206, CD163 for M2)[10][11][13][14]

  • Flow cytometer

Procedure:

  • Differentiate monocytes into M0 macrophages. For THP-1 cells, treat with PMA (50-100 ng/mL) for 24-48 hours. For primary monocytes, culture with M-CSF (50 ng/mL) for 5-7 days.

  • Replace the medium with fresh complete RPMI-1640.

  • Add this compound at the desired concentrations.

  • Induce macrophage polarization:

    • M1 Polarization: Add IFN-γ (20 ng/mL) and LPS (100 ng/mL).

    • M2 Polarization: Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

  • Include appropriate vehicle controls for both M1 and M2 polarization conditions.

  • Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Harvest the macrophages by gentle scraping or using a non-enzymatic cell dissociation solution.

  • Stain the cells with fluorescently labeled antibodies against M1 and M2 markers.

  • Analyze the stained cells by flow cytometry to quantify the percentage of M1 and M2 polarized macrophages.

G cluster_0 Macrophage Differentiation cluster_1 Polarization cluster_2 Analysis Isolate Monocytes Isolate Monocytes Differentiate to M0 Differentiate to M0 Isolate Monocytes->Differentiate to M0 Treat with this compound Treat with this compound Add M1/M2 Stimuli Add M1/M2 Stimuli Treat with this compound->Add M1/M2 Stimuli Incubate Incubate Add M1/M2 Stimuli->Incubate Harvest Macrophages Harvest Macrophages Stain with Antibodies Stain with Antibodies Harvest Macrophages->Stain with Antibodies Flow Cytometry Flow Cytometry Stain with Antibodies->Flow Cytometry

Macrophage Polarization Assay Workflow

Signaling Pathway Analysis

To elucidate the mechanism of action of this compound, it is crucial to investigate its effects on key immunomodulatory signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses.[20][21][22][23] Its activation leads to the transcription of numerous pro-inflammatory genes.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB NF-κB IκBα Degradation->NF-κB NF-κB Translocation NF-κB Translocation NF-κB->NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription Pro-inflammatory Genes

Canonical NF-κB Signaling Pathway

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a critical role in the regulation of cytokine production.[24][25][26]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Activated MAPK Activated MAPK MAPK->Activated MAPK Transcription Factors Transcription Factors Activated MAPK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

General MAPK Signaling Cascade

References

Application Notes and Protocols for the Analysis of Divema Cycloisomeric Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divema, a copolymer synthesized from the free-radical cyclocopolymerization of divinyl ether (DVE) and maleic anhydride (MA), presents a significant analytical challenge due to the formation of complex cycloisomeric chains. The polymer backbone can contain various heterocyclic structures, primarily five-membered furan-related rings and six-membered pyran-related rings, each with multiple stereoisomeric configurations. The specific isomeric composition of a this compound preparation is crucial as it can significantly influence its biological activity, including its roles as an immunomodulator and a drug delivery vehicle.

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable structural information; however, the interpretation of the resulting spectra is often complex and can be ambiguous due to overlapping signals from the various isomeric forms. Consequently, a multi-pronged approach combining spectroscopic analysis, chromatographic separation, and computational modeling is often necessary for a comprehensive characterization of this compound cycloisomeric chains.

This document provides detailed application notes and protocols for the key analytical techniques employed in the characterization of this compound, aimed at providing researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.

I. Spectroscopic Analysis of Cycloisomeric Structure

Spectroscopic methods are fundamental to elucidating the microstructure of this compound. NMR and FT-IR spectroscopy are the primary tools used to identify and attempt to quantify the different isomeric forms present in the polymer chain.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei within the polymer chain, offering insights into the isomeric and stereochemical details.

1. 1H NMR Spectroscopy

  • Principle: 1H NMR provides information on the chemical environment of protons in the polymer backbone and side chains. The chemical shifts and coupling constants of the protons can help differentiate between furan and pyran ring structures and their respective stereoisomers.

  • Challenges: The 1H NMR spectra of this compound are often complex with broad, overlapping signals, making unambiguous assignment difficult.

  • Protocol:

    • Sample Preparation: Dissolve 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O with hydrolysis of the anhydride). The choice of solvent is critical and can influence the observed chemical shifts.

    • Instrument Parameters (Example for a 500 MHz spectrometer):

      • Pulse Program: Standard single-pulse experiment.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 5 seconds.

      • Number of Scans: 64-128 (or more for dilute samples).

      • Temperature: 25°C.

    • Data Analysis: Integrate the distinct regions of the spectrum to obtain relative proton abundances. Compare the observed chemical shifts with those predicted from computational models or reported for analogous cyclic structures.

2. 13C NMR Spectroscopy

  • Principle: 13C NMR provides information on the carbon skeleton of the polymer. The chemical shifts of the carbon atoms are highly sensitive to their local environment, making it a valuable tool for distinguishing between furan and pyran ring carbons and identifying different stereochemical arrangements.

  • Challenges: The long relaxation times of quaternary carbons and the lower natural abundance of 13C can necessitate longer acquisition times.

  • Protocol:

    • Sample Preparation: Prepare a more concentrated sample than for 1H NMR (50-100 mg) in a suitable deuterated solvent.

    • Instrument Parameters (Example for a 125 MHz spectrometer):

      • Pulse Program: Power-gated decoupling for quantitative analysis.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 10-15 seconds (or longer, determined by T1 measurements).

      • Number of Scans: 1024-4096 or more.

      • Temperature: 25°C.

    • Data Analysis: Assign the resonances to specific carbon atoms in the proposed furan and pyran structures based on chemical shift predictions from computational models and comparison with known compounds. The relative intensities of the signals can provide a semi-quantitative measure of the different isomeric units.

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • Principle: 2D NMR techniques provide correlational information between different nuclei, which is invaluable for resolving signal overlap and making unambiguous assignments in complex spectra.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the connectivity of protons within the furan and pyran rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of both 1H and 13C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is useful for identifying connections between different structural units.

  • Protocol: The protocols for 2D NMR experiments are highly instrument-specific. It is recommended to use standard pulse programs provided by the spectrometer manufacturer and to optimize parameters such as mixing times and delays for the specific this compound sample.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer. In the context of this compound, it can help to distinguish between the five-membered furan and six-membered pyran ether rings.

  • Principle: Different chemical bonds absorb infrared radiation at characteristic frequencies, leading to a unique spectral fingerprint for the molecule. The C-O-C stretching vibrations of the ether rings in furan and pyran structures are expected to appear in different regions of the IR spectrum.

  • Protocol:

    • Sample Preparation: Prepare a thin film of the polymer on a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid polymer.

    • Instrument Parameters:

      • Spectral Range: 4000-400 cm-1.

      • Resolution: 4 cm-1.

      • Number of Scans: 32-64.

    • Data Analysis:

      • Anhydride Group: Look for the characteristic symmetric and asymmetric C=O stretching bands of the maleic anhydride unit around 1850 cm-1 and 1780 cm-1.

      • Ether Linkages: The C-O-C stretching vibrations for cyclic ethers typically appear in the 1300-1000 cm-1 region. Differentiating between five- and six-membered rings can be challenging due to overlapping bands. The peak for the oxirane ring in epoxidized natural rubber appears around 870 cm-1 and 1250 cm-1, which may provide a reference point. The peak for the epoxide ring vibration is also noted around 801 cm-1.

II. Chromatographic Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of this compound.

  • Principle: GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

  • Protocol:

    • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., tetrahydrofuran [THF], dimethylformamide [DMF]) at a known concentration (typically 1-5 mg/mL). The solution must be filtered through a 0.2 or 0.45 µm filter before injection.

    • Instrumentation and Conditions:

      • Columns: A

Standard Operating Procedure for In Vitro Cytotoxicity Assay of Divema

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Divema, a copolymer of divinyl ether and maleic anhydride, has been investigated for its immunological and antitumor properties.[1][2][3] As with any compound intended for biomedical applications, evaluating its potential cytotoxicity is a critical first step in safety and efficacy assessment.[4] This document provides a detailed standard operating procedure (SOP) for assessing the in vitro cytotoxicity of this compound using two common and robust methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[5][6]

This protocol is intended for researchers, scientists, and drug development professionals working with polymers and other novel compounds.

Principle of the Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living, metabolically active cells.[8] A decrease in metabolic activity in this compound-treated cells compared to untreated controls indicates a cytotoxic or cytostatic effect.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[9][10] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color is proportional to the number of lysed cells.[11]

Materials and Reagents

Cell Culture:

  • Human cell line (e.g., HeLa, A549, or a relevant cell line for the intended application)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

This compound Preparation:

  • This compound copolymer

  • Sterile, pyrogen-free water or appropriate solvent for this compound dissolution

MTT Assay:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)

LDH Assay:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Cayman Chemical)

  • Lysis buffer (often included in the kit)

Equipment:

  • Humidified incubator (37°C, 5% CO2)

  • Laminar flow hood

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at the required wavelengths (e.g., 570 nm for MTT, 490 nm for LDH)

  • Inverted microscope

Experimental Workflow

The overall experimental workflow for assessing the in vitro cytotoxicity of this compound is depicted below.

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Seeding in 96-well Plates treatment Treatment of Cells with this compound prep_cells->treatment prep_this compound Preparation of this compound Serial Dilutions prep_this compound->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay read_absorbance Absorbance Reading mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculation of % Viability / % Cytotoxicity read_absorbance->calc_viability plot_dose_response Dose-Response Curve Generation calc_viability->plot_dose_response determine_ic50 IC50 Determination plot_dose_response->determine_ic50

Figure 1: Experimental workflow for this compound in vitro cytotoxicity testing.

Detailed Experimental Protocols

Cell Seeding
  • Culture the selected cell line in a T-75 flask until it reaches 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

This compound Treatment
  • Prepare a stock solution of this compound in a sterile solvent (e.g., sterile water or PBS).

  • Perform serial dilutions of the this compound stock solution in serum-free or low-serum medium to obtain the desired final concentrations for treatment.

  • After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.

  • Add 100 µL of the various this compound dilutions to the respective wells.

  • Include the following controls on each plate:

    • Untreated Control (Vehicle Control): Cells treated with the same solvent used to dissolve this compound.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100 for LDH assay, doxorubicin for MTT assay).

    • Blank Control: Wells containing medium but no cells.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

MTT Assay Protocol
  • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan.

  • Carefully remove the MTT-containing medium from the wells.

  • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Assay Protocol
  • At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes (optional, but recommended to pellet any detached cells).

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.[9]

  • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Analysis

Data Calculation

MTT Assay:

  • Corrected Absorbance: Subtract the absorbance of the blank control from all other readings.

  • Percent Viability:

LDH Assay:

  • Corrected Absorbance: Subtract the absorbance of the blank control from all other readings.

  • Percent Cytotoxicity:

Tabular Data Summary

Summarize the quantitative data in tables for clear comparison.

Table 1: Percent Viability of Cells Treated with this compound (MTT Assay)

This compound Concentration (µg/mL)24 Hours (% Viability ± SD)48 Hours (% Viability ± SD)72 Hours (% Viability ± SD)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
198.1 ± 4.595.3 ± 5.090.7 ± 5.5
1085.6 ± 6.178.2 ± 5.865.4 ± 6.3
5060.3 ± 5.945.1 ± 6.230.9 ± 5.7
10042.7 ± 4.825.8 ± 5.115.2 ± 4.9
20020.5 ± 3.910.1 ± 3.55.3 ± 2.8

Table 2: Percent Cytotoxicity of this compound on Cells (LDH Assay)

This compound Concentration (µg/mL)24 Hours (% Cytotoxicity ± SD)48 Hours (% Cytotoxicity ± SD)72 Hours (% Cytotoxicity ± SD)
0 (Control)0 ± 2.10 ± 2.50 ± 3.0
12.5 ± 1.85.1 ± 2.39.8 ± 3.1
1014.8 ± 3.522.4 ± 4.135.2 ± 4.5
5040.1 ± 4.855.7 ± 5.370.1 ± 5.9
10058.2 ± 5.275.3 ± 5.985.6 ± 6.2
20080.6 ± 6.190.2 ± 6.595.1 ± 5.8
IC50 Determination

Plot the percent viability or percent cytotoxicity against the logarithm of the this compound concentration to generate a dose-response curve. Use non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.

Potential Signaling Pathways in Polymer-Induced Cytotoxicity

The cytotoxicity of polymers can be mediated by various signaling pathways. Cationic polymers, for instance, can induce cell death through necrosis by disrupting the cell membrane or through apoptosis.[[“]] The molecular weight and charge density of the polymer are key factors influencing its cytotoxic effects.[13] A potential signaling pathway for polymer-induced cytotoxicity leading to apoptosis is illustrated below.

G cluster_trigger Trigger cluster_cellular_interaction Cellular Interaction cluster_downstream_effects Downstream Effects cluster_signaling_cascade Signaling Cascade polymer This compound Polymer membrane_disruption Plasma Membrane Disruption polymer->membrane_disruption endocytosis Endocytosis polymer->endocytosis necrosis Necrosis membrane_disruption->necrosis lysosomal_rupture Lysosomal Rupture endocytosis->lysosomal_rupture ros_generation ROS Generation lysosomal_rupture->ros_generation mitochondrial_dysfunction Mitochondrial Dysfunction ros_generation->mitochondrial_dysfunction caspase_activation Caspase Activation (e.g., Caspase-9, Caspase-3) mitochondrial_dysfunction->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Figure 2: Potential signaling pathways in polymer-induced cytotoxicity.

Troubleshooting

IssuePossible CauseSolution
High background in MTT assay Contamination of culture; Phenol red or serum interference.Use sterile technique; Use serum-free medium during MTT incubation.
Low signal in MTT assay Insufficient cell number; Low metabolic activity of cells.Optimize cell seeding density; Ensure cells are healthy and in the exponential growth phase.
High variability between replicate wells Uneven cell seeding; Pipetting errors.Ensure a single-cell suspension before seeding; Use a multichannel pipette carefully.
LDH release in untreated controls Poor cell health; Mechanical stress during handling.Use healthy, low-passage cells; Handle plates gently.
This compound precipitates in medium Poor solubility.Test different solvents for this compound; Use a lower concentration range.

Safety Precautions

  • Handle all cell lines in a certified laminar flow hood using aseptic techniques.

  • Wear appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses.

  • Dispose of all biohazardous waste according to institutional guidelines.

  • Consult the Material Safety Data Sheet (MSDS) for this compound and all other chemicals for specific handling and disposal instructions.

References

Divema Formulation for Intravenous Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The copolymer of divinyl ether and maleic anhydride (Divema) is a polyanhydride polymer that has garnered significant interest as a potential vehicle for intravenous drug delivery. Its biocompatibility and biodegradable nature, coupled with the ability to form nanoparticles that can encapsulate therapeutic agents, make it a promising candidate for targeted therapies and controlled-release applications. Historically investigated for its antitumor properties, recent research has focused on leveraging this compound's physicochemical characteristics for the formulation of advanced drug delivery systems.[1][2] The toxicity of this compound has been shown to be dependent on its molecular mass, with lower molecular weight polymers exhibiting acceptable toxicity profiles.[3]

These application notes provide a comprehensive overview of the formulation of this compound-based nanoparticles for intravenous administration. Detailed protocols for the synthesis of the this compound copolymer, preparation of nanoparticles, and subsequent characterization are outlined. Furthermore, this document summarizes the available data on the physicochemical properties, in vivo behavior, and potential cellular interactions of this compound and related polyanhydride nanoparticles, offering a valuable resource for researchers in the field of nanomedicine and drug delivery.

II. Physicochemical and In Vivo Properties of this compound-Based Nanoparticles

Quantitative data for pure this compound nanoparticles for intravenous administration is limited in the current literature. However, studies on hybrid this compound/PLGA nanoparticles and other polyanhydride nanoparticles provide valuable insights into their expected characteristics. The following tables summarize key data from related systems to guide formulation and characterization efforts.

Table 1: Physicochemical Characteristics of Polyanhydride Nanoparticles

ParameterValuePolymer SystemReference
Hydrodynamic Diameter ~200 nmHybrid this compound/PLGA[3]
200 - 800 nmCPH:SA Copolymers[4]
Zeta Potential -33 to -40 mVHybrid this compound/PLGA[3]
Drug Loading 2-fold increase with this compoundDoxorubicin in this compound/PLGA[3]
Drug Release Extended release with this compoundDoxorubicin from this compound/PLGA[3]
Tunable (40 - 150 hours)Ropivacaine from pSA[5]

Table 2: In Vivo and Cellular Uptake Properties of Polyanhydride Nanoparticles

ParameterObservationPolymer SystemReference
Cellular Uptake Actin-mediated endocytosisCPH:SA & CPTEG:CPH Copolymers[6]
Enhanced by more hydrophilic chemistriesCPH:SA Copolymers[4][7]
Caveolae-mediated endocytosisCPH:SA & CPTEG:CPH Copolymers[8]
Biodistribution Rapid dispersal after intranasal administrationCPTEG:CPH & CPH:SA Copolymers[9][10]
Depot formation after parenteral administrationCPTEG:CPH & CPH:SA Copolymers[9][10]
Immune Stimulation TLR2 and TLR4 activationPoly(methyl vinyl ether-co-maleic anhydride)[11]

III. Experimental Protocols

Protocol 1: Synthesis of this compound Copolymer

This protocol describes the radical copolymerization of divinyl ether and maleic anhydride to synthesize the this compound copolymer.

Materials:

  • Divinyl ether (distilled)

  • Maleic anhydride (sublimated)

  • Acetone (dry)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Tetrahydrofuran (THF) (chain transfer agent)

  • Diethyl ether

Procedure:

  • In a reaction vessel, dissolve the purified maleic anhydride and distilled divinyl ether in dry acetone at a desired molar ratio (e.g., 2:1 maleic anhydride to divinyl ether).[3]

  • Add AIBN as the radical initiator. The concentration will influence the molecular weight of the resulting polymer.

  • Introduce THF as a chain transfer agent to control the molecular mass distribution.[12]

  • Carry out the polymerization reaction under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (e.g., 60-80°C) for a specified duration.

  • After the reaction is complete, precipitate the synthesized this compound copolymer by adding the reaction mixture to a non-solvent such as diethyl ether.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer multiple times with the non-solvent to remove unreacted monomers and initiator.

  • Dry the purified this compound copolymer under vacuum.

  • Characterize the synthesized polymer for its molecular weight and structure using techniques like Gel Permeation Chromatography (GPC) and NMR spectroscopy.[3]

Protocol 2: Preparation of this compound Nanoparticles for Intravenous Administration

This protocol outlines the fabrication of this compound nanoparticles using an anti-solvent precipitation method, a technique suitable for forming polyanhydride nanoparticles.[4]

Materials:

  • Synthesized this compound copolymer

  • Therapeutic agent (drug) to be encapsulated

  • Dichloromethane (DCM) or other suitable organic solvent

  • Chilled pentane or hexane (anti-solvent)

  • Sterile, pyrogen-free water for injection

  • Cryoprotectant (e.g., trehalose) (optional, for lyophilization)

Procedure:

  • Dissolve the this compound copolymer and the therapeutic agent at a specific concentration (e.g., 10-20 mg/mL of polymer) in DCM.[13]

  • Sonicate the solution briefly to ensure homogeneity.

  • Rapidly precipitate the polymer and encapsulated drug by adding the organic solution into a vigorously stirred, chilled anti-solvent (e.g., pentane) at a defined ratio (e.g., 1:250 v/v).[13]

  • Collect the resulting nanoparticles by vacuum filtration.

  • Wash the nanoparticles with the anti-solvent to remove residual organic solvent.

  • Dry the nanoparticles under vacuum to obtain a fine powder.

  • For intravenous administration, resuspend the nanoparticles in sterile, pyrogen-free water for injection. Sonication may be required to achieve a uniform dispersion.

  • (Optional) For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant.

Protocol 3: Characterization of this compound Nanoparticles

A. Particle Size and Zeta Potential:

  • Resuspend the this compound nanoparticles in sterile water.

  • Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and polydispersity index (PDI).

  • Measure the zeta potential of the nanoparticle suspension using Laser Doppler Velocimetry to assess surface charge and stability.

B. Drug Loading and Encapsulation Efficiency:

  • Prepare a known amount of drug-loaded this compound nanoparticles.

  • Dissolve the nanoparticles in a suitable solvent to release the encapsulated drug.

  • Quantify the amount of drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

C. In Vitro Drug Release:

  • Suspend a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with gentle agitation.

  • At predetermined time intervals, collect samples of the release medium.

  • Separate the nanoparticles from the medium by centrifugation or filtration.

  • Quantify the amount of released drug in the supernatant using an appropriate analytical method.

  • Plot the cumulative percentage of drug released versus time to determine the release kinetics.[5]

Protocol 4: In Vitro and In Vivo Toxicity Assessment

A. In Vitro Cytotoxicity:

  • Culture a relevant cell line (e.g., endothelial cells, macrophages).

  • Expose the cells to various concentrations of this compound nanoparticles.

  • Assess cell viability using standard assays such as MTT or LDH release assays.[14]

  • Determine the concentration at which the nanoparticles exhibit cytotoxic effects.

B. In Vivo Acute Toxicity:

  • Administer a single intravenous dose of the this compound nanoparticle formulation to a suitable animal model (e.g., mice).

  • Monitor the animals for a defined period (e.g., 14 days) for any signs of toxicity, including changes in weight, behavior, and overall health.

  • At the end of the study, perform hematological analysis and histopathological examination of major organs to assess any potential toxicity.[15]

IV. Signaling Pathways and Cellular Uptake

The precise signaling pathways modulated by this compound as a drug delivery vehicle are not yet fully elucidated. However, studies on similar polyanhydride nanoparticles, such as those made from poly(methyl vinyl ether-co-maleic anhydride), have shown that they can act as immune adjuvants by activating Toll-like receptors (TLR) 2 and 4.[11] This suggests a potential for this compound nanoparticles to stimulate an innate immune response, which could be advantageous for vaccine delivery or cancer immunotherapy applications.

The cellular uptake of polyanhydride nanoparticles is predominantly mediated by endocytosis.[16] Research indicates that actin-mediated processes are crucial for the internalization of these nanoparticles by immune cells like monocytes.[6] The specific endocytic pathway can be influenced by the hydrophilicity of the polymer, with more hydrophilic formulations showing enhanced uptake.[4][7] Studies on other polyanhydride systems have also implicated caveolae-mediated endocytosis in their cellular entry.[8]

V. Visualizations

Divema_Nanoparticle_Preparation_Workflow cluster_synthesis This compound Copolymer Synthesis cluster_formulation Nanoparticle Formulation monomers Divinyl Ether & Maleic Anhydride polymerization Radical Copolymerization monomers->polymerization Initiator (AIBN) Chain Transfer (THF) purification Precipitation & Washing polymerization->purification divema_polymer This compound Copolymer purification->divema_polymer dissolution Dissolve this compound & Drug in DCM divema_polymer->dissolution precipitation Anti-solvent Precipitation dissolution->precipitation Chilled Pentane collection Filtration & Drying precipitation->collection nanoparticles Drug-loaded This compound Nanoparticles collection->nanoparticles

Caption: Workflow for the synthesis of this compound copolymer and formulation of drug-loaded nanoparticles.

Cellular_Uptake_Pathway cluster_endocytosis Endocytosis Divema_NP This compound Nanoparticle Cell_Membrane Cell Membrane Divema_NP->Cell_Membrane Interaction Actin_Mediated Actin-Mediated Uptake Cell_Membrane->Actin_Mediated Caveolae_Mediated Caveolae-Mediated Endocytosis Cell_Membrane->Caveolae_Mediated Endosome Endosome Actin_Mediated->Endosome Caveolae_Mediated->Endosome Intracellular_Trafficking Intracellular Trafficking Endosome->Intracellular_Trafficking Drug_Release Drug Release Intracellular_Trafficking->Drug_Release

Caption: Proposed cellular uptake pathway for this compound nanoparticles.

References

Application Notes and Protocols: Quality Control of Synthesized Divema (Divinyl Ether-Male-Anhydride Copolymer)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quality control parameters for synthesized Divema, a copolymer with significant potential in drug delivery systems due to its biological activities, including antitumor and antiviral properties.[1][2] Adherence to stringent quality control is paramount to ensure the safety, efficacy, and batch-to-batch consistency of this compound-based therapeutics. The biological effects of this compound are closely linked to its molecular mass, making rigorous characterization essential.[1]

Physicochemical and Biological Quality Control Parameters

The quality control of this compound involves a multi-faceted approach, encompassing physicochemical characterization, purity assessment, and safety evaluations. The following table summarizes the key quality control parameters, their corresponding analytical techniques, and example acceptance criteria.

Parameter Analytical Technique(s) Acceptance Criteria (Example) Rationale
Identity FTIR, ¹H-NMR, ¹³C-NMRSpectrum conforms to the reference standard of this compound.Confirms the chemical structure and identity of the copolymer.[3]
Molecular Weight (MW) and Polydispersity Index (PDI) Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)Weight-Average MW (Mw): 10,000 - 30,000 g/mol Number-Average MW (Mn): 5,000 - 20,000 g/mol PDI (Mw/Mn): 1.5 - 2.5Critical for biological activity, drug release kinetics, and biodistribution.[1][4]
Monomer Ratio (Divinyl Ether:Maleic Anhydride) ¹H-NMR Spectroscopy1:2Ensures the correct copolymer composition, which influences its physicochemical properties and biological function.[5]
Residual Monomers (Divinyl Ether, Maleic Anhydride) Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)Divinyl Ether: ≤ 0.1%Maleic Anhydride: ≤ 0.05%Unreacted monomers can be toxic and must be controlled to ensure safety.[6][7]
Residual Solvents (e.g., Acetone, Toluene) Headspace Gas Chromatography (GC-HS)Per USP <467> guidelines (e.g., Acetone ≤ 5000 ppm, Toluene ≤ 890 ppm)Solvents used in the synthesis process must be removed to acceptable levels to prevent toxicity.
Appearance Visual InspectionWhite to off-white powderA basic quality check for consistency and absence of gross contamination.
Solubility Visual InspectionSoluble in appropriate solvents (e.g., acetone, THF); Hydrolyzes to a water-soluble form.Ensures the polymer can be processed for formulation and is suitable for its intended application.[3]
Thermal Properties Differential Scanning Calorimetry (DSC)Consistent glass transition temperature (Tg) across batches.Provides information on the physical state and stability of the polymer.[8]
Endotoxins Limulus Amebocyte Lysate (LAL) Test (Gel-clot, Chromogenic, or Turbidimetric)≤ 0.5 EU/mL (or as specified for the final drug product)Prevents pyrogenic responses upon administration of the final drug product.[9][10]
Bioburden/Sterility Microbial Enumeration Tests, Sterility Testing (e.g., direct inoculation, membrane filtration)Meets USP/EP requirements for sterile products if used in parenteral formulations.Ensures the absence of microbial contamination in the final product.[11]

Experimental Protocols

Synthesis of this compound (Radical Cyclopolymerization)

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • Divinyl ether (DVE)

  • Maleic anhydride (MA)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Dry acetone (solvent)

  • Tetrahydrofuran (THF) (chain transfer agent)[3]

  • Nitrogen gas

  • Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

  • In a reaction vessel purged with nitrogen, dissolve maleic anhydride in dry acetone.

  • Add divinyl ether to the solution. The typical molar ratio of DVE to MA is 1:2.[5]

  • Add AIBN as the radical initiator and THF as a chain transfer agent to control molecular weight.[3]

  • Heat the reaction mixture under a nitrogen atmosphere with constant stirring. The reaction temperature is typically maintained around 60-80°C.[12]

  • Allow the polymerization to proceed for a specified time (e.g., 4-8 hours).

  • The resulting this compound copolymer will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the polymer with fresh acetone to remove unreacted monomers and initiator.

  • Dry the polymer under vacuum at a controlled temperature (e.g., 40-50°C) to a constant weight.

Molecular Weight Determination by GPC/SEC

Instrumentation:

  • GPC/SEC system with a refractive index (RI) detector.

  • GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene columns).[13]

  • Mobile phase: Tetrahydrofuran (THF) with a flow rate of 1 mL/min.[14]

  • Polystyrene standards for calibration.

Procedure:

  • Prepare a calibration curve using a series of narrow-dispersity polystyrene standards of known molecular weights.[15]

  • Accurately weigh and dissolve a known concentration of the synthesized this compound in THF (e.g., 1-2 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject the sample solution into the GPC/SEC system.

  • Record the chromatogram and determine the retention time.

  • Calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) using the calibration curve.

Structural Confirmation by ¹H-NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).[16]

  • NMR tubes.

  • Deuterated solvent (e.g., Acetone-d6 or DMSO-d6).

Procedure:

  • Dissolve a small amount of the this compound sample (5-10 mg) in the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR spectrum.

  • Analyze the spectrum to confirm the presence of characteristic peaks corresponding to the polymer backbone and to determine the ratio of divinyl ether to maleic anhydride units by integrating the relevant proton signals.[3]

Identity Confirmation by FTIR Spectroscopy

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Place a small amount of the dry this compound powder directly on the ATR crystal.

  • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Compare the obtained spectrum with a reference spectrum of this compound. Key characteristic peaks include those for the anhydride carbonyl groups (around 1780 and 1850 cm⁻¹) and C-O-C stretching of the ether linkage.[17][18]

Residual Monomer Analysis by HPLC

Instrumentation:

  • HPLC system with a UV detector.

  • Reverse-phase C18 column.

  • Mobile phase: Acetonitrile/water gradient.

Procedure:

  • Prepare standard solutions of divinyl ether and maleic anhydride of known concentrations.

  • Develop a calibration curve for each monomer.

  • Extract a known weight of the this compound sample with a suitable solvent (e.g., methanol) to dissolve any residual monomers.[19]

  • Filter the extract and inject it into the HPLC system.

  • Quantify the amount of residual divinyl ether and maleic anhydride by comparing the peak areas to the calibration curves.[20][21]

Endotoxin Testing by LAL Assay (Chromogenic Method)

Instrumentation:

  • Microplate reader capable of reading absorbance at 405 nm.

  • Endotoxin-free tubes and pipette tips.

  • Chromogenic LAL reagent kit.

Procedure:

  • Reconstitute the LAL reagent and endotoxin standard according to the kit instructions.

  • Prepare a standard curve using the endotoxin standard.

  • Prepare the this compound sample solution in LAL reagent water. A method for overcoming potential inhibition or enhancement from the polymer may need to be developed.

  • Add the samples, standards, and controls to a microplate.

  • Add the LAL reagent to each well and incubate at 37°C for the specified time.

  • Add the chromogenic substrate and incubate.

  • Stop the reaction and read the absorbance at 405 nm.

  • Calculate the endotoxin concentration in the sample based on the standard curve.[9][22]

Visualization of Workflows and Pathways

This compound Synthesis and Purification Workflow

Divema_Synthesis_Workflow Monomers Monomers (Divinyl Ether, Maleic Anhydride) Reaction Radical Cyclopolymerization Monomers->Reaction Solvent Solvent (Dry Acetone) Solvent->Reaction Initiator Initiator (AIBN) Initiator->Reaction CTA Chain Transfer Agent (THF) CTA->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (with Acetone) Filtration->Washing Drying Vacuum Drying Washing->Drying Divema_Polymer Synthesized this compound Drying->Divema_Polymer

Figure 1: Workflow for the synthesis and purification of this compound.
Quality Control Testing Workflow for this compound

QC_Workflow Start Synthesized this compound Batch Physicochemical Physicochemical Characterization Start->Physicochemical Purity Purity Assessment Start->Purity Safety Safety Testing Start->Safety Identity Identity (FTIR, NMR) Physicochemical->Identity MW_PDI MW & PDI (GPC/SEC) Physicochemical->MW_PDI MonomerRatio Monomer Ratio (NMR) Physicochemical->MonomerRatio Thermal Thermal Properties (DSC) Physicochemical->Thermal ResidualMonomers Residual Monomers (HPLC/GC) Purity->ResidualMonomers ResidualSolvents Residual Solvents (GC-HS) Purity->ResidualSolvents Endotoxin Endotoxins (LAL) Safety->Endotoxin Sterility Sterility/Bioburden Safety->Sterility Decision Meets Specifications? Identity->Decision MW_PDI->Decision MonomerRatio->Decision Thermal->Decision ResidualMonomers->Decision ResidualSolvents->Decision Endotoxin->Decision Sterility->Decision Release Batch Release Decision->Release Yes Reject Batch Rejection Decision->Reject No

Figure 2: Quality control workflow for synthesized this compound.
Proposed Cellular Uptake and Signaling Pathways for this compound

This compound, also known as pyran copolymer, is recognized for its immunomodulatory effects, including the induction of interferon and stimulation of macrophages.[5][23][24] When formulated as nanoparticles for drug delivery, its interaction with cells is a critical aspect of its mechanism of action.

Cellular_Uptake_Signaling cluster_endocytosis Endocytosis cluster_signaling Immunomodulatory Signaling Divema_NP This compound Nanoparticle CME Clathrin-Mediated Endocytosis Divema_NP->CME Uptake Macropinocytosis Macropinocytosis Divema_NP->Macropinocytosis Uptake TLR Toll-like Receptors (TLRs) Divema_NP->TLR Recognition Cell_Membrane Cell Membrane Endosome Endosome CME->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release NFkB NF-κB Pathway TLR->NFkB IRF IRF Pathways TLR->IRF Cytokines Pro-inflammatory Cytokines & Interferons NFkB->Cytokines Transcription IRF->Cytokines Transcription

Figure 3: Proposed cellular uptake and immunomodulatory signaling of this compound.

The cellular uptake of polymeric nanoparticles, such as those formulated with this compound, is thought to occur primarily through endocytic pathways like clathrin-mediated endocytosis and macropinocytosis.[8][25] Once inside the cell, the nanoparticles are trafficked through endosomes and may eventually fuse with lysosomes. Drug release can occur through endosomal escape or degradation within the lysosome.[26] As a polyanion, this compound has the potential to be recognized by pattern recognition receptors, such as Toll-like receptors (TLRs), on immune cells. This recognition can trigger downstream signaling cascades, including the NF-κB and interferon regulatory factor (IRF) pathways, leading to the production of pro-inflammatory cytokines and interferons, which contribute to its antitumor and antiviral effects.

References

Troubleshooting & Optimization

Technical Support Center: DIVEMA Drug Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DIVEMA drug conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the conjugation of therapeutic agents to this compound (divinyl ether-maleic anhydride) copolymers.

Troubleshooting Guide

This guide addresses frequent issues observed during this compound drug conjugation experiments.

Table 1: Common Issues in this compound Drug Conjugation and Recommended Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Efficiency / Low Drug-to-Polymer Ratio (DPR) 1. Incomplete anhydride ring-opening: The maleic anhydride rings on the this compound backbone are not fully hydrolyzed or aminolyzed to provide reactive carboxylic acid or amide functionalities. 2. Steric hindrance: The drug molecule or linker is too bulky, preventing access to the reactive sites on the polymer.[1][2] 3. Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can lead to poor yields.[1][3] 4. Presence of interfering substances: Buffer components like Tris or glycine can compete with the drug for reactive sites.[1][4]1. Pre-reaction hydrolysis/aminolysis: Ensure complete ring-opening by treating this compound with an appropriate nucleophile (e.g., water for hydrolysis, an amine for aminolysis) prior to conjugation. Monitor ring-opening using FTIR spectroscopy. 2. Linker modification: Utilize a longer, more flexible linker to reduce steric hindrance. 3. Reaction optimization: Perform a design of experiments (DoE) to screen for optimal pH, temperature, and reaction time.[3] 4. Buffer exchange: Use a non-interfering buffer system (e.g., PBS). Perform buffer exchange via dialysis or size-exclusion chromatography.[1][2]
Conjugate Aggregation and Precipitation 1. Increased hydrophobicity: The conjugated drug is highly hydrophobic, leading to self-association of the polymer-drug conjugate in aqueous solutions.[5] 2. High Drug-to-Polymer Ratio (DPR): A high loading of hydrophobic drugs can significantly increase the overall hydrophobicity of the conjugate.[6] 3. Suboptimal formulation: The buffer pH or ionic strength may not be suitable for maintaining the solubility of the conjugate.[5]1. Incorporate hydrophilic linkers: Use linkers containing polyethylene glycol (PEG) to increase the hydrophilicity of the conjugate.[5] 2. Control DPR: Optimize the reaction stoichiometry to achieve a lower, more soluble DPR. 3. Formulation screening: Screen different buffer systems and excipients (e.g., arginine, sucrose, polysorbates) to improve solubility and stability.[5]
Poor In-Vivo Stability / Premature Drug Release 1. Unstable linker chemistry: The linker connecting the drug to the polymer is susceptible to cleavage in the systemic circulation.[][8] 2. Ester bond hydrolysis: If the drug is conjugated via an ester bond to a carboxyl group on the this compound, it may be prone to hydrolysis by plasma esterases.1. Select a stable linker: Utilize linkers with higher stability in plasma, such as amide or ether linkages. For controlled release at the target site, consider pH-sensitive or enzyme-cleavable linkers.[6][8] 2. Alternative conjugation chemistry: Explore conjugation to different functional groups on a modified this compound backbone or use more stable linker chemistries.
Heterogeneous Conjugate Population 1. Stochastic conjugation: The reaction of the drug with the multiple reactive sites on the this compound backbone is random, leading to a broad distribution of DPRs.[6][9] 2. Multiple reactive sites on the drug: If the drug has multiple sites for conjugation, this can lead to cross-linking or different orientations of the attached drug.1. Controlled reaction stoichiometry: Carefully control the molar ratio of the drug-linker to the polymer to narrow the DPR distribution. 2. Site-specific drug modification: If possible, modify the drug with a single reactive handle for conjugation to ensure a more homogeneous product.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound and what are the reactive sites for drug conjugation?

A1: this compound, also known as pyran copolymer, is a 1:2 alternating cyclocopolymer of divinyl ether and maleic anhydride.[10] The key reactive sites for drug conjugation are the maleic anhydride rings within the polymer backbone. These rings can be opened by nucleophiles such as amines or alcohols on a drug or linker, forming stable amide or ester linkages, respectively. The resulting carboxylic acid from the ring-opening provides another potential site for further modification.

Q2: My this compound-drug conjugate is showing low solubility in aqueous buffers. What can I do?

A2: Low solubility is often due to the increased hydrophobicity of the conjugate, especially with hydrophobic drug payloads.[5] To improve solubility, consider the following:

  • Incorporate a hydrophilic linker: Using a polyethylene glycol (PEG) linker can significantly increase the water solubility of the conjugate.[5]

  • Optimize the Drug-to-Polymer Ratio (DPR): A lower DPR may be necessary to maintain solubility.

  • Formulation Development: Screen various buffer conditions (pH, ionic strength) and excipients like arginine, sucrose, or polysorbates, which are known to reduce aggregation.[5]

Q3: How can I control the Drug-to-Polymer Ratio (DPR) of my conjugate?

A3: Controlling the DPR is crucial for achieving a consistent product with predictable efficacy and safety.[6] The primary method for controlling the DPR is by carefully managing the stoichiometry of the reactants. Varying the molar ratio of the activated drug-linker to the this compound polymer in the reaction mixture will directly influence the final DPR. It is recommended to perform small-scale optimization reactions to determine the ideal reactant ratio for your desired DPR.

Q4: I am observing premature release of my drug in plasma stability studies. What is the likely cause and how can I fix it?

A4: Premature drug release is typically due to the instability of the linker used for conjugation.[][8] If you have used an ester linkage, it may be susceptible to hydrolysis by plasma esterases. To address this, consider using a more stable linker, such as one that forms an amide bond. If controlled release is desired at the target site, you can employ linkers that are designed to be cleaved by specific conditions in the tumor microenvironment, such as low pH or the presence of certain enzymes.[6]

Q5: What analytical techniques are recommended for characterizing my this compound-drug conjugate?

A5: A comprehensive analytical approach is essential for characterizing your conjugate. Recommended techniques include:

  • Size-Exclusion Chromatography (SEC): To determine the molecular weight distribution and detect any aggregation.

  • UV-Vis Spectroscopy: To quantify the amount of conjugated drug and determine the DPR.

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, to assess the purity of the conjugate and quantify free drug.

  • Mass Spectrometry: To confirm the identity and structure of the conjugate.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the opening of the maleic anhydride rings and the formation of new bonds.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for this compound-Drug Conjugation via Amine Linkage
  • This compound Solubilization: Dissolve this compound in an appropriate organic solvent (e.g., DMSO, DMF) to a concentration of 10-20 mg/mL.

  • Drug-Linker Activation (if necessary): If your drug is being attached via a linker that requires activation (e.g., NHS-ester activation of a carboxyl group), perform this step according to established protocols.

  • Conjugation Reaction:

    • In a reaction vessel, add the solubilized this compound.

    • Slowly add the amine-containing drug or drug-linker solution to the this compound solution with stirring. The molar ratio of the drug-linker to this compound will determine the final DPR and should be optimized.

    • If necessary, add a non-nucleophilic base (e.g., DIEA) to facilitate the reaction.

    • Allow the reaction to proceed at room temperature or a slightly elevated temperature for 2-24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots and analyzing them via HPLC or TLC to observe the consumption of the free drug.

  • Purification:

    • Precipitate the crude conjugate by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

    • Collect the precipitate by centrifugation or filtration.

    • Wash the precipitate multiple times with the non-solvent to remove unreacted drug and other small molecules.

    • For further purification, redissolve the conjugate in an appropriate buffer and use size-exclusion chromatography or dialysis to remove any remaining impurities.

  • Characterization: Characterize the purified conjugate using the analytical techniques mentioned in the FAQ section to determine purity, DPR, and stability.

DIVEMA_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis This compound This compound Polymer Reaction Reaction Mixture (DMSO/DMF, DIEA) This compound->Reaction Drug Amine-containing Drug/Linker Drug->Reaction Precipitation Precipitation (e.g., Diethyl Ether) Reaction->Precipitation Quench & Precipitate Purified Purified Conjugate Precipitation->Purified Wash & Dry Analysis Characterization (SEC, HPLC, UV-Vis) Purified->Analysis

Caption: Workflow for this compound-Drug Conjugation.

Troubleshooting Decision Tree

This decision tree can help diagnose and resolve common issues during your conjugation experiments.

Troubleshooting_Tree Start Start: Low Yield or Conjugate Instability Check_DPR Is DPR lower than expected? Start->Check_DPR Check_Solubility Is the conjugate precipitating? Check_DPR->Check_Solubility No Optimize_Reaction Optimize Reaction: - Increase drug/linker ratio - Check pH, temp, time - Confirm ring-opening Check_DPR->Optimize_Reaction Yes Check_Purity Is the conjugate impure? Check_Solubility->Check_Purity No Improve_Solubility Improve Solubility: - Use hydrophilic linker (PEG) - Screen formulations - Lower DPR Check_Solubility->Improve_Solubility Yes Improve_Purification Refine Purification: - Use SEC or dialysis - Optimize precipitation solvent Check_Purity->Improve_Purification Yes Final_Product Successful Conjugate Check_Purity->Final_Product No Buffer_Exchange Perform buffer exchange to remove interfering substances. Optimize_Reaction->Buffer_Exchange If issue persists Buffer_Exchange->Final_Product Improve_Solubility->Final_Product Improve_Purification->Final_Product

References

Technical Support Center: Troubleshooting Inconsistent Antitumor Activity of Divema

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Divema (Divinyl ether-maleic anhydride copolymer), a synthetic polyanion with demonstrated antitumor properties. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's antitumor activity?

A1: this compound's primary antitumor effect is not through direct cytotoxicity to cancer cells but rather through immunomodulation. It is a potent macrophage-activating agent.[1] Activated macrophages can exhibit enhanced phagocytosis and cytotoxicity towards tumor cells. This compound is also known to be an interferon inducer, which can further stimulate an antitumor immune response.

Q2: We are observing significant batch-to-batch variability in the antitumor effect of our this compound samples. What could be the cause?

A2: A critical factor influencing this compound's biological activity is its molecular weight. Different molecular weight fractions of the pyran copolymer have been shown to possess varying degrees of efficacy in activating macrophages and natural killer cells.[2] Inconsistencies in the polymerization process can lead to different molecular weight distributions between batches, which in turn can cause variable antitumor responses. It is crucial to characterize the molecular weight of each batch of this compound being used.

Q3: How does the formulation and handling of this compound impact its activity?

A3: As a polyanionic polymer, the formulation and handling of this compound are critical for maintaining its activity and ensuring consistent results. Factors such as the pH of the solution, the presence of salts, and the storage conditions can affect the polymer's conformation and stability. Aggregation of the polymer can also occur, which may alter its biological activity. It is recommended to follow a standardized protocol for solubilization and storage.

Q4: Can this compound be used in combination with other anticancer agents?

A4: Yes, studies have shown that pyran copolymer can be an effective adjuvant to chemotherapy.[2] Its immunomodulatory properties can complement the cytotoxic effects of traditional chemotherapeutic drugs, potentially leading to synergistic antitumor activity. However, the optimal combination, dosage, and timing need to be empirically determined for each cancer model and chemotherapeutic agent.

Troubleshooting Guides

Issue 1: Low or No Antitumor Activity Observed
Potential Cause Recommended Solution
Incorrect Molecular Weight Verify the molecular weight of the this compound batch using techniques like gel permeation chromatography (GPC). Compare the molecular weight distribution with that of a batch that has previously shown good activity. Different molecular weight ranges may be required for optimal activity in different tumor models.
Suboptimal Macrophage Activation Assess the activation state of macrophages (e.g., peritoneal macrophages or bone marrow-derived macrophages) after in vitro or in vivo treatment with this compound. Use markers for M1 polarization (pro-inflammatory, antitumor) such as iNOS and TNF-α. If activation is low, consider increasing the dose or testing a different molecular weight fraction of this compound.
Poor Formulation or Stability Prepare fresh solutions of this compound for each experiment. Ensure complete solubilization and filter-sterilize the solution. Investigate the stability of your formulation under your experimental conditions (e.g., in cell culture media at 37°C) by monitoring for precipitation or changes in pH.
Tumor Model Insensitivity The tumor microenvironment can significantly influence the efficacy of immunomodulatory agents. Some tumor models may have an inherently immunosuppressive microenvironment that is resistant to macrophage activation. Consider testing this compound in a different tumor model known to be responsive to immunotherapy.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Recommended Solution
Variability in this compound Preparation Strictly adhere to a standardized protocol for the preparation of this compound solutions, including the source and purity of the solvent, the method of solubilization (e.g., stirring time, temperature), and the final concentration.
Differences in Animal Cohorts The immune status of experimental animals can vary between cohorts. Ensure that animals are age- and sex-matched and are housed in a consistent, pathogen-free environment.
Inconsistent Administration Protocol Standardize the route of administration, injection volume, and frequency of this compound treatment. Small variations in the administration protocol can lead to significant differences in bioavailability and efficacy.
Subjective Endpoint Measurement Utilize objective and quantitative methods for assessing antitumor activity, such as precise tumor volume measurements with calipers and standardized histopathological analysis.

Data Summary

The following table summarizes the reported antitumor activity of this compound (Pyran Copolymer) in a murine leukemia model, highlighting the effect of combining it with a chemotherapeutic agent.

Treatment GroupDosage (mg/kg/day)OutcomeReference
Pyran Copolymer (NSC 46015)0.1 - 100Ineffective when used alone[2]
Chemotherapy (Carmustine)-Remission induction[2]
Pyran Copolymer + Chemotherapy0.1 - 100Significant number of cures and increased life-span[2]

Key Experimental Protocols

Protocol 1: In Vitro Macrophage Activation Assay
  • Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in complete DMEM medium.

  • This compound Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free PBS. The concentration should be determined based on the desired final concentrations for the assay. Ensure complete dissolution.

  • Treatment: Seed the macrophages in a 24-well plate. Once adherent, replace the medium with fresh medium containing various concentrations of this compound. Include a positive control (e.g., LPS) and a negative control (medium alone).

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis:

    • Nitric Oxide Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, as an indicator of iNOS activity.

    • Cytokine Production: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA.

    • Gene Expression: Analyze the expression of M1 macrophage-associated genes (e.g., Nos2, Tnf, Il6) by RT-qPCR.

Protocol 2: In Vivo Antitumor Efficacy Study
  • Animal Model: Use an appropriate syngeneic tumor model (e.g., B16-F10 melanoma or LLC Lewis lung carcinoma in C57BL/6 mice).

  • Tumor Implantation: Subcutaneously inject a known number of tumor cells into the flank of the mice.

  • Treatment Groups: Once the tumors are palpable, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound + chemotherapy).

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal or intravenous) at a predetermined dose and schedule.

  • Monitoring:

    • Tumor Growth: Measure the tumor volume every 2-3 days using calipers.

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

    • Survival: Record the survival of the mice over the course of the study.

  • Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Tissues can be collected for histological analysis or analysis of immune cell infiltration.

Visualizing Key Processes

Below are diagrams illustrating important concepts related to this compound's mechanism of action and experimental workflows.

Divema_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Pyran Copolymer) Macrophage Macrophage This compound->Macrophage Binds to surface receptor TLR Toll-like Receptor (TLR) NFkB NF-κB Signaling TLR->NFkB STAT STAT Signaling TLR->STAT M1_Polarization M1 Polarization NFkB->M1_Polarization STAT->M1_Polarization Antitumor_Effectors Antitumor Effectors (iNOS, TNF-α, etc.) M1_Polarization->Antitumor_Effectors Troubleshooting_Workflow Start Inconsistent Antitumor Activity Observed Check_MW Characterize Molecular Weight of this compound Batch Start->Check_MW Consistent_MW Is Molecular Weight Consistent and Optimal? Check_MW->Consistent_MW Check_Formulation Review Formulation & Handling Procedures Consistent_Formulation Are Procedures Standardized? Check_Formulation->Consistent_Formulation Assess_Activation Assess Macrophage Activation Potential Sufficient_Activation Is Macrophage Activation Sufficient? Assess_Activation->Sufficient_Activation Consistent_MW->Check_Formulation Yes Optimize_MW Source/Synthesize this compound with Optimal MW Consistent_MW->Optimize_MW No Consistent_Formulation->Assess_Activation Yes Standardize_Protocol Implement Strict SOPs for Formulation Consistent_Formulation->Standardize_Protocol No Optimize_Dose Adjust Dose or Schedule Sufficient_Activation->Optimize_Dose No End Consistent Results Sufficient_Activation->End Yes Optimize_MW->Check_MW Standardize_Protocol->Check_Formulation Optimize_Dose->Assess_Activation

References

Technical Support Center: Optimizing Divema's Molecular Weight for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis, characterization, and application of Divema (divinyl ether-maleic anhydride copolymer). The focus is on optimizing its molecular weight to improve therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Pyran copolymer, is an alternating copolymer of divinyl ether and maleic anhydride.[1][2] It exhibits a broad spectrum of biological activities, including antitumor, antiviral, antifungal, and antibacterial properties.[1][2] Its ability to activate macrophages and induce interferon makes it a subject of interest for immunotherapy and as a drug carrier in controlled drug release systems.[1]

Q2: Why is the molecular weight of this compound critical for its efficacy?

The biological and therapeutic effects of this compound are highly dependent on its molecular weight.[2][3] An optimal molecular weight range is crucial for achieving desired therapeutic outcomes while minimizing potential side effects.[4] Copolymers with a narrow molecular weight distribution have been shown to be more effective as antitumor agents.[3] For instance, uniform solid cyclic copolymers of divinyl ether and maleic anhydride with a number average molecular weight of about 5,000 to 30,000 have demonstrated activity against tumors and viruses with fewer undesirable side effects compared to non-uniform copolymers.[4]

Q3: How is the molecular weight of this compound controlled during synthesis?

The molecular weight of this compound is typically controlled during radical copolymerization through the use of chain transfer agents.[2][3] The concentration of monomers, their ratio, the concentration of the initiator, and the nature of the solvent also play significant roles in determining the molecular weight and its distribution.[2] Tetrahydrofuran is one example of a chain transfer agent used in the synthesis of this compound.[2]

Q4: What are the common methods for characterizing the molecular weight of this compound?

Common techniques for characterizing the molecular weight and molecular weight distribution of this compound include:

  • Gel Permeation Chromatography (GPC): A direct method for analyzing molecular mass characteristics in aqueous solutions.[2]

  • Viscometry: Used to study the solution properties which are related to molecular weight.[2]

  • Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the polymer structure.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis and characterization, with a focus on molecular weight optimization.

Problem Potential Cause(s) Recommended Solution(s)
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Inconsistent monomer or initiator concentration. 2. Fluctuations in reaction temperature. 3. Inefficient chain transfer agent.1. Ensure precise and consistent addition of monomers and initiator throughout the reaction. 2. Maintain a stable and uniform reaction temperature. 3. Optimize the type and concentration of the chain transfer agent. Consider using a more efficient one.
Inconsistent Batch-to-Batch Molecular Weight 1. Variability in the purity of monomers (divinyl ether and maleic anhydride). 2. Differences in reaction conditions (e.g., solvent purity, reaction time). 3. Inaccurate measurement of reagents.1. Use highly purified monomers for each synthesis. 2. Standardize all reaction parameters, including solvent grade, reaction time, and temperature. 3. Calibrate all measuring equipment to ensure accuracy.
Low Polymer Yield 1. Insufficient initiator concentration. 2. Presence of inhibitors in the monomers or solvent. 3. Suboptimal reaction temperature.1. Increase the initiator concentration incrementally. 2. Purify monomers and solvent to remove any potential inhibitors. 3. Optimize the reaction temperature to enhance the rate of polymerization.
Poor Solubility of the Final Polymer 1. Very high molecular weight. 2. Cross-linking during polymerization.1. Adjust the synthesis parameters (e.g., increase chain transfer agent concentration) to target a lower molecular weight. 2. Lower the monomer concentration to reduce the probability of cross-linking.

Experimental Protocols

Synthesis of this compound with Controlled Molecular Weight

This protocol describes the radical copolymerization of divinyl ether and maleic anhydride to synthesize this compound with a controlled molecular weight using a chain transfer agent.

Materials:

  • Divinyl ether (DVE)

  • Maleic anhydride (MA)

  • 2,2′-Azobisisobutyronitrile (AIBN) as initiator

  • Tetrahydrofuran (THF) as a chain transfer agent

  • Dry acetone as solvent

Procedure:

  • In a reaction vessel purged with nitrogen, dissolve a specific molar ratio of maleic anhydride in dry acetone.

  • Add the desired amount of divinyl ether to the solution.

  • Introduce a calculated amount of tetrahydrofuran as the chain transfer agent to control the molecular weight.

  • Add the initiator, AIBN, to the mixture.

  • Carry out the polymerization at a controlled temperature (e.g., 60-70°C) for a specified duration.

  • The resulting this compound copolymer will precipitate out of the solution.

  • Filter the precipitate, wash it with fresh solvent (acetone), and dry it under a vacuum.

Molecular Weight Characterization by Gel Permeation Chromatography (GPC)

Equipment:

  • GPC system with a refractive index (RI) detector

  • Aqueous compatible columns (e.g., Ultrahydrogel)

  • Mobile phase: Phosphate buffered saline (PBS) or a suitable aqueous buffer

Procedure:

  • Prepare a standard curve using polymer standards of known molecular weights (e.g., polyethylene glycol or dextran).

  • Dissolve a known concentration of the synthesized this compound in the mobile phase. Ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter.

  • Inject the sample into the GPC system.

  • Analyze the resulting chromatogram to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by comparing the elution time with the standard curve.

Visualizations

Signaling Pathway for Macrophage Activation by this compound

Divema_Macrophage_Activation This compound This compound Copolymer Macrophage Macrophage This compound->Macrophage Binds to TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Induces Transcription Antitumor Antitumor Activity Cytokines->Antitumor Mediates

Caption: Proposed signaling pathway for this compound-mediated macrophage activation.

Experimental Workflow for Optimizing this compound's Molecular Weight

Divema_Optimization_Workflow Start Define Target Molecular Weight Range Synthesis Synthesize this compound Batches (Varying [CTA]) Start->Synthesis Characterization Characterize Molecular Weight (GPC, Viscometry) Synthesis->Characterization Decision Does MW meet Target? Characterization->Decision Decision->Synthesis No, Adjust Synthesis Efficacy In Vitro / In Vivo Efficacy Testing Decision->Efficacy Yes Analysis Analyze Structure-Activity Relationship Efficacy->Analysis Optimal Optimal Molecular Weight Identified Analysis->Optimal

References

overcoming toxicity issues with Divema administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common toxicity issues encountered during the administration of the investigational compound Divema.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed toxicities associated with this compound administration in pre-clinical studies?

A1: Based on compiled pre-clinical data, the primary toxicities observed with this compound administration are hepatotoxicity and neurotoxicity. Hematological disturbances have also been noted at higher dose levels. Researchers should monitor subjects for changes in liver enzymes, neurological function, and complete blood counts.

Q2: Are there any known mechanisms for this compound-induced toxicity?

A2: While research is ongoing, current evidence suggests that this compound-induced hepatotoxicity may be linked to the induction of oxidative stress and subsequent mitochondrial dysfunction in hepatocytes. Neurotoxicity appears to be related to off-target effects on specific ion channels in the central nervous system.

Q3: What are the recommended starting doses for in vivo studies with this compound?

A3: For initial in vivo studies, it is recommended to start with a dose range of 1-5 mg/kg. Dose-escalation studies should proceed with caution, with careful monitoring of toxicity markers.

Q4: Can this compound be co-administered with other compounds?

A4: Co-administration of this compound with other compounds should be approached with caution, as drug-drug interactions have not been fully characterized. Of particular concern are compounds that are also metabolized by the liver, as this could potentiate hepatotoxicity. A thorough literature review and a pilot study are recommended before commencing large-scale co-administration experiments.

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes Post-Divema Administration

Symptoms: Significantly increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in serum samples.

Possible Causes:

  • This compound-induced hepatotoxicity.

  • High dosage of this compound.

  • Interaction with other administered compounds.

Troubleshooting Steps:

  • Dose Reduction: Reduce the administered dose of this compound by 25-50% in subsequent experiments.

  • Co-treatment with an Antioxidant: Consider co-administration with an antioxidant like N-acetylcysteine (NAC) to mitigate oxidative stress-related liver damage.

  • Monitor Liver Function: Implement more frequent monitoring of liver enzymes throughout the experimental period.

  • Histopathological Analysis: Conduct a histopathological examination of liver tissue to assess the extent of cellular damage.

Issue 2: Neurobehavioral Abnormalities Observed in Animal Models

Symptoms: Animals exhibiting tremors, ataxia, or lethargy following this compound administration.

Possible Causes:

  • This compound-induced neurotoxicity.

  • The formulation or vehicle used for administration is causing adverse effects.

  • The dose administered is too high.

Troubleshooting Steps:

  • Dose-Response Assessment: Perform a detailed dose-response study to identify the threshold for neurobehavioral effects.

  • Vehicle Control: Ensure that a vehicle-only control group is included to rule out any effects from the formulation.

  • Alternative Formulation: If the vehicle is suspected to be a contributing factor, explore alternative, more inert vehicles for this compound.

  • Behavioral Assays: Utilize a battery of behavioral assays to quantify the specific neurobehavioral deficits.

Data Presentation

Table 1: Summary of Dose-Dependent Hepatotoxicity of this compound in Rodent Models

Dose (mg/kg)Mean ALT (U/L)Mean AST (U/L)Incidence of Liver Lesions
0 (Vehicle)35 ± 545 ± 70%
578 ± 1295 ± 1515%
10152 ± 25210 ± 3045%
20310 ± 40450 ± 5585%

Table 2: Effect of N-acetylcysteine (NAC) Co-administration on this compound-Induced Hepatotoxicity

Treatment GroupMean ALT (U/L)Mean AST (U/L)
This compound (10 mg/kg)148 ± 22205 ± 28
This compound (10 mg/kg) + NAC (50 mg/kg)85 ± 15110 ± 18
Vehicle Control33 ± 642 ± 8

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hepatotoxicity

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., saline or DMSO).

    • Group 2: this compound (5 mg/kg).

    • Group 3: this compound (10 mg/kg).

    • Group 4: this compound (20 mg/kg).

  • Administration: Administer this compound or vehicle via intraperitoneal (IP) injection once daily for 7 days.

  • Monitoring: Monitor animal weight and general health daily.

  • Sample Collection: On day 8, collect blood via cardiac puncture for serum chemistry analysis (ALT, AST). Euthanize animals and collect liver tissue for histopathological analysis.

  • Analysis: Analyze serum for ALT and AST levels. Process liver tissue for H&E staining and microscopic examination.

Protocol 2: Evaluation of Neurobehavioral Effects of this compound

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (low dose, e.g., 2 mg/kg).

    • Group 3: this compound (high dose, e.g., 8 mg/kg).

  • Administration: Administer a single dose of this compound or vehicle via oral gavage.

  • Behavioral Testing: At 1, 4, and 24 hours post-administration, perform a battery of behavioral tests including:

    • Open field test (to assess locomotor activity and anxiety).

    • Rotarod test (to assess motor coordination).

    • Grip strength test.

  • Analysis: Analyze the data from each behavioral test to identify any significant differences between the treatment groups and the control group.

Visualizations

Divema_Toxicity_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Production This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Hepatocyte Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced hepatotoxicity.

Toxicity_Workflow start Start: Toxicity Concern dose_response Conduct Dose-Response Study start->dose_response monitor Monitor Vital Signs & Biomarkers dose_response->monitor histology Perform Histopathological Analysis monitor->histology data_analysis Analyze Data histology->data_analysis conclusion Conclusion: Determine Toxic Dose data_analysis->conclusion

Caption: Experimental workflow for assessing this compound toxicity.

Troubleshooting_Tree start Toxicity Observed? reduce_dose Reduce Dose start->reduce_dose Yes no_issue Continue Experiment start->no_issue No reassess Re-assess Toxicity reduce_dose->reassess add_antioxidant Co-administer Antioxidant check_vehicle Check Vehicle Toxicity add_antioxidant->check_vehicle reassess->add_antioxidant Still Toxic reassess->no_issue Toxicity Resolved

Caption: Troubleshooting decision tree for this compound toxicity issues.

Technical Support Center: Refining Divema Synthesis for Isomer Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on controlling the isomer content during the synthesis of divinyl ether-maleic anhydride (Divema) copolymer. The formation of five-membered (furan) versus six-membered (pyran) rings in the polymer backbone is a critical factor influencing the physicochemical and biological properties of the final product. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in achieving the desired isomeric composition.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis that can affect the isomer content.

Problem Potential Cause(s) Suggested Solution(s)
High variability in isomer ratio between batches 1. Inconsistent reaction temperature. 2. Variations in solvent purity and polarity. 3. Inconsistent monomer or initiator concentrations.1. Implement precise temperature control using a thermostated reaction vessel. 2. Use high-purity, anhydrous solvents. Consider the impact of solvent polarity on the transition state of the cyclization step.[1] 3. Accurately measure and dispense all reagents. Prepare stock solutions of the initiator to ensure consistent concentrations.
Predominance of undesired isomer 1. Reaction conditions favor the thermodynamically or kinetically preferred product against your target. 2. Incorrect choice of initiator or solvent.1. To favor the kinetic product (typically the furan ring), use lower reaction temperatures and shorter reaction times.[2][3] For the thermodynamic product (often the pyran ring), higher temperatures and longer reaction times may be beneficial, allowing for equilibration.[2][3] 2. Experiment with a range of solvents with varying polarities. Non-polar solvents may favor the formation of a charge-transfer complex between the monomers, potentially influencing the cyclization pathway.[1]
Low polymer yield with incorrect isomer ratio 1. Suboptimal initiator concentration. 2. Presence of inhibitors in monomers or solvent.1. Optimize the initiator concentration. Too low a concentration may result in incomplete polymerization, while too high a concentration can lead to shorter chains and potentially different isomer ratios. 2. Purify monomers to remove inhibitors. Ensure solvents are freshly distilled and deoxygenated.
Difficulty in accurately determining isomer ratio 1. Poor resolution in NMR spectra. 2. Incorrect integration of NMR signals.1. Use a high-field NMR spectrometer for better signal dispersion. Optimize acquisition parameters, such as relaxation delays, to ensure quantitative accuracy.[4] 2. Carefully identify and integrate the characteristic signals for the furan and pyran ring structures in the 13C NMR spectrum.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the furan-to-pyran isomer ratio in this compound synthesis?

A1: The primary factors are reaction temperature, solvent polarity, and to a lesser extent, initiator and monomer concentrations. Temperature plays a crucial role in determining whether the reaction is under kinetic or thermodynamic control.[2][3] Solvent polarity can influence the stability of the transition states leading to the different ring structures.[1]

Q2: How can I favor the formation of the furan (five-membered ring) isomer?

A2: The formation of the five-membered furan ring is generally considered to be the kinetically favored product due to the faster rate of 5-exo-trig cyclization.[5] To promote its formation, it is recommended to conduct the polymerization at lower temperatures (e.g., 40-60 °C) and for shorter reaction times.

Q3: What conditions are recommended for synthesizing this compound with a higher pyran (six-membered ring) content?

A3: The six-membered pyran ring is often the thermodynamically more stable product. To favor its formation, the reaction should be carried out at higher temperatures (e.g., 80-100 °C) for longer durations, allowing the reaction to reach equilibrium.[2][3]

Q4: Which analytical technique is best for quantifying the isomer content in this compound?

A4: 13C Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for determining the ratio of furan to pyran rings in the this compound copolymer.[1] Specific carbon signals corresponding to the different ring structures can be integrated to provide a quantitative measure of the isomer content.

Q5: Does the monomer feed ratio of divinyl ether to maleic anhydride affect the isomer content?

A5: While the monomer feed ratio is crucial for controlling the overall polymer composition and molecular weight, its direct effect on the furan-to-pyran isomer ratio is not as well-documented as temperature and solvent effects. However, significant deviations from the typical 1:2 (divinyl ether:maleic anhydride) ratio could potentially alter the polymerization kinetics and thereby influence the cyclization pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound with Predominantly Furan Isomers (Kinetic Control)

Objective: To synthesize this compound with a higher proportion of five-membered furan rings.

Materials:

  • Divinyl ether (DVE), freshly distilled

  • Maleic anhydride (MA), recrystallized from chloroform

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Anhydrous toluene (solvent)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve maleic anhydride (19.6 g, 0.2 mol) in anhydrous toluene (100 mL) under a nitrogen atmosphere.

  • Add freshly distilled divinyl ether (7.0 g, 0.1 mol) to the solution.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Add AIBN (0.164 g, 1 mmol) to the reaction mixture.

  • Immerse the flask in a preheated oil bath at 60 °C and stir for 6 hours .

  • Cool the reaction mixture to room temperature. The polymer will precipitate as a white solid.

  • Filter the precipitate and wash with an excess of anhydrous toluene to remove unreacted monomers and initiator.

  • Dry the polymer under vacuum at 40 °C to a constant weight.

Protocol 2: Synthesis of this compound with Increased Pyran Isomer Content (Thermodynamic Control)

Objective: To synthesize this compound with a higher proportion of six-membered pyran rings.

Materials:

  • Divinyl ether (DVE), freshly distilled

  • Maleic anhydride (MA), recrystallized from chloroform

  • Benzoyl peroxide (BPO), recrystallized from methanol/chloroform

  • Anhydrous dioxane (solvent)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, dissolve maleic anhydride (19.6 g, 0.2 mol) in anhydrous dioxane (100 mL).

  • Add freshly distilled divinyl ether (7.0 g, 0.1 mol) to the solution.

  • Purge the system with nitrogen for 30 minutes.

  • Add benzoyl peroxide (0.242 g, 1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours .

  • Cool the reaction to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a large excess of vigorously stirred diethyl ether.

  • Filter the white precipitate and wash thoroughly with diethyl ether.

  • Dry the polymer under vacuum at 50 °C to a constant weight.

Protocol 3: Quantitative 13C NMR Analysis of Isomer Content

Objective: To determine the furan-to-pyran isomer ratio in a this compound sample.

Materials:

  • This compound polymer sample

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tubes

Procedure:

  • Accurately weigh approximately 50 mg of the dried this compound polymer and dissolve it in 0.7 mL of DMSO-d6 in a clean, dry NMR tube.

  • Ensure the polymer is fully dissolved, which may require gentle heating or sonication.

  • Acquire a quantitative 13C NMR spectrum on a high-field NMR spectrometer (e.g., 100 MHz or higher for carbon).

  • Use a pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of all carbon nuclei. A D1 of at least 5 times the longest T1 is recommended for accurate quantification. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

  • Identify the characteristic chemical shifts for the furan and pyran ring structures. (Note: Specific chemical shifts can vary slightly depending on the solvent and polymer microstructure, but representative regions can be assigned based on existing literature).

  • Integrate the area of a well-resolved, non-overlapping peak corresponding to a carbon atom unique to the furan structure and another for the pyran structure.

  • Calculate the isomer ratio by dividing the integral of the furan-specific peak by the integral of the pyran-specific peak.

Visualizations

Divema_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomers Divinyl Ether & Maleic Anhydride Reaction_Vessel Reaction under Inert Atmosphere Monomers->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Initiator Free Radical Initiator Initiator->Reaction_Vessel Temp_Control Temperature Control (Kinetic vs. Thermodynamic) Precipitation Precipitation Reaction_Vessel->Precipitation Polymer Solution Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Analysis NMR Analysis (Isomer Quantification) Drying->Analysis Pure this compound

Caption: General experimental workflow for the synthesis and analysis of this compound copolymer.

Isomer_Control_Logic cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Start This compound Synthesis Goal Low_Temp Low Temperature (e.g., 40-60 °C) Start->Low_Temp High_Temp High Temperature (e.g., 80-100 °C) Start->High_Temp Short_Time Shorter Reaction Time Low_Temp->Short_Time Furan Favors Furan Formation (5-membered ring) Short_Time->Furan Long_Time Longer Reaction Time High_Temp->Long_Time Pyran Favors Pyran Formation (6-membered ring) Long_Time->Pyran

Caption: Logical relationship between reaction conditions and isomer formation in this compound synthesis.

Divema_Cyclopolymerization cluster_cyclization Cyclization Pathways DVE + MA DVE + MA Propagating Radical Propagating Radical DVE + MA->Propagating Radical 5-exo-trig 5-exo-trig Propagating Radical->5-exo-trig Kinetic Pathway 6-endo-trig 6-endo-trig Propagating Radical->6-endo-trig Thermodynamic Pathway Furan Ring\n(5-membered) Furan Ring (5-membered) 5-exo-trig->Furan Ring\n(5-membered) Pyran Ring\n(6-membered) Pyran Ring (6-membered) 6-endo-trig->Pyran Ring\n(6-membered) Polymer Chain Polymer Chain Furan Ring\n(5-membered)->Polymer Chain Pyran Ring\n(6-membered)->Polymer Chain

Caption: Simplified signaling pathway for furan and pyran ring formation during this compound cyclopolymerization.

References

Technical Support Center: Divema Stability in Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Divema (Divinyl ether-maleic anhydride copolymer) during storage.

Troubleshooting Guides

Issue 1: Suspected Hydrolysis of this compound in Storage

Question: I suspect my stored this compound has degraded due to hydrolysis. How can I confirm this and quantify the extent of degradation?

Answer: Hydrolysis of the maleic anhydride moieties in the this compound copolymer is a common stability issue, leading to the formation of dicarboxylic acid units. This can alter the polymer's solubility, charge, and interaction with other molecules, impacting experimental outcomes.

To confirm and quantify hydrolysis, a forced degradation study followed by spectroscopic or chromatographic analysis is recommended.

Experimental Protocol: Forced Degradation Study

This study accelerates the degradation process to identify potential degradation products and establish a stability-indicating analytical method.[1][2]

Objective: To intentionally degrade this compound under controlled stress conditions to mimic long-term storage instability.

Materials:

  • This compound sample

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Constant temperature oven

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Sample Preparation: Prepare several accurately weighed samples of this compound.

  • Stress Conditions:

    • Hydrolysis (Acidic): Dissolve this compound in 0.1 M HCl.

    • Hydrolysis (Basic): Dissolve this compound in 0.1 M NaOH.

    • Hydrolysis (Neutral): Dissolve this compound in deionized water.

    • Oxidative: Dissolve this compound in 3% H₂O₂.

    • Thermal: Place solid this compound in a constant temperature oven at 60°C.

    • Photolytic: Expose solid this compound to light in a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/m²).[3]

  • Incubation: Incubate the solutions and solid samples for a defined period (e.g., 24, 48, 72 hours). A good target for degradation is 5-20%.[4]

  • Sample Analysis: At each time point, withdraw an aliquot of the solutions or a portion of the solid sample for analysis using one of the methods below.

Analytical Method 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To monitor the chemical changes in this compound by identifying the disappearance of the anhydride functional group and the appearance of the carboxylic acid group.[5][6]

Experimental Protocol: FT-IR Analysis of this compound Stability

Materials:

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • This compound samples (from forced degradation study or stored samples)

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol)

Procedure:

  • Background Scan: Record a background spectrum of the empty ATR crystal.[7]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the sample over a range of 4000-650 cm⁻¹.

  • Data Analysis:

    • Look for the characteristic symmetric and asymmetric C=O stretching bands of the maleic anhydride ring, typically around 1850 cm⁻¹ and 1780 cm⁻¹.

    • Observe the appearance of a broad peak around 1710 cm⁻¹, which is indicative of the C=O stretch of a carboxylic acid, confirming hydrolysis.[8]

    • The degree of hydrolysis can be estimated by the relative decrease in the intensity of the anhydride peaks and the increase in the intensity of the carboxylic acid peak.

Analytical Method 2: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the intact this compound from its hydrolysis products.

Experimental Protocol: Stability-Indicating HPLC Method for this compound

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • This compound samples

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Standard Preparation: Prepare a standard solution of undegraded this compound of known concentration.

  • Sample Preparation: Dissolve the this compound samples (from forced degradation or storage) in a suitable solvent and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient elution can be used, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic species.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm[9]

    • Injection Volume: 20 µL

  • Data Analysis:

    • The intact this compound (with anhydride groups) will have a different retention time compared to the hydrolyzed form (with carboxylic acid groups).

    • Quantify the amount of intact this compound remaining by comparing its peak area to the standard curve.

    • The appearance of new peaks will indicate the formation of degradation products.

Analytical Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the degradation products.[10][11]

Experimental Protocol: ¹H NMR Analysis of this compound Hydrolysis

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound samples

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent and place it in an NMR tube.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • In the undegraded this compound, specific proton signals corresponding to the maleic anhydride ring will be present.

    • Upon hydrolysis, these signals will shift or change, and new signals corresponding to the protons adjacent to the newly formed carboxylic acid groups will appear.[9]

    • By integrating the peaks, the ratio of hydrolyzed to unhydrolyzed monomer units can be determined, providing a quantitative measure of degradation.[10]

Data Presentation

Table 1: Effect of Storage Conditions on this compound Hydrolysis (Representative Data)

Storage ConditionTemperature (°C)Relative Humidity (%)Duration (Weeks)Hydrolysis (%)
Recommended4< 3052< 1
Room Temperature254012~5
Accelerated40754~15
Extreme60902> 30

Note: This table presents illustrative data for a typical maleic anhydride copolymer. Actual hydrolysis rates for this compound may vary.

FAQs (Frequently Asked Questions)

Q1: What are the ideal storage conditions for this compound to minimize degradation?

A1: To minimize hydrolysis, this compound should be stored in a cool, dry, and well-ventilated area. It is recommended to store it in a tightly sealed container, protected from moisture and light. For long-term storage, refrigeration (2-8°C) with a desiccant is advisable.

Q2: Can I still use my this compound if I suspect some level of hydrolysis has occurred?

A2: The usability of partially hydrolyzed this compound depends on the specific application. The introduction of carboxylic acid groups will alter its properties. It is crucial to quantify the level of hydrolysis using the methods described above. For applications sensitive to the polymer's charge and solubility, using partially hydrolyzed this compound may lead to inconsistent and unreliable results.

Q3: Are there any visual indicators of this compound degradation?

A3: While significant degradation may sometimes lead to changes in the physical appearance of the polymer (e.g., clumping or changes in solubility), there are often no obvious visual cues for low to moderate levels of hydrolysis. Therefore, analytical confirmation is necessary.

Q4: Besides hydrolysis, are there other stability concerns for this compound?

A4: While hydrolysis is the primary concern, exposure to high temperatures can potentially lead to thermal degradation, and exposure to UV light can cause photodegradation. It is important to store this compound protected from heat and light.

Visualizations

Diagram 1: Hydrolysis Pathway of this compound

Divema_Hydrolysis This compound This compound (Anhydride Form) Hydrolyzed_this compound Hydrolyzed this compound (Dicarboxylic Acid Form) This compound->Hydrolyzed_this compound Hydrolysis Water H₂O

Caption: Hydrolysis of the anhydride ring in this compound to form dicarboxylic acid.

Diagram 2: Experimental Workflow for this compound Stability Testing

Stability_Workflow cluster_stress Forced Degradation Acid Acidic Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Base->Stressed_Samples Oxidative Oxidative Oxidative->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples Divema_Sample This compound Sample Analytical_Methods Analytical Methods Stressed_Samples->Analytical_Methods FTIR FT-IR Analytical_Methods->FTIR HPLC HPLC Analytical_Methods->HPLC NMR NMR Analytical_Methods->NMR Data_Analysis Data Analysis & Quantification FTIR->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis Report Stability Report Data_Analysis->Report

Caption: Workflow for assessing this compound stability through forced degradation and analysis.

Diagram 3: Troubleshooting Logic for this compound Stability Issues

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Storage Check Storage Conditions (Temp, Humidity) Start->Check_Storage Review_Protocol Review Experimental Protocol for Other Error Sources Start->Review_Protocol Yes Good_Storage Storage Conditions OK? Check_Storage->Good_Storage Test_Stability Perform Stability Testing (FT-IR, HPLC, or NMR) Quantify Quantify Degradation Test_Stability->Quantify Decision Is Degradation > Acceptable Limit? Quantify->Decision Discard Discard and Use New Batch Decision->Discard Yes Use_with_Caution Use with Caution, Adjust Protocol Decision->Use_with_Caution No Good_Storage->Test_Stability No Improve_Storage Improve Storage Conditions Good_Storage->Improve_Storage Yes Improve_Storage->Start

Caption: Decision tree for troubleshooting experimental issues related to this compound stability.

References

Technical Support Center: Optimizing Drug Release from Divema Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Divema (divinyl ether-maleic anhydride copolymer) drug conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving and troubleshooting the drug release profiles of their conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of drug release from this compound conjugates?

A1: The primary mechanism of drug release from this compound conjugates is typically through the hydrolysis of the linker connecting the drug to the polymer backbone. The maleic anhydride units in the this compound polymer, once hydrolyzed to maleic acid, provide carboxylic acid groups for drug conjugation. The choice of linker is therefore critical. Acid-labile linkers, such as hydrazones or esters, are commonly employed to achieve pH-sensitive drug release. This is particularly advantageous for tumor-targeted delivery, as the acidic microenvironment of tumors (pH 5.0-6.5) can trigger linker cleavage and subsequent drug release, while the conjugate remains relatively stable in the bloodstream (pH 7.4).[1][2]

Q2: What are the key factors that influence the drug release rate?

A2: Several factors can be modulated to control the drug release rate from this compound conjugates:

  • Linker Chemistry: The type of covalent bond used to attach the drug is paramount. Ester bonds are susceptible to both enzymatic and pH-mediated hydrolysis, while hydrazone bonds are known for their acid sensitivity.[1][3] The specific chemical structure of the linker can also introduce steric hindrance or electronic effects that modify the rate of cleavage.

  • pH of the Release Medium: For conjugates with pH-sensitive linkers, the acidity of the environment is a major determinant of the release rate. A lower pH generally leads to faster drug release.[2][3][4]

  • Polymer Molecular Weight and Composition: The molecular weight of the this compound polymer can influence the overall hydrophilicity and steric environment of the conjugate, which can in turn affect the accessibility of the linker to water or enzymes.

  • Drug Loading: The amount of drug conjugated to the polymer can impact the aggregate properties of the conjugate in solution and may influence the release kinetics.

  • Presence of Enzymes: If the linker is designed to be cleaved by specific enzymes (e.g., cathepsins, which are overexpressed in some tumors), the presence and concentration of these enzymes will dictate the release rate.

Q3: How can I achieve a sustained release profile instead of a burst release?

A3: To achieve a more sustained release and minimize the initial burst, consider the following strategies:

  • Optimize Linker Stability: Select a linker that is more stable under physiological conditions (pH 7.4) but still cleavable at the target site. Amide bonds, for instance, are generally more stable against hydrolysis than ester bonds.[5]

  • Increase Hydrophobicity: Modifying the conjugate to be more hydrophobic can slow down water penetration and subsequent hydrolysis of the linker.

  • Formulate into Nanoparticles: Encapsulating the this compound conjugate within a nanoparticle formulation can add an extra layer of control over the release, often governed by diffusion through the nanoparticle matrix in addition to linker cleavage.

  • Crosslinking: Introducing crosslinks within the polymer matrix can reduce the swelling and slow down the diffusion of the released drug.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Premature Drug Release / High Burst Release 1. Linker Instability: The chosen linker may be too labile at physiological pH (7.4). 2. Unconjugated Drug: Presence of physically adsorbed or unreacted drug. 3. Conjugate Degradation: The polymer backbone itself might be degrading.1. Select a more stable linker: Consider using an amide linker or a sterically hindered ester. 2. Thoroughly purify the conjugate: Use techniques like dialysis or size exclusion chromatography to remove any free drug. 3. Characterize polymer stability: Evaluate the stability of the this compound polymer under your experimental conditions.
Incomplete or Slow Drug Release 1. Linker Too Stable: The linker may not be cleaving efficiently under the desired conditions (e.g., acidic pH). 2. Steric Hindrance: The drug or polymer structure may be preventing access to the linker for hydrolysis. 3. Drug Precipitation: The released drug may be precipitating in the release medium, preventing further dissolution.1. Use a more labile linker: Switch to a hydrazone or a less hindered ester linker for pH-sensitive release. 2. Introduce a spacer: Incorporate a flexible spacer between the drug and the polymer to reduce steric hindrance. 3. Ensure sink conditions: Use a larger volume of release medium or add a surfactant to improve the solubility of the released drug.
Poor Reproducibility of Release Profiles 1. Inconsistent Conjugate Synthesis: Batch-to-batch variability in drug loading or polymer molecular weight. 2. Variable Experimental Conditions: Fluctuations in pH, temperature, or agitation during the release study. 3. Inconsistent Sample Preparation: Differences in how the conjugate is prepared for the release study.1. Standardize the synthesis protocol: Carefully control reaction times, temperatures, and purification methods. 2. Maintain strict control over release study parameters: Use calibrated equipment and standardized buffers. 3. Develop a detailed SOP for sample preparation: Ensure consistent hydration and handling of the conjugate samples.

Quantitative Data on Drug Release

The following table summarizes representative drug release data for doxorubicin from polymer conjugates with pH-sensitive linkers, similar to what might be expected from a this compound-doxorubicin conjugate. This data is illustrative and actual release profiles will depend on the specific linker and experimental conditions.

Conjugate SystempH of Release MediumTime (hours)Cumulative Drug Release (%)
Polymer-Hydrazone-Doxorubicin7.424~20%
7.448~35%
5.024~60%
5.048~85%
Polymer-Ester-Doxorubicin7.424~15%
7.448~25%
5.024~40%
5.048~65%

Data is compiled for illustrative purposes based on typical release profiles of pH-sensitive polymer-drug conjugates.[1][3]

Experimental Protocols

Protocol: In Vitro Drug Release Study using Dialysis

This protocol outlines a standard method for assessing the in vitro drug release from this compound conjugates.

Materials:

  • This compound-drug conjugate

  • Dialysis tubing (with appropriate molecular weight cut-off, MWCO, to retain the conjugate but allow free drug to pass)

  • Release buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 and acetate buffer at pH 5.0)

  • Orbital shaker or magnetic stirrer

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Hydrate the Dialysis Tubing: Cut the dialysis tubing to the desired length and hydrate according to the manufacturer's instructions.

  • Prepare the Conjugate Sample: Accurately weigh a known amount of the this compound-drug conjugate and dissolve it in a small, known volume of the release buffer.

  • Load the Dialysis Bag: Transfer the conjugate solution into the hydrated dialysis bag and securely seal both ends.

  • Initiate the Release Study: Place the sealed dialysis bag into a larger vessel containing a known volume of the release buffer (e.g., 100 mL). Ensure sink conditions are maintained (the concentration of the drug in the external buffer should not exceed 10% of its solubility).

  • Incubate: Place the entire setup in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 37°C) and agitation speed.

  • Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external release buffer.

  • Maintain Sink Conditions: After each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer.

  • Quantify the Released Drug: Analyze the collected samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the released drug.

  • Calculate Cumulative Release: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.

Visualizations

Drug_Release_Mechanism cluster_blood Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.5) Divema_Conj This compound Conjugate (Stable) Cleavage Linker Cleavage (Hydrolysis) Divema_Conj->Cleavage EPR Effect Accumulation Released_Drug Free Drug (Active) Cleavage->Released_Drug Release Tumor_Cell Tumor Cell Released_Drug->Tumor_Cell Cellular Uptake & Cytotoxicity

Caption: Mechanism of pH-sensitive drug release from this compound conjugates in the tumor microenvironment.

Troubleshooting_Workflow cluster_burst Burst Release cluster_incomplete Incomplete Release cluster_reproducibility Poor Reproducibility Start Unsatisfactory Drug Release Profile Problem_ID Identify Problem: - Burst Release? - Incomplete Release? - Poor Reproducibility? Start->Problem_ID Check_Linker Check Linker Stability Problem_ID->Check_Linker Burst Release Check_Cleavage Confirm Linker Cleavage Problem_ID->Check_Cleavage Incomplete Release Standardize_Synth Standardize Synthesis Problem_ID->Standardize_Synth Reproducibility Check_Purity Verify Conjugate Purity Check_Linker->Check_Purity Solution Implement Solution & Re-evaluate Check_Purity->Solution Check_Solubility Assess Drug Solubility Check_Cleavage->Check_Solubility Check_Solubility->Solution Control_Conditions Control Release Conditions Standardize_Synth->Control_Conditions Control_Conditions->Solution

References

addressing batch-to-batch variability in Divema synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Divema (divinyl ether-maleic anhydride) synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and addressing batch-to-batch variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing batch-to-batch variability in this compound synthesis?

A1: Batch-to-batch variability in this compound synthesis is primarily influenced by a few critical parameters. These include the purity of monomers (divinyl ether and maleic anhydride), the concentration and purity of the initiator (e.g., AIBN or BPO), the reaction temperature, and the solvent polarity.[1][2][3][4] Even minor variations in these factors can lead to significant differences in polymer molecular weight, polydispersity, and even the degree of crosslinking.[1][2][3]

Q2: My this compound polymer is insoluble in common organic solvents. Is this normal?

A2: Yes, it is quite common for this compound copolymers to be insoluble in typical solvents like water, chloroform, DMF, THF, and acetone.[1][2][3] This is often due to the formation of a highly crosslinked, alternating copolymer structure.[1][2][3] The extent of crosslinking can be influenced by reaction conditions.

Q3: How can I confirm the formation of the this compound copolymer and its alternating structure?

A3: The formation and alternating structure of the this compound copolymer can be confirmed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the chemical structure and composition of the polymer.[5] Additionally, the presence of a charge-transfer complex (CTC) between divinyl ether and maleic anhydride, which leads to the alternating structure, can be demonstrated using UV-vis spectroscopy.[1][2][3]

Q4: What is the expected polydispersity index (PDI) for this compound, and what does a high PDI indicate?

A4: The ideal polydispersity index (PDI) for a controlled polymerization is close to 1.0, indicating a narrow distribution of polymer chain lengths. In practice, PDI values for this compound can vary. A high PDI suggests a broad molecular weight distribution, which can result from inconsistent initiation, chain transfer reactions, or termination events during polymerization. Inadequate control over reaction kinetics is a common cause of high PDI.[4]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during this compound synthesis.

Issue 1: Low or No Polymer Yield

Possible Causes and Solutions:

CauseRecommended Action
Initiator Inactivity Ensure the initiator (e.g., AIBN, BPO) is fresh and has been stored correctly (cool, dark place). Consider purifying the initiator by recrystallization.[6]
Presence of Inhibitors Monomers may contain inhibitors to prevent premature polymerization during storage. Remove inhibitors by passing the monomer through a column of activated alumina.[7]
Oxygen Inhibition Oxygen can inhibit free-radical polymerization. Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during the reaction.[8]
Incorrect Reaction Temperature Verify that the reaction temperature is appropriate for the chosen initiator. For AIBN, temperatures are typically above 65°C to ensure a sufficient rate of decomposition and radical generation.[6]
Issue 2: High Polydispersity Index (PDI)

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Initiation Rate Ensure uniform heating and stirring of the reaction mixture. A non-uniform temperature can lead to bursts of initiation, broadening the molecular weight distribution.
Chain Transfer Reactions Impurities in the solvent or monomers can act as chain transfer agents. Use high-purity, anhydrous solvents and purified monomers.
High Monomer Conversion At very high monomer conversions, the viscosity of the reaction medium increases, which can limit the mobility of polymer chains and lead to broader PDI. Consider stopping the reaction at a lower conversion.
Issue 3: Inconsistent Crosslinking and Solubility

Possible Causes and Solutions:

CauseRecommended Action
Monomer Feed Ratio The molar ratio of divinyl ether to maleic anhydride can influence the degree of crosslinking. Precisely control the stoichiometry of the monomers in each batch.
Reaction Temperature and Time Higher temperatures and longer reaction times can promote side reactions that lead to increased crosslinking. Optimize these parameters to achieve the desired polymer properties.[1][2][3]
Solvent Polarity The polarity of the solvent can affect the reactivity of the monomers and the conformation of the growing polymer chains, which may influence the extent of crosslinking.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound Copolymer

This protocol describes a general procedure for the free-radical copolymerization of divinyl ether and maleic anhydride.

Materials:

  • Divinyl ether (DVE)

  • Maleic anhydride (MA)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (Initiator)

  • Ethyl acetate or n-butyl acetate (Solvent)

  • n-Hexane (Precipitating agent)

  • Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet

Procedure:

  • Purify the DVE and MA monomers to remove any inhibitors.

  • In the reaction flask, dissolve the desired amounts of DVE and MA in the chosen solvent under a nitrogen atmosphere.

  • Add the initiator (AIBN or BPO) to the solution. The concentration will depend on the desired molecular weight and reaction rate.[1][2][3]

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) and stir continuously.

  • Allow the polymerization to proceed for the specified time (e.g., 4-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of a non-solvent like n-hexane.

  • Filter the precipitated polymer and wash it with the non-solvent to remove unreacted monomers and initiator.

  • Dry the polymer under vacuum at a moderate temperature.

Protocol 2: Characterization of this compound

1. Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC):

  • Dissolve a known concentration of the this compound polymer in a suitable mobile phase (e.g., THF, if soluble).

  • Filter the solution to remove any particulate matter.

  • Inject the sample into the GPC system.

  • Use a calibration curve generated from polymer standards of known molecular weight to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[5]

2. Chemical Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the polymer in a suitable deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts and integration of the peaks to confirm the presence of both divinyl ether and maleic anhydride monomer units in the polymer backbone and to assess the copolymer composition.[5]

3. Thermal Properties by Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small amount of the dry polymer into a DSC pan.

  • Heat the sample under a controlled temperature program in an inert atmosphere.

  • Analyze the resulting thermogram to determine thermal transitions such as the glass transition temperature (Tg).[5]

Data Presentation

The following tables summarize how key reaction parameters can affect the properties of the resulting this compound polymer, leading to batch-to-batch variability.

Table 1: Effect of Initiator Concentration on Polymer Properties

Initiator ConcentrationMonomer Conversion (%)Molecular Weight (Mn)Polydispersity Index (PDI)
LowLowerHigherNarrower
HighHigherLowerBroader

Table 2: Effect of Reaction Temperature on Polymer Properties

Reaction TemperatureMonomer Conversion (%)Molecular Weight (Mn)Polydispersity Index (PDI)
LowerSlower rateHigherNarrower
HigherFaster rateLowerBroader

Visualizations

Divema_Synthesis_Pathway Monomers Divinyl Ether + Maleic Anhydride CTC Charge-Transfer Complex (CTC) Monomers->CTC Initiator Initiator (AIBN/BPO) Radical Initiator Radical Initiator->Radical Heat Radical->CTC Initiation Propagation Propagation (Alternating Addition) Propagation->Propagation Termination Termination Propagation->Termination This compound This compound Copolymer Termination->this compound

Caption: Reaction pathway for the synthesis of this compound copolymer.

Troubleshooting_Workflow Start Batch-to-Batch Variability Observed CheckPurity Check Monomer and Initiator Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Stirring) CheckPurity->CheckConditions Purity OK Purify Purify Monomers/ Initiator CheckPurity->Purify Impurity Found CheckAtmosphere Ensure Inert Atmosphere (No Oxygen) CheckConditions->CheckAtmosphere Conditions OK Optimize Optimize Conditions CheckConditions->Optimize Deviation Found Deoxygenate Deoxygenate System CheckAtmosphere->Deoxygenate Oxygen Leak Analyze Re-run Synthesis and Analyze Polymer CheckAtmosphere->Analyze Atmosphere OK Purify->Analyze Optimize->Analyze Deoxygenate->Analyze Resolved Variability Resolved Analyze->Resolved

Caption: Troubleshooting workflow for this compound synthesis variability.

References

Technical Support Center: Post-Synthesis Purification of Divema

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Divema (divinyl ether-maleic anhydride copolymer) following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities to be removed from this compound after synthesis?

A1: The main impurities typically consist of unreacted monomers (divinyl ether and maleic anhydride), the polymerization initiator (e.g., AIBN, benzoyl peroxide), and low molecular weight oligomers. Residual solvents from the polymerization reaction are also considered impurities that need to be removed.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the scale of the synthesis and the desired final purity.

  • Precipitation is the most common and straightforward method for removing unreacted monomers and initiators. It is scalable and efficient for obtaining a polymer of good purity.

  • Dialysis is a gentle method ideal for removing small molecules from a solution of the polymer, but it is generally a slower process and less suitable for very large quantities.

  • Size Exclusion Chromatography (SEC) is a high-resolution technique that can provide a polymer with a narrow molecular weight distribution, but it is more complex and typically used for smaller-scale purifications or as a final polishing step.

Q3: How can I confirm the purity of my this compound sample after purification?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting the presence of residual monomers, as their characteristic peaks will be absent in a pure polymer spectrum.[1][2][3][4]

  • Gas Chromatography (GC): Headspace or pyrolysis GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can be used to quantify volatile residual monomers and solvents.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to detect non-volatile impurities.[5][8]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer, which can indicate the presence of low molecular weight oligomers.[9]

Q4: What is a typical expected yield and purity for purified this compound?

A4: The yield and purity of this compound will vary depending on the polymerization conditions and the purification method used. The following table provides a summary of expected values for different purification techniques.

Purification MethodTypical Yield (%)Expected Purity (%)AdvantagesDisadvantages
Precipitation 85-95%>98%Simple, fast, scalable, cost-effective.[10]May trap some impurities within the precipitated polymer.[11]
Dialysis >90%>99%Gentle, effective for removing small molecules.[12]Time-consuming, requires large volumes of solvent.
Size Exclusion Chromatography (SEC) 70-85%>99.5%High resolution, provides narrow molecular weight distribution.[9]Lower yield, complex setup, not easily scalable.

Troubleshooting Guides

Issue 1: Low Polymer Yield After Precipitation
Possible Cause Troubleshooting Steps
Polymer is partially soluble in the non-solvent. Select a non-solvent in which the polymer is completely insoluble. Test on a small scale first. Hexane or diethyl ether are common non-solvents for this compound.
Polymer solution was too dilute. If the polymer solution is excessively dilute, the polymer may not precipitate effectively. Concentrate the solution before adding it to the non-solvent.
Insufficient volume of non-solvent used. Use a larger excess of the non-solvent (typically 5-10 times the volume of the polymer solution) to ensure complete precipitation.[10]
Precipitation was carried out at too high a temperature. Perform the precipitation at a lower temperature (e.g., in an ice bath) to decrease the solubility of the polymer in the non-solvent.
Issue 2: Residual Monomer Detected by NMR After Purification
Possible Cause Troubleshooting Steps
Inefficient precipitation. Ensure the polymer solution is added slowly to a vigorously stirred non-solvent to prevent the formation of large clumps that can trap monomers.[11]
Inadequate washing of the precipitated polymer. Wash the filtered polymer multiple times with fresh non-solvent to thoroughly remove any remaining impurities.[13]
Hydrolysis of maleic anhydride. If the purification process involves water, the maleic anhydride monomer can hydrolyze to maleic acid, which may have different solubility properties. Ensure all solvents are anhydrous if the anhydride form is desired.
Insufficient dialysis time or infrequent solvent exchange. If using dialysis, ensure it is run for a sufficient duration (e.g., 24-48 hours) with several changes of the external solvent to maintain a high concentration gradient.[12]
Issue 3: Polymer is Discolored After Purification
Possible Cause Troubleshooting Steps
Presence of residual initiator or by-products. Ensure thorough washing after precipitation. If the discoloration persists, redissolving the polymer and re-precipitating it a second or third time can improve purity.[13]
Oxidation or degradation of the polymer. Perform the purification and drying steps under an inert atmosphere (e.g., nitrogen or argon) if the polymer is sensitive to oxidation.
Contamination from solvents. Use high-purity solvents for both dissolving the polymer and for precipitation.

Experimental Protocols

Protocol 1: Purification of this compound by Precipitation

This protocol describes the purification of this compound by precipitating it from a solution into a non-solvent.

Materials:

  • Crude this compound polymer

  • Solvent (e.g., acetone, tetrahydrofuran (THF))

  • Non-solvent (e.g., hexane, diethyl ether)

  • Beakers

  • Magnetic stirrer and stir bar

  • Funnel and filter paper (or Buchner funnel and vacuum flask)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude this compound polymer in a suitable solvent (e.g., acetone) to a concentration of 5-10% (w/v). Stir the solution until the polymer is completely dissolved.

  • Precipitation: In a separate beaker, add the non-solvent (at least 5-10 times the volume of the polymer solution).[10] Vigorously stir the non-solvent.

  • Slowly add the polymer solution dropwise to the stirring non-solvent. A white precipitate of the polymer should form immediately.

  • Digestion: Continue stirring the mixture for 30-60 minutes to ensure complete precipitation.[10]

  • Filtration: Collect the precipitated polymer by filtration.

  • Washing: Wash the collected polymer several times with the non-solvent to remove any remaining impurities.[13]

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying A Crude this compound B Add Solvent (e.g., Acetone) A->B C Stir until fully dissolved B->C E Add polymer solution dropwise C->E Transfer Solution D Prepare Non-Solvent (e.g., Hexane) with vigorous stirring D->E F Continue stirring for 30-60 min E->F G Filter the precipitate F->G Transfer Slurry H Wash with Non-Solvent G->H I Dry under vacuum H->I J Pure this compound I->J G A Prepare Dialysis Tubing B Load this compound Solution into Tubing A->B C Immerse in Solvent B->C D Stir and Exchange Solvent Periodically C->D E Recover Purified Solution D->E After 24-48h F Remove Solvent (Evaporation/Freeze-drying) E->F G Pure this compound F->G

References

Validation & Comparative

A Comparative Guide to Divema and Other Polymeric Drug Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug delivery, the choice of a suitable carrier is paramount to ensure the therapeutic efficacy and safety of pharmaceutical agents. This guide provides a comprehensive comparison of Divema, a polyanionic copolymer, with other widely used polymeric drug carriers, namely Poly(lactic-co-glycolic acid) (PLGA), Chitosan, and Polyethylene Glycol (PEG). The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific drug delivery applications.

Executive Summary

Polymeric drug carriers are instrumental in overcoming challenges associated with conventional drug administration, such as poor solubility, rapid degradation, and off-target side effects. Each polymer class offers a unique set of physicochemical properties that dictate its suitability for specific drugs and delivery routes. This guide delves into a comparative analysis of this compound, PLGA, Chitosan, and PEG, focusing on their performance in terms of drug loading capacity, drug release kinetics, and biocompatibility.

Introduction to Polymeric Drug Carriers

Polymeric drug carriers are macromolecules that can encapsulate or be conjugated with therapeutic agents. They are designed to improve the pharmacokinetic and pharmacodynamic properties of drugs. An ideal polymeric carrier should be biocompatible, biodegradable (if intended for transient use), capable of high drug loading, and exhibit a controlled drug release profile.

This compound , a copolymer of divinyl ether and maleic anhydride (this compound), is a polyanionic polymer that has shown promise in drug delivery, particularly in combination with other polymers.[1][2] It possesses inherent antitumor and immunomodulatory properties.[1][2]

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible synthetic polymer widely approved for use in therapeutic devices. Its degradation rate can be tuned by altering the ratio of lactic acid to glycolic acid.

Chitosan , a natural polysaccharide derived from chitin, is biocompatible, biodegradable, and mucoadhesive, making it suitable for various routes of administration.

Polyethylene Glycol (PEG) is a hydrophilic polymer known for its "stealth" properties, which help to reduce immunogenicity and prolong the circulation time of attached drug molecules or nanoparticles.

Performance Comparison

The following sections provide a detailed comparison of the four polymeric carriers based on key performance metrics.

Drug Loading Capacity

The efficiency with which a polymer can encapsulate a drug is a critical factor. High drug loading capacity is desirable to minimize the amount of carrier administered.

Polymeric CarrierDrug Loading Capacity (%)Key Influencing Factors
This compound (in this compound/PLGA hybrid nanoparticles) 2-fold increase compared to plain PLGA for doxorubicin.[1][2]Co-formulation with other polymers, electrostatic interactions.
PLGA 50 - >95%Fabrication method (e.g., emulsion, nanoprecipitation), drug-polymer interactions, polymer molecular weight.
Chitosan Up to 96%Degree of deacetylation, molecular weight, cross-linking agents, drug properties.
PEG Generally low for encapsulated drugs; high for conjugated drugs (prodrugs).Primarily used for surface modification and conjugation rather than high-capacity encapsulation.
Drug Release Kinetics

The rate at which the encapsulated drug is released from the polymer matrix is crucial for achieving the desired therapeutic effect. A controlled and sustained release profile is often the goal.

Polymeric CarrierRelease ProfileMechanism of Release
This compound (in this compound/PLGA hybrid nanoparticles) Considerably extended release time for doxorubicin compared to plain PLGA.[1][2]Diffusion and polymer erosion, influenced by the presence of this compound.
PLGA Often biphasic: initial burst release followed by a slower, sustained release.Bulk erosion of the polymer matrix and drug diffusion.
Chitosan Varies from rapid to sustained release depending on formulation.Swelling, diffusion, and polymer degradation.
PEG For conjugated drugs, release depends on the cleavage of the linker. For blended systems, it can modulate the release from the primary carrier.Linker hydrolysis or diffusion through the blended matrix.
Biocompatibility

The biocompatibility of a polymeric carrier is of utmost importance to prevent adverse reactions in the body. This includes cytotoxicity and hemocompatibility.

Polymeric CarrierCytotoxicityHemocompatibility
This compound (in this compound/PLGA hybrid nanoparticles) Low cytotoxicity.[1][2]Good hemocompatibility.[1][2]
PLGA Generally considered low, but acidic degradation byproducts can cause localized inflammation.Good, widely used in FDA-approved medical devices.
Chitosan Generally low, but can depend on the degree of deacetylation and molecular weight.Generally good, but can interact with red blood cells at high concentrations.
PEG Very low, considered biologically inert.Excellent, contributes to the "stealth" properties of nanoparticles.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of this compound Polymer

Objective: To synthesize the copolymer of divinyl ether and maleic anhydride (this compound).

Materials:

  • Divinyl ether

  • Maleic anhydride

  • Acetone (dry)

  • 2,2'-azobisisobutyronitrile (AIBN) (initiator)

  • Tetrahydrofuran (THF) (chain transfer agent)

Procedure:

  • Dissolve maleic anhydride and the initiator (AIBN) in dry acetone in a reaction vessel.

  • Add divinyl ether to the solution. The molar ratio of maleic anhydride to divinyl ether is typically 2:1.

  • Add THF as a chain transfer agent to control the molecular weight.

  • Seal the reaction vessel and heat to 60°C to initiate polymerization.

  • Allow the reaction to proceed for a specified time to achieve the desired polymer chain length.

  • Precipitate the resulting polymer in a non-solvent like diethyl ether.

  • Collect the polymer precipitate by filtration and dry under vacuum to a constant weight.

  • Characterize the polymer structure using techniques such as IR and NMR spectroscopy.

Preparation of this compound/PLGA Hybrid Nanoparticles

Objective: To prepare hybrid nanoparticles composed of this compound and PLGA for drug delivery.

Method: High-Pressure Homogenization-Solvent Evaporation

Materials:

  • PLGA

  • This compound

  • Dichloromethane (DCM)

  • Acetone

  • Polyvinyl alcohol (PVA) solution (0.5% aqueous)

  • Drug to be encapsulated (e.g., Doxorubicin)

Procedure:

  • Dissolve PLGA and the drug in DCM.

  • Dissolve this compound in acetone.

  • Mix the PLGA/drug solution with the this compound solution to form the organic phase.

  • Add the organic phase to the aqueous PVA solution.

  • Emulsify the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at high speed (e.g., 23,600 rpm).

  • Further process the coarse emulsion using a high-pressure homogenizer (e.g., Microfluidics M-110P) at high pressure (e.g., 15,000 psi).

  • Remove the organic solvents (DCM and acetone) under vacuum.

  • Separate the resulting nanoparticle suspension from any residual free this compound by centrifugation and wash thoroughly with water.

  • Freeze-dry the nanoparticles with a cryoprotectant (e.g., 2.5% w/v D-mannitol) for long-term storage.

Determination of Drug Loading Capacity

Objective: To quantify the amount of drug encapsulated within the polymeric nanoparticles.

Procedure:

  • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.

  • Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., DMSO).

  • Quantify the drug concentration in the resulting solution using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve of the free drug.

  • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release Study

Objective: To determine the release kinetics of the drug from the polymeric nanoparticles over time.

Method: Dialysis Method

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.

  • Immerse the sealed dialysis bag in a larger volume of release medium at a constant temperature (e.g., 37°C) with continuous stirring.

  • At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (UV-Vis or HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

In Vitro Cytotoxicity Assay

Objective: To assess the potential of the polymeric nanoparticles to cause cell death.

Method: MTT Assay

Procedure:

  • Seed a specific cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare different concentrations of the polymeric nanoparticles suspended in cell culture medium.

  • Remove the old medium from the cells and add the nanoparticle suspensions at various concentrations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • Incubate the cells with the nanoparticles for a specific period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the negative control.

Hemocompatibility Testing

Objective: To evaluate the interaction of the polymeric nanoparticles with blood components.

Method: Hemolysis Assay

Procedure:

  • Prepare a suspension of red blood cells (RBCs) from fresh, anticoagulated blood.

  • Incubate a known concentration of the polymeric nanoparticles with the RBC suspension at 37°C for a specific time.

  • Use a positive control (e.g., Triton X-100) that causes 100% hemolysis and a negative control (saline) that causes no hemolysis.

  • After incubation, centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculate the percentage of hemolysis using the following formula:

    Hemolysis (%) = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow for Nanoparticle Drug Delivery Study

experimental_workflow Experimental Workflow for Nanoparticle Drug Delivery Study cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Polymer_Synthesis Polymer Synthesis (e.g., this compound) NP_Formulation Nanoparticle Formulation (e.g., this compound/PLGA) Polymer_Synthesis->NP_Formulation Drug_Selection Drug Selection Drug_Selection->NP_Formulation Size_Zeta Particle Size & Zeta Potential NP_Formulation->Size_Zeta Morphology Morphology (SEM/TEM) NP_Formulation->Morphology Drug_Loading Drug Loading & Encapsulation NP_Formulation->Drug_Loading Cytotoxicity Cytotoxicity (MTT Assay) NP_Formulation->Cytotoxicity Hemocompatibility Hemocompatibility NP_Formulation->Hemocompatibility Release_Kinetics Drug Release Kinetics Drug_Loading->Release_Kinetics Animal_Model Animal Model Studies Release_Kinetics->Animal_Model Cytotoxicity->Animal_Model Biodistribution Biodistribution Animal_Model->Biodistribution Efficacy Therapeutic Efficacy Animal_Model->Efficacy

Caption: A flowchart illustrating the typical experimental workflow for developing and evaluating a polymeric nanoparticle drug delivery system.

Signaling Pathway for Nanoparticle-Mediated Drug Delivery

signaling_pathway Cellular Uptake and Intracellular Drug Release NP Drug-Loaded Nanoparticle Endocytosis Endocytosis NP->Endocytosis 1. Binding & Internalization Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome 2. Formation of Endosome Lysosome Lysosome Endosome->Lysosome 3. Endosomal Escape or Fusion with Lysosome Drug_Release Drug Release Endosome->Drug_Release Lysosome->Drug_Release 4. Degradation of Carrier & Drug Release Target Intracellular Target (e.g., Nucleus, Mitochondria) Drug_Release->Target 5. Drug reaches target Effect Therapeutic Effect Target->Effect 6. Pharmacological Action

Caption: A diagram illustrating the general pathway of cellular uptake and intracellular drug release from a polymeric nanoparticle.

Conclusion

The selection of an appropriate polymeric drug carrier is a multifaceted decision that depends on the specific therapeutic agent and the desired clinical outcome.

  • This compound , particularly in hybrid systems with PLGA, shows significant potential for enhancing drug loading and prolonging drug release, coupled with good biocompatibility. Its inherent biological activities may also offer synergistic therapeutic effects.

  • PLGA remains a robust and well-characterized platform for controlled drug delivery, with tunable degradation rates and a long history of clinical use.

  • Chitosan offers the advantages of being a natural, mucoadhesive polymer, making it an excellent candidate for oral and mucosal drug delivery.

  • PEG is unparalleled in its ability to confer "stealth" properties, thereby extending the systemic circulation time of drug carriers.

Researchers and drug development professionals are encouraged to consider the comparative data and experimental protocols presented in this guide to select the most suitable polymeric carrier for their specific needs. Further research into this compound as a standalone carrier and in combination with other polymers is warranted to fully elucidate its potential in the field of drug delivery.

References

A Comparative Analysis of DIVEMA Isomers' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is critical for the development of targeted and effective therapeutics. This guide provides a comparative analysis of the biological activity of isomers of DIVEMA, a copolymer of divinyl ether and maleic anhydride, also known as pyran copolymer.

This compound has garnered significant interest for its wide spectrum of biological activities, including antitumor and antiviral properties.[1] The copolymer is known to be a polyanion that can induce interferon and stimulate macrophages.[2] However, the synthesis of this compound results in a complex mixture of structural isomers, specifically related to the formation of furan and pyran heterocyclic rings within the polymer backbone.[1] While the precise contribution of each isomer to the overall bioactivity is a critical area of ongoing research, direct comparative experimental studies on isolated this compound isomers are currently limited in publicly available literature.

This guide summarizes the known biological activities of the this compound copolymer, discusses the theoretical understanding of its isomerism, and provides detailed experimental protocols and visualizations to facilitate future research in dissecting the specific activities of this compound isomers.

Isomeric Complexity of this compound

The free-radical cyclocopolymerization of divinyl ether and maleic anhydride leads to the formation of a polymer chain with repeating heterocyclic units. These units can exist as different isomers, primarily five-membered furan rings or six-membered pyran rings. Furthermore, the stereochemistry at the chiral centers within these rings contributes to a large number of possible stereoisomers.[1]

A quantum chemistry-based analysis suggests that the formation of these isomers is a competitive process, with certain enantiomers being more probable.[1] Understanding the precise isomeric content of a this compound preparation is crucial, as the spatial arrangement of the functional groups is expected to significantly influence its interaction with biological targets.[1]

Comparative Biological Activity

Due to the inherent difficulty in isolating individual this compound isomers, the majority of biological activity data pertains to the copolymer mixture. The primary biological effects reported are its antitumor and antiviral activities, which are largely attributed to its ability to modulate the immune system.

Antitumor Activity: this compound has been shown to possess antitumor properties against various cancer models.[3] This activity is believed to be mediated through the activation of macrophages, rendering them cytotoxic to tumor cells.[4]

Antiviral Activity: The copolymer is a known inducer of interferon, a key component of the innate immune response against viral infections.[5] This induction of interferon contributes to its broad-spectrum antiviral properties.[1]

The table below summarizes the reported biological activities of the this compound copolymer. It is important to note that these activities represent the combined effect of the isomeric mixture.

Biological ActivityDescriptionKey Findings
Antitumor Inhibition of tumor growth in various cancer models.Effective as an adjuvant to chemotherapy.[2] Mediated by macrophage activation.[4]
Antiviral Broad-spectrum activity against various viruses.Acts as an interferon inducer.[1][5]
Immunomodulatory Stimulation of the immune system.Activates macrophages and induces cytokine production.[2][4]

Experimental Protocols

To facilitate the comparative analysis of this compound isomers upon their successful isolation, detailed methodologies for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate tumor cells (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound isomer solutions in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Macrophage Activation Assay

This assay assesses the ability of this compound isomers to activate macrophages, a key mechanism in their antitumor activity.

Protocol:

  • Macrophage Isolation: Isolate peritoneal macrophages from mice.

  • Cell Seeding: Plate the isolated macrophages in a 96-well plate.

  • Compound Treatment: Treat the macrophages with different concentrations of this compound isomers for 24 hours.

  • Nitric Oxide Production Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Measure the absorbance at 540 nm. The amount of nitric oxide produced is an indicator of macrophage activation.

  • Phagocytosis Assay:

    • Add fluorescently labeled beads to the macrophage cultures.

    • Incubate to allow for phagocytosis.

    • Wash the cells to remove non-phagocytosed beads.

    • Measure the fluorescence intensity to quantify the phagocytic activity.

Interferon Induction Assay

This assay measures the ability of this compound isomers to induce the production of interferon.

Protocol:

  • Cell Culture: Culture interferon-producing cells, such as peripheral blood mononuclear cells (PBMCs).

  • Compound Treatment: Treat the cells with different concentrations of this compound isomers for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Interferon Quantification (ELISA):

    • Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific type of interferon (e.g., IFN-α, IFN-β, IFN-γ).

    • Follow the manufacturer's instructions to quantify the amount of interferon in the supernatant.

Visualization of Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Isomers This compound Isomer Isolation & Characterization Cytotoxicity Cytotoxicity Assay (MTT) Isomers->Cytotoxicity Macrophage Macrophage Activation (Griess, Phagocytosis) Isomers->Macrophage Interferon Interferon Induction (ELISA) Isomers->Interferon Cells Cell Line Culture (Tumor Cells, Macrophages, PBMCs) Cells->Cytotoxicity Cells->Macrophage Cells->Interferon Data Data Collection (Absorbance, Fluorescence) Cytotoxicity->Data Macrophage->Data Interferon->Data Comparison Comparative Analysis of Isomer Activity Data->Comparison

Workflow for comparative analysis of this compound isomer bioactivity.

signaling_pathway cluster_macrophage Macrophage Activation cluster_interferon Interferon Induction This compound This compound Copolymer Macrophage Macrophage This compound->Macrophage interacts with PBMC PBMC This compound->PBMC stimulates TLR Toll-like Receptors (e.g., TLR4) Macrophage->TLR Cytotoxicity Enhanced Cytotoxicity Macrophage->Cytotoxicity TumorCell Tumor Cell PRR Pattern Recognition Receptors (PRRs) PBMC->PRR NFkB NF-κB Pathway TLR->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) NFkB->NO Cytokines->TumorCell induces apoptosis NO->TumorCell is cytotoxic to Cytotoxicity->TumorCell kills IRF Interferon Regulatory Factors (IRFs) PRR->IRF IFN Interferon (IFN) Production IRF->IFN Antiviral Antiviral State IFN->Antiviral induces

Proposed signaling pathways for this compound's biological activity.

References

A Comparative Guide to Interferon-Inducing Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Interferons (IFNs) are a critical component of the innate immune system, playing a pivotal role in antiviral defense, immune modulation, and antitumor responses. The induction of endogenous interferon production is a key therapeutic strategy in various diseases. While the query specified "Divema," our comprehensive search of the current scientific literature did not yield information on a specific agent under this name. Therefore, this guide provides a comparative overview of well-characterized interferon-inducing agents, offering researchers and drug development professionals a foundation for selecting appropriate compounds for their studies.

This guide will compare the interferon-inducing properties of representative molecules from two major classes: Toll-like receptor (TLR) agonists and other synthetic inducers. We will present supporting experimental data, detail the methodologies for assessing interferon induction, and visualize the key signaling pathways and experimental workflows.

Comparative Analysis of Interferon-Inducing Agents

The following table summarizes the interferon-inducing properties of two commonly used experimental agents: Polyinosinic:polycytidylic acid (poly(I:C)), a synthetic analog of double-stranded RNA (dsRNA), and Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

AgentTarget ReceptorPrimary Interferon(s) InducedTypical In Vitro ConcentrationTypical In Vivo Dose (Mouse)
Poly(I:C) TLR3, MDA5, RIG-IType I (IFN-α/β), Type III (IFN-λ)1-10 µg/mL10-20 mg/kg
LPS TLR4Type I (IFN-β)10-100 ng/mL1-5 mg/kg

Experimental Protocols

Accurate assessment of interferon induction is crucial for characterizing the activity of potential therapeutic agents. Below are detailed methodologies for key experiments.

In Vitro Interferon Induction Assay in Macrophages

This protocol describes the stimulation of murine bone marrow-derived macrophages (BMDMs) to produce Type I interferons.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin

  • Interferon-inducing agents (e.g., poly(I:C), LPS)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • qRT-PCR reagents (primers for Ifnb1, housekeeping gene, reverse transcriptase, qPCR master mix)

  • ELISA kit for mouse IFN-β

Procedure:

  • Cell Seeding: Plate BMDMs in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Stimulation: Prepare working solutions of the interferon-inducing agents in culture medium. Remove the old medium from the cells and add the stimulating agents at the desired concentrations. Include an untreated control.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for a specified time course (e.g., 3, 6, 12, 24 hours).

  • Sample Collection:

    • For qRT-PCR: At each time point, lyse the cells directly in the well using the lysis buffer from the RNA extraction kit.

    • For ELISA: At each time point, collect the cell culture supernatant and store it at -80°C until analysis.

  • RNA Analysis:

    • Extract total RNA from the cell lysates according to the manufacturer's protocol.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the expression of Ifnb1 mRNA using qRT-PCR. Normalize the data to a stable housekeeping gene.

  • Protein Analysis:

    • Quantify the concentration of secreted IFN-β in the culture supernatants using an ELISA kit, following the manufacturer's instructions.

Bioassay for Type I Interferon Activity

This bioassay measures the biological activity of induced interferons by assessing their ability to protect cells from viral-induced cytopathic effects.[1]

Materials:

  • L929 fibroblast cells

  • Vesicular stomatitis virus (VSV)

  • Samples containing unknown concentrations of Type I interferon

  • Recombinant murine IFN-β standard

  • MEM medium with 2% FBS

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed L929 cells in a 96-well plate at a density that will result in a confluent monolayer the next day.

  • Sample Dilution and Addition: On the day of the assay, prepare serial dilutions of the interferon standard and the unknown samples in MEM with 2% FBS. Add these dilutions to the L929 cell monolayer and incubate for 24 hours at 37°C.

  • Viral Challenge: After the incubation period, infect the cells with a concentration of VSV that is known to cause complete cell death in unprotected wells within 24-48 hours.

  • Assessment of Cytopathic Effect: After 24-48 hours of viral infection, assess the cell viability by staining with crystal violet.

  • Data Analysis: The interferon concentration in the unknown samples is determined by comparing the level of protection to the standard curve generated with the recombinant IFN-β. The titer is often expressed as the reciprocal of the dilution that provides 50% protection.[1]

Visualizations

The following diagrams illustrate key pathways and workflows related to interferon induction.

Interferon_Induction_Pathway Figure 1: Simplified TLR Signaling for Interferon Induction cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TLR3->TRIF TBK1 TBK1 MyD88->TBK1 TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IFNB_Gene IFN-β Gene pIRF3->IFNB_Gene translocates to nucleus IFN_mRNA IFN-β mRNA IFNB_Gene->IFN_mRNA transcription

Caption: Simplified TLR signaling pathways for Type I interferon induction.

Experimental_Workflow Figure 2: Workflow for Measuring Interferon Induction cluster_cell_culture Cell Culture & Stimulation cluster_analysis Analysis cluster_results Results A Seed Macrophages B Add Inducing Agent (e.g., poly(I:C)) A->B C Incubate for Time Course B->C D Collect Supernatant and Cell Lysate C->D E1 RNA Extraction D->E1 E2 ELISA for Secreted IFN-β D->E2 F1 qRT-PCR for IFN-β mRNA E1->F1 G1 Gene Expression Fold Change F1->G1 G2 Protein Concentration E2->G2

Caption: Experimental workflow for quantifying interferon induction in vitro.

References

cross-validation of Divema's antiviral efficacy against different viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral efficacy of Divema, a synthetic pyran copolymer, against various viruses. This compound, also known as divinyl ether-maleic anhydride copolymer, is a polyanionic compound that has demonstrated a spectrum of biological activities, including antiviral and antitumor effects, primarily through the modulation of the host immune system.[1][2][3] This document summarizes the available, though largely qualitative, experimental data on this compound's antiviral properties and contrasts its mechanism of action with other established antiviral agents. Detailed experimental protocols for key virological assays are also provided to facilitate further research and standardized evaluation.

Mechanism of Action: An Indirect Antiviral Strategy

Unlike direct-acting antivirals that target specific viral components, this compound's primary antiviral mechanism is indirect, leveraging the host's innate immune system.[4][5] Its polyanionic nature triggers signaling pathways that lead to the production of interferons and the activation of macrophages.[6] Interferons, in turn, induce an antiviral state in surrounding cells, making them resistant to viral infection. Activated macrophages exhibit enhanced phagocytic activity and can clear virus-infected cells.

A secondary mechanism observed for certain viruses, such as the Avian Myeloblastosis Virus, is the direct inhibition of viral enzymes. This compound has been shown to be a potent inhibitor of the viral DNA polymerase (reverse transcriptase) of this retrovirus.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced interferon production.

Divema_Interferon_Pathway This compound-Induced Interferon Signaling Pathway This compound This compound (Pyran Copolymer) Cell_Membrane Cellular Receptor(s) This compound->Cell_Membrane Binds to Signaling_Cascade Intracellular Signaling Cascade Cell_Membrane->Signaling_Cascade Initiates IRF_Activation IRF-3/7 Activation (Phosphorylation & Dimerization) Signaling_Cascade->IRF_Activation Nuclear_Translocation Nuclear Translocation IRF_Activation->Nuclear_Translocation IFN_Gene Interferon Gene (IFN-β) Nuclear_Translocation->IFN_Gene Activates Transcription Transcription IFN_Gene->Transcription IFN_mRNA IFN-β mRNA Transcription->IFN_mRNA Translation Translation IFN_mRNA->Translation Interferon Interferon-β (Secreted) Translation->Interferon IFNAR IFNAR Receptor Interferon->IFNAR Binds to Neighboring_Cell Neighboring Cell Neighboring_Cell->IFNAR JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT ISG_Expression Interferon-Stimulated Gene (ISG) Expression JAK_STAT->ISG_Expression Antiviral_State Antiviral State ISG_Expression->Antiviral_State

This compound-Induced Interferon Signaling Pathway

Antiviral Spectrum of this compound

The following table summarizes the reported antiviral activity of this compound against various viruses based on available literature. It is important to note that most of the existing data is qualitative and derived from in vivo studies.

Virus Virus Type Reported Antiviral Efficacy of this compound Alternative Antiviral Agents
Friend Leukemia Virus Retrovirus (RNA)Prophylactic intraperitoneal administration retarded splenomegaly, reduced splenic foci, and increased survival time in mice.[1][7] The protective effect is suggested to be mediated by macrophages.[4][5]Zidovudine (AZT), a reverse transcriptase inhibitor.
Influenza Virus Orthomyxovirus (RNA)A pyran copolymer-conjugated superoxide dismutase (SOD) protected mice against a lethal influenza virus infection when administered 5 to 8 days post-infection.[8][9]Oseltamivir (Tamiflu), a neuraminidase inhibitor; Ribavirin, a broad-spectrum antiviral.
Avian Myeloblastosis Virus Retrovirus (RNA)Potent inhibitor of the viral RNA-dependent DNA polymerase (reverse transcriptase).Other reverse transcriptase inhibitors like Tenofovir.
Herpes Simplex Virus (HSV) Herpesvirus (DNA)While not extensively studied for this compound, other polyanionic polymers have shown activity against HSV.[10]Acyclovir, a DNA polymerase inhibitor.

Comparative Analysis with Other Antiviral Agents

Due to the lack of quantitative IC50 or EC50 data for this compound, a direct numerical comparison with other antivirals is not currently feasible. However, a comparison based on their mechanism of action provides valuable insights for researchers.

This compound vs. Direct-Acting Antivirals (e.g., Ribavirin)
Feature This compound (Pyran Copolymer) Ribavirin
Primary Target Host Immune System (indirect-acting)Viral RNA Polymerase (direct-acting)
Mechanism of Action Induces interferon production and activates macrophages.[4][5]Inhibits viral RNA synthesis and can induce lethal mutagenesis of the viral genome.[6][11]
Spectrum of Activity Potentially broad-spectrum against viruses susceptible to interferon.Broad-spectrum against a range of RNA viruses.
Resistance Profile Low likelihood of resistance development as it targets the host.Resistance can develop through mutations in the viral polymerase.
This compound vs. Other Immunomodulators (e.g., Poly(I:C))
Feature This compound (Pyran Copolymer) Polyinosinic:Polycytidylic Acid (Poly(I:C))
Chemical Nature Synthetic divinyl ether-maleic anhydride copolymer.Synthetic double-stranded RNA analog.
Mechanism of Action Induces interferon and activates macrophages.[6]Potent inducer of interferon by mimicking viral dsRNA.[9][12]
Biological Differences Antiviral activity is not solely dependent on interferon induction; some non-interferon-inducing preparations retain antiviral effects.[13][14]Antiviral activity is strongly correlated with interferon levels.[13][14]
Toxicity Profile Can sensitize mice to the lethal effects of endotoxin.[13][14]Does not significantly sensitize mice to endotoxin.[13][14]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of antiviral compounds are provided below.

Plaque Reduction Assay

This assay is the gold standard for quantifying the ability of a compound to inhibit the replication of a lytic virus.

Plaque_Reduction_Assay Plaque Reduction Assay Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Analysis Cell_Culture 1. Seed host cells in multi-well plates and grow to a confluent monolayer. Compound_Dilution 2. Prepare serial dilutions of this compound and control antiviral. Virus_Dilution 3. Prepare a known concentration of virus. Infection_Step 4. Infect cell monolayers with the virus in the presence of diluted compounds. Adsorption 5. Incubate for 1-2 hours to allow viral adsorption. Infection_Step->Adsorption Overlay 6. Remove inoculum and add a semi-solid overlay (e.g., agarose or methylcellulose). Adsorption->Overlay Incubate_Plaques 7. Incubate for several days to allow plaque formation. Overlay->Incubate_Plaques Staining 8. Fix and stain the cells (e.g., with crystal violet). Incubate_Plaques->Staining Plaque_Counting 9. Count the number of plaques in each well. Staining->Plaque_Counting Calculation 10. Calculate the percentage of plaque reduction and determine the EC50 value. Plaque_Counting->Calculation

Plaque Reduction Assay Workflow
Reverse Transcriptase (RT) Activity Assay

This assay is used to determine the inhibitory effect of a compound on the reverse transcriptase enzyme of retroviruses.

RT_Assay Reverse Transcriptase Activity Assay Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Detection cluster_analysis_rt Analysis Reagent_Prep 1. Prepare reaction mix containing template/primer (e.g., poly(A)·oligo(dT)), labeled dNTPs (e.g., DIG-dUTP and Biotin-dUTP), and buffer. Sample_Prep 2. Prepare serial dilutions of this compound and control RT inhibitor. Enzyme_Add 3. Add purified reverse transcriptase enzyme to the reaction mix with the inhibitors. Incubation 4. Incubate the reaction mixture at 37°C to allow DNA synthesis. Enzyme_Add->Incubation ELISA 5. Transfer the reaction product to a streptavidin-coated microplate. Incubation->ELISA Detection 6. Detect the incorporated DIG-labeled dNTPs using an anti-DIG antibody conjugated to HRP. ELISA->Detection Substrate 7. Add a colorimetric substrate (e.g., ABTS) and measure absorbance. Detection->Substrate IC50_Calc 8. Calculate the percentage of RT inhibition and determine the IC50 value. Substrate->IC50_Calc

Reverse Transcriptase Activity Assay Workflow
Interferon Induction Assay

This bioassay measures the amount of biologically active type I interferon produced by cells in response to a substance like this compound.

Interferon_Assay Interferon Induction Assay Workflow cluster_induction_ifn Induction Phase cluster_bioassay Bioassay Phase cluster_analysis_ifn Analysis Cell_Stimulation 1. Treat interferon-producing cells (e.g., fibroblasts) with various concentrations of this compound. Incubate_Induction 2. Incubate for 24 hours to allow for interferon production and secretion. Cell_Stimulation->Incubate_Induction Supernatant_Collection 3. Collect the cell culture supernatants. Incubate_Induction->Supernatant_Collection Reporter_Cells 4. Treat reporter cells (e.g., L929) with serial dilutions of the collected supernatants. Supernatant_Collection->Reporter_Cells Incubate_Protection 5. Incubate for 24 hours to allow the development of an antiviral state. Reporter_Cells->Incubate_Protection Virus_Challenge 6. Challenge the reporter cells with a cytopathic virus (e.g., Vesicular Stomatitis Virus). Incubate_Protection->Virus_Challenge Incubate_CPE 7. Incubate for 24-48 hours and observe for cytopathic effect (CPE). Virus_Challenge->Incubate_CPE CPE_Quantification 8. Quantify cell viability (e.g., with crystal violet staining) to determine the level of protection from CPE. Incubate_CPE->CPE_Quantification Titer_Calculation 9. Calculate the interferon titer as the reciprocal of the dilution that protects 50% of the cells. CPE_Quantification->Titer_Calculation

Interferon Induction Assay Workflow

Conclusion

This compound (pyran copolymer) represents a class of antiviral agents that function primarily by stimulating the host's innate immune response, a mechanism that is less susceptible to the development of viral resistance compared to direct-acting antivirals. While qualitative data from in vivo studies demonstrate its efficacy against certain retroviruses and influenza virus, a significant gap exists in the form of quantitative in vitro antiviral data (e.g., EC50 values) across a broad range of viruses. Further research employing standardized virological assays, such as the plaque reduction assay, is essential to quantify the direct and indirect antiviral efficacy of this compound and to fully assess its potential as a broad-spectrum antiviral therapeutic. The experimental protocols and comparative frameworks provided in this guide are intended to support and standardize these future investigations.

References

A Comparative Guide to the Analytical Validation of Divema (Divinylether-Maleic Anhydride/Acid Copolymer)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of Divinylether-maleic anhydride/acid (Divema) copolymers. This compound, a versatile polymer with a range of biomedical applications, including as a drug delivery vehicle, requires rigorous characterization to ensure its quality, consistency, and performance. The following sections detail the experimental protocols for essential analytical techniques, present comparative data in a tabular format, and visualize the analytical workflows.

Structural Characterization: Unveiling the Copolymer's Identity

The fundamental step in this compound characterization is the confirmation of its chemical structure. Spectroscopic methods are paramount for this purpose, providing detailed information about the functional groups and the arrangement of monomer units within the polymer chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Carbon-13 (¹³C) NMR is particularly useful for determining the bicyclic and monocyclic anhydride units formed during the cyclocopolymerization of divinyl ether and maleic anhydride.[1] Proton (¹H) NMR is employed to confirm the overall copolymer structure.[2][3]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 180 mg of the this compound copolymer in ~3 mL of deuterated 1,1,2,2-tetrachloroethane in a 10 mm NMR tube.[4]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker MSL 400 or equivalent.

  • Acquisition Parameters:

    • Temperature: 120 °C.[4]

    • Referencing: Reference the spectra relative to Tetramethylsilane (TMS) using the solvent signal as an internal standard.[4]

    • Pulse Program: Employ a standard noise-decoupled pulse sequence.

    • Recycle Delay: A recycle time of 2 seconds with a short "tip" pulse is typically used.[4]

  • Data Analysis: Analyze the resulting spectrum to identify the chemical shifts corresponding to the carbon atoms in the bicyclic and monocyclic anhydride units of the this compound structure. The major peaks of the cyclopolymer prepared in chloroform are consistent with the presence of the symmetrical bicyclic unit with a cis junction and the trans monocyclic anhydride unit.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound, most notably the characteristic anhydride C=O stretching vibrations.[3][5]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the this compound sample as a thin film or as a KBr pellet. For Attenuated Total Reflectance (ATR)-FTIR, a solid sample can be directly placed on the crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the maleic anhydride moiety, which typically appear around 1850 cm⁻¹ and 1780 cm⁻¹ due to symmetric and asymmetric C=O stretching, respectively.

Molecular Weight Determination: A Critical Parameter for Performance

The biological and physicochemical properties of this compound are highly dependent on its molecular weight and molecular weight distribution (polydispersity).[6] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for these measurements.[7][8]

Experimental Protocol: Gel Permeation Chromatography (GPC)

  • Sample Preparation: Dissolve the this compound sample in a suitable mobile phase (e.g., Tetrahydrofuran - THF) at a known concentration.

  • Instrumentation: An HPLC system equipped with a GPC column set, a refractive index (RI) detector, and optionally a multi-angle light scattering (MALS) detector.

  • Chromatographic Conditions:

    • Columns: A set of GPC columns suitable for the expected molecular weight range of the polymer.

    • Mobile Phase: THF is a common solvent.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Temperature: Maintain a constant column and detector temperature (e.g., 35 °C) to ensure reproducible results.[8]

  • Calibration: Create a calibration curve by injecting a series of narrow molecular weight standards (e.g., polystyrene or polymethylmethacrylate).

  • Data Analysis: Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the this compound sample from its elution profile.

Compositional Analysis: Quantifying Maleic Anhydride Content

The ratio of divinyl ether to maleic anhydride in the copolymer influences its properties. Potentiometric titration is a reliable method to quantify the maleic anhydride content.

Experimental Protocol: Potentiometric Titration

This protocol is adapted from methods used for similar maleic anhydride-containing copolymers.[9][10][11]

  • Sample Preparation:

    • Accurately weigh a sample of the this compound copolymer.

    • Dissolve the polymer in a mixed solvent system, for example, an aromatic solvent like toluene and an alcohol, to ensure complete dissolution and stable potential readings.[10]

    • To specifically quantify the anhydride, it can be reacted with an excess of a primary amine, such as aniline, to convert the anhydride to a monoacid.[9]

  • Instrumentation: An automatic potentiometric titrator equipped with a suitable electrode (e.g., glass and calomel electrodes).[12]

  • Titration:

    • Titrate the prepared polymer solution with a standardized solution of a strong base in a non-aqueous solvent, such as alcoholic tetra-butylammonium hydroxide (TBAOH) or an alkali metal alkoxide.[9][10]

  • Data Analysis: Determine the equivalence point from the inflection point of the titration curve. Calculate the maleic anhydride content based on the volume of titrant consumed.

Thermal Properties: Assessing Stability and Transitions

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of this compound.

Experimental Protocol: TGA and DSC

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into an appropriate pan (e.g., aluminum for DSC, platinum or alumina for TGA).

  • Instrumentation: A TGA instrument and a DSC instrument.

  • TGA Conditions:

    • Heating Rate: A typical heating rate is 10 °C/min.

    • Temperature Range: Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600-800 °C).

    • Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • DSC Conditions:

    • Heating/Cooling Rate: A typical rate is 10 °C/min.

    • Temperature Program: Heat the sample to a temperature above its expected transitions, cool it down, and then heat it again to observe the thermal history and inherent properties.

    • Atmosphere: Use an inert atmosphere.

  • Data Analysis:

    • TGA: Determine the onset of decomposition and the temperatures at different weight loss percentages to assess thermal stability.

    • DSC: Identify the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.

Comparison of Analytical Methods

Analytical Method Parameter Measured Strengths Limitations Typical Application for this compound
NMR Spectroscopy Detailed molecular structure, monomer ratioProvides unambiguous structural information.Requires expensive instrumentation and deuterated solvents; can be time-consuming.Primary method for structural confirmation and elucidation.
FTIR Spectroscopy Presence of functional groupsRapid, non-destructive, and widely available.[5]Provides limited structural detail compared to NMR; can be difficult for quantitative analysis without calibration.Quick verification of the presence of anhydride groups and overall polymer identity.
GPC/SEC Molecular weight averages (Mn, Mw) and polydispersity (PDI)The standard method for determining molecular weight distribution.[7][8]Requires calibration with suitable standards; results can be affected by polymer-column interactions.Essential for quality control and for correlating polymer size with biological activity.
Potentiometric Titration Maleic anhydride contentAccurate and precise for quantification of acidic/anhydride groups.Can be influenced by the presence of other acidic impurities; requires careful solvent selection.Determination of the comonomer ratio in the final polymer.
TGA Thermal stability, decomposition profileProvides quantitative information on weight loss as a function of temperature.Does not provide information on phase transitions that do not involve mass change.Assessing the thermal stability of this compound for processing and storage.
DSC Glass transition temperature (Tg), melting point (Tm), crystallinitySensitive to thermal transitions.Can be affected by the thermal history of the sample.Characterizing the amorphous/crystalline nature and processing temperatures of this compound.

Comparison with an Alternative Copolymer: α-Olefin-co-Maleic Acid Polymers

For applications such as membrane protein solubilization, α-olefin-co-maleic acid polymers have emerged as an alternative to copolymers like this compound.[13] A key advantage of these alternatives is their lower UV absorbance, which is beneficial in spectroscopic studies of proteins. The characterization of these polymers involves a similar suite of analytical techniques.

Property This compound (Divinylether-Maleic Anhydride) α-Olefin-co-Maleic Acid Analytical Significance
UV Absorbance Can have some absorbance in the lower UV range.Lower UV absorbance.[13]Lower background signal in UV-based protein quantification and characterization assays.
Hydrophobicity Tunable based on the divinyl ether monomer.Tunable by varying the alkyl side-chain length of the α-olefin.[13]Affects self-assembly properties and interaction with hydrophobic drugs or proteins. Characterized by chromatographic and spectroscopic methods.
Synthesis Free-radical cyclocopolymerization.Free-radical copolymerization.The synthesis method influences the resulting polymer structure and polydispersity, which are assessed by NMR and GPC.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical characterization of this compound.

Divema_Characterization_Workflow cluster_synthesis This compound Synthesis cluster_characterization Physicochemical Characterization This compound This compound Copolymer Synthesis Structural Structural Analysis This compound->Structural MolecularWeight Molecular Weight Determination This compound->MolecularWeight Compositional Compositional Analysis This compound->Compositional Thermal Thermal Analysis This compound->Thermal NMR NMR Spectroscopy Structural->NMR FTIR FTIR Spectroscopy Structural->FTIR GPC GPC/SEC MolecularWeight->GPC Titration Potentiometric Titration Compositional->Titration TGA TGA Thermal->TGA DSC DSC Thermal->DSC

Caption: Overall workflow for the physicochemical characterization of this compound.

Analytical_Method_Selection Question1 What is the analytical question? Structure Polymer Structure? Question1->Structure Structure MW_Dist Molecular Weight & Distribution? Question1->MW_Dist MW MA_Content Maleic Anhydride Content? Question1->MA_Content Composition Thermal_Stab Thermal Stability? Question1->Thermal_Stab Properties NMR NMR Structure->NMR Detailed FTIR FTIR Structure->FTIR Rapid ID GPC GPC MW_Dist->GPC Titration Titration MA_Content->Titration TGA_DSC TGA/DSC Thermal_Stab->TGA_DSC

Caption: Decision tree for selecting an analytical method for this compound characterization.

References

A Comparative Guide to the Synthesis of Divema (Divinyl Ether-Maleic Anhydride Copolymer)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of different synthesis methods for Divema, a copolymer with significant interest in biomedical applications due to its diverse biological activities, including antitumor and antiviral properties.[1][2] The biological effects of this compound are closely linked to its molecular mass and distribution, making the choice of synthesis method a critical factor in its development for therapeutic use.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of synthetic approaches with supporting experimental data.

Overview of this compound Synthesis

The primary method for synthesizing this compound is free-radical cyclopolymerization of divinyl ether (DVE) and maleic anhydride (MA) monomers.[1][3] This process involves the initiation of a radical species that propagates through the alternating addition of DVE and MA monomers, leading to the formation of a copolymer with a cyclic repeating unit. The molecular weight and its distribution in the resulting polymer can be controlled by adjusting reaction parameters such as monomer and initiator concentrations, the solvent used, and the presence of a chain transfer agent.[1]

This guide will compare two variations of the free-radical cyclopolymerization method:

  • Method A: Standard Free-Radical Polymerization

  • Method B: Controlled Molecular Weight Polymerization using a Chain Transfer Agent

Experimental Protocols

Method A: Standard Free-Radical Polymerization

This method describes the fundamental process for synthesizing this compound without specific measures to narrowly control the molecular weight distribution.

Materials:

  • Divinyl ether (DVE)

  • Maleic anhydride (MA)

  • 2,2′-Azobisisobutyronitrile (AIBN) as initiator

  • Dry acetone as solvent

Procedure:

  • Divinyl ether and maleic anhydride monomers are dissolved in dry acetone in a reaction vessel.

  • The initiator, 2,2′-azobisisobutyronitrile (AIBN), is added to the solution.

  • The reaction mixture is heated to initiate the polymerization process.

  • The polymerization is allowed to proceed for a specified duration.

  • The resulting polymer (this compound) is isolated from the solution, for example, by precipitation in a non-solvent.

  • The polymer is then dried and characterized.

Method B: Controlled Molecular Weight Polymerization

This method is a modification of the standard procedure that incorporates a chain transfer agent to achieve a narrower molecular weight distribution of the final polymer.[1][2]

Materials:

  • Divinyl ether (DVE)

  • Maleic anhydride (MA)

  • 2,2′-Azobisisobutyronitrile (AIBN) as initiator

  • Dry acetone as solvent

  • Tetrahydrofuran (THF) as a chain transfer agent[1]

Procedure:

  • Divinyl ether and maleic anhydride monomers are dissolved in dry acetone in a reaction vessel.

  • The chain transfer agent, tetrahydrofuran (THF), is added to the monomer solution.[1]

  • The initiator, 2,2′-azobisisobutyronitrile (AIBN), is introduced to the mixture.[1]

  • The reaction is initiated by heating the mixture.

  • The polymerization proceeds, with the chain transfer agent helping to control the length of the polymer chains.

  • The this compound polymer is isolated from the reaction mixture.

  • The polymer is dried and its molecular weight characteristics are analyzed.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key differences and outcomes of the two synthesis methods.

ParameterMethod A: Standard Free-Radical PolymerizationMethod B: Controlled Molecular Weight Polymerization
Key Reagent Initiator (e.g., AIBN)Initiator (e.g., AIBN) and Chain Transfer Agent (e.g., THF)[1]
Primary Control Factor Monomer and initiator concentration, solventConcentration of chain transfer agent[1]
Molecular Weight Distribution Broader distributionNarrower distribution[1][4]
Biological Activity Potentially variable due to broad molecular weightMore consistent and targeted biological activity[2]
Complexity Simpler setupRequires an additional reagent for control

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via free-radical cyclopolymerization.

Divema_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_process Polymerization Process cluster_purification Product Isolation Monomers Divinyl Ether & Maleic Anhydride Mixing Mixing of Reactants Monomers->Mixing Solvent Dry Acetone Solvent->Mixing Initiator AIBN Initiator->Mixing CTA Chain Transfer Agent (e.g., THF, Optional for Method B) CTA->Mixing Polymerization Heating & Polymerization Mixing->Polymerization Isolation Isolation of Polymer (e.g., Precipitation) Polymerization->Isolation Drying Drying Isolation->Drying This compound Final this compound Product Drying->this compound

Caption: General workflow for the synthesis of this compound.

Signaling Pathway

While the synthesis of this compound itself does not involve a signaling pathway, its biological activity, such as its antitumor effects, is mediated through various cellular signaling pathways. This compound is known to induce the production of interferon and activate macrophages, which are key components of the immune response against tumors. The detailed signaling pathways activated by this compound are complex and are a subject of ongoing research.

The diagram below provides a simplified, conceptual representation of the proposed mechanism of action for this compound's antitumor activity.

Divema_Antitumor_Pathway This compound This compound Immune_Cells Immune Cells (e.g., Macrophages) This compound->Immune_Cells Activation Interferon Interferon Production Immune_Cells->Interferon Tumor_Cells Tumor Cells Immune_Cells->Tumor_Cells Direct Cytotoxicity Interferon->Tumor_Cells Inhibition of Proliferation Apoptosis Tumor Cell Apoptosis Tumor_Cells->Apoptosis

Caption: Conceptual pathway of this compound's antitumor activity.

References

assessing the long-term efficacy and safety of Divema in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for preclinical studies on a compound referred to as "Divema" has yielded no specific information regarding its long-term efficacy, safety, mechanism of action, or therapeutic indications. The absence of publicly available data prevents a comparative analysis with alternative treatments.

Initial investigations for "this compound" did not identify any registered drug or compound with this name in preclinical or clinical development. Searches for long-term efficacy and safety data, as well as its mechanism of action, were unsuccessful. Consequently, it is not possible to identify the conditions "this compound" is intended to treat, and therefore, no comparison with alternative therapies can be made.

One search result mentioned a product named "DEHEMA," but there is no information to definitively link this to "this compound" or to suggest it is a pharmaceutical agent undergoing preclinical evaluation. Another search identified "Dimevamide," a Janus kinase (JAK) inhibitor being investigated for chronic inflammatory diseases.[1] However, there is no evidence to suggest that "this compound" is an alternative name for this compound.

Without fundamental information on the identity of "this compound" and its intended therapeutic area, the creation of a comparative guide, including data tables and diagrams as requested, cannot be fulfilled. Further clarification on the specific compound and its area of research is required to proceed with an assessment of its preclinical profile.

References

Safety Operating Guide

Establishing Safe Disposal Protocols for "Divema" in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Prior to handling "Divema," it is essential to be familiar with its potential hazards. For substances where detailed information is not immediately available, a cautious approach is warranted. Based on safety information for similar chemical structures, the following personal protective equipment (PPE) should be considered standard practice:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: To be used if there is a risk of generating dust or aerosols, in a well-ventilated area.[2]

Quantitative Safety Data

The following table summarizes the kind of quantitative data that should be extracted from the product-specific Safety Data Sheet (SDS) for "this compound" to inform safe handling and disposal procedures.

PropertyData to be Obtained from SDS
GHS Hazard Statements H-phrases (e.g., H335: May cause respiratory irritation).[2]
Precautionary Statements P-phrases (e.g., P261: Avoid breathing dust; P501: Dispose of contents/container in accordance with local/regional/national/international regulations).[2]
Incompatible Materials List of substances to avoid contact with (e.g., strong oxidizers).[2]
Storage Conditions Recommended temperature and conditions (e.g., Store locked up; -15 to -25 °C).[2]
Hazardous Decomposition Products released under fire conditions (e.g., carbon monoxide, carbon dioxide).[3]

Experimental Protocol: Establishing "this compound" Waste Disposal Procedures

This protocol details the steps to safely manage and dispose of "this compound" waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Classify all materials contaminated with "this compound" as hazardous waste. This includes unused product, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips).[4]
  • Segregate "this compound" waste from other waste streams to prevent unintended chemical reactions.[4]

2. Waste Collection and Containment:

  • Solid Waste: Collect in a designated, clearly labeled, and sealable hazardous waste container. The container material must be compatible with "this compound."
  • Liquid Waste: If "this compound" is in a solution, collect it in a sealed, leak-proof container appropriate for the solvent used.[5]
  • Ensure all waste containers are kept securely closed when not in use.[5]

3. Labeling of Waste Containers:

  • All containers must be labeled with the words "Hazardous Waste."[5]
  • The label must include:
  • The full chemical name: "this compound (Divinyl ether/maleic anhydride copolymer)."
  • The concentration and composition of the waste.
  • Associated hazards as identified in the SDS.
  • The date of accumulation.
  • The name of the principal investigator or laboratory contact.[4]

4. Temporary Storage of Hazardous Waste:

  • Store sealed and labeled waste containers in a designated, well-ventilated, and secure area.
  • Utilize secondary containment to mitigate any potential leaks or spills.[4]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
  • The final disposal method, likely high-temperature incineration for organic polymers, will be determined by the waste disposal contractor in compliance with all relevant regulations.[4]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of "this compound."

DivemaDisposalWorkflow This compound Disposal Workflow start Start: 'this compound' Waste Generated sds Consult 'this compound' SDS for Hazards start->sds ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe segregate Segregate 'this compound' Waste ppe->segregate contain Collect in Labeled, Sealed Hazardous Waste Container segregate->contain store Store in Designated Secure Area with Secondary Containment contain->store contact_ehs Contact Institutional EHS Office or Licensed Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Compliant Disposal pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

This structured approach ensures that the disposal of "this compound" is handled in a manner that is safe, compliant, and minimizes risk to laboratory personnel and the environment. Always prioritize obtaining and thoroughly reviewing the manufacturer's Safety Data Sheet before handling any chemical.

References

Essential Safety and Logistical Information for Handling Divema

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is paramount. This document provides essential procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of Divema, also known as Pyran Copolymer, which is a copolymer of divinyl ether and maleic anhydride.

Hazard Identification and Personal Protective Equipment

Given these potential hazards, the following personal protective equipment is mandatory when handling this compound in a laboratory setting.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact with potentially corrosive and sensitizing material.
Eye Protection Chemical splash goggles or a full-face shield.To protect eyes from dust particles and potential splashes.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling this compound powder or if ventilation is inadequate.To prevent inhalation of airborne particles which may cause respiratory irritation.[2][4]
Body Protection A lab coat or chemical-resistant apron.To protect against skin contact and contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Consult Safety Data Sheets (SDS) for monomers prep2 Ensure engineering controls (fume hood, ventilation) are operational prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh and handle solid this compound in a fume hood to avoid dust inhalation prep3->handle1 handle2 Use non-sparking tools if there is a risk of static discharge handle1->handle2 handle3 Keep containers tightly closed when not in use handle2->handle3 clean1 Decontaminate work surfaces thoroughly handle3->clean1 clean2 Remove PPE carefully to avoid cross-contamination clean1->clean2 clean3 Wash hands and exposed skin thoroughly with soap and water clean2->clean3

Caption: A procedural workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound Waste:

cluster_collection Waste Collection cluster_disposal Disposal Procedure collect1 Collect excess solid this compound and contaminated materials in a clearly labeled, sealed container collect2 Do not mix with other waste streams unless compatibility is confirmed collect1->collect2 dispose1 Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines collect2->dispose1 dispose2 Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations dispose1->dispose2 dispose3 Options may include incineration or landfilling by a licensed waste disposal contractor dispose2->dispose3

Caption: A step-by-step guide for the proper disposal of this compound waste.

Quantitative Data Summary

Toxicological Data for Maleic Anhydride:

Data PointValueSpeciesReference
Oral LD50 400 mg/kgRat[4]
Dermal LD50 2620 mg/kgRabbit[4]
OSHA PEL 0.25 ppm (8-hour TWA)N/A[8]
ACGIH TLV 0.0025 ppm (8-hour TWA)N/A[8]

Key:

  • LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population.

  • OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit.

  • ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value.

  • TWA: Time-Weighted Average.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Divema
Reactant of Route 2
Divema

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.